2-Methyl-4-octanone

Catalog No.
S1896240
CAS No.
7492-38-8
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-octanone

CAS Number

7492-38-8

Product Name

2-Methyl-4-octanone

IUPAC Name

2-methyloctan-4-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

ICSKJDZASFIJQK-UHFFFAOYSA-N

SMILES

CCCCC(=O)CC(C)C

Canonical SMILES

CCCCC(=O)CC(C)C

The exact mass of the compound 2-Methyl-4-octanone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical and Physical Properties of 2-Methyl-4-octanone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties for your research and development work.

Property Value / Description
CAS Registry Number 7492-38-8 [1] [2]
Molecular Formula C9H18O [1] [2]
IUPAC Name 2-methyloctan-4-one [1] [3]
Molecular Weight 142.24 g/mol [1] [2]
Boiling Point 180°C [1] [3]
SMILES CCCCC(=O)CC(C)C [1] [3]
Recommended Storage Away from oxidizing agents, in a cool, dry, well-sealed container at ambient temperatures [1] [3]

Applications and Experimental Context

Beyond its use as a standard chemical intermediate, 2-Methyl-4-octanone has a specific and notable role in entomological research.

  • Primary Research Use: The search results consistently document its application as a building block for proteomics research and a pharmaceutical intermediate [1] [3] [4]. This suggests its utility in synthetic and analytical chemistry workflows.
  • Role in Aggregation Pheromone: A study on the Metamasius spinolae weevil identified this compound as one of four compounds released by males [5]. Behavioral tests showed that the activity of such compounds (attractive, neutral, or repellent) is highly concentration-dependent [5]. The study concluded that another compound in the blend, 2-hydroxy-2-methyl-4-heptanone, was the main attractant, indicating that this compound likely plays a secondary role in the pheromone blend [5].

Experimental Workflow for Pheromone Research

The following diagram illustrates the general experimental methodology from the cited study for identifying and validating the role of a compound like this compound in a biological system.

start Collection of Volatile Compounds step1 Gas Chromatography Analysis (GC-MS) start->step1 step2 Electroantennography (GC-EAD) step1->step2 step3 Compound Identification step2->step3 step4 Behavioral Assays (Lab Olfactometer) step3->step4 step5 Field Validation (Trapping Experiments) step4->step5 end Identification of Main Pheromone step5->end

Experimental workflow for pheromone identification and validation.

References

2-Methyl-4-octanone density 0.8258

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the key technical data for 2-Methyl-4-octanone (CAS No. 7492-38-8) from the search results.

Property Value / Description
CAS Number 7492-38-8 [1] [2] [3]
Molecular Formula C9H18O [1] [2] [3]
Molecular Weight 142.24 g/mol [1] [2] [4]
IUPAC Name 2-methyloctan-4-one [2] [3] [5]
Synonyms n-Butyl isobutyl ketone; 2-Methyloctan-4-one [1] [4]
Boiling Point 180°C [1] [3] [4]
Density 0.8258 (estimate) [1] [4]
Refractive Index 1.4150 [1] [4]
Flash Point 57.6°C [3]
Melting Point -18.52°C (estimate) [1] [4]
Appearance Colorless clear liquid [1]
Storage Store in a cool, dry place in a well-sealed container, away from oxidizing agents. Some sources recommend 2-8°C [1] [2] [5].

Applications and Handling

  • Primary Uses: this compound serves as a building block ketone for proteomics research and is used in the synthesis of pharmaceutical intermediates [1] [2] [5].
  • Safety and Handling: The compound should be stored away from oxidizing agents under cool, dry conditions in a well-sealed container [2] [5]. Its flash point of 57.6°C classifies it as a flammable liquid, requiring appropriate safety measures [3].

Molecular Structure Workflow

Although specific experimental protocols were not found, the diagram below illustrates a general workflow for utilizing a compound like this compound in research, from procurement to application.

G Start Compound Procurement (CAS: 7492-38-8) A Physicochemical Characterization Start->A Identity Confirmation B Purification & Quality Control A->B Meets Specs? C Application in Research & Development B->C As Building Block D Data Analysis & Reporting C->D Generate Results

References

2-Methyl-4-octanone safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifiers and Properties

The table below summarizes the key identifying information and physical properties for 2-Methyl-4-octanone from the search results.

Property Value
CAS Registry Number 7492-38-8 [1] [2] [3]
Molecular Formula C9H18O [1] [2] [3]
Molecular Weight 142.24 g/mol [2] [3] [4]
IUPAC Name 2-methyloctan-4-one [2] [3] [5]
Common Synonyms This compound; n-Butyl isobutyl ketone [3] [4]
Boiling Point 180°C at 760 mmHg [2] [3] [5]
Flash Point 57.6°C [3]
Density 0.814 g/cm³ [3]
Index of Refraction 1.415 [2] [3] [5]

Safety Data Sheet (SDS) Source

The most direct link to a Safety Data Sheet for this compound is provided by the supplier Alfa Aesar (now part of Thermo Scientific Chemicals) [1].

  • SDS Source: You can view or download the SDS from the Alfa Aesar website via this link: [Link] [1].

Application and Handling Notes

  • Primary Use: According to multiple supplier specifications, this compound is used as a building block in ketone chemistry for proteomics research and as pharmaceutical intermediates [2] [5] [4].
  • Storage Recommendations: The chemical should be stored away from oxidizing agents under cool, dry conditions in a well-sealed container [2] [5].

Guide to Accessing Full SDS Information

Since the full SDS document was not within the search results, the following diagram outlines the general process for obtaining and using a complete Safety Data Sheet.

Start Locate SDS Source Step1 Download PDF from Supplier Website Start->Step1 Step2 Review All 16 SDS Sections Step1->Step2 Step3 Identify Hazards (Section 2) Step2->Step3 Step4 Check Handling & Storage (Section 7) Step2->Step4 Step5 Understand First-Aid Measures (Section 4) Step2->Step5 Step6 Implement Safe Work Procedures Step3->Step6 Step4->Step6 Step5->Step6

Process for obtaining and utilizing a chemical Safety Data Sheet

How to Proceed for Complete Safety Information

  • Download the SDS: Use the provided Alfa Aesar link to access the full PDF, which will contain all mandatory sections of the SDS, including hazard identification, composition, and first-aid measures [1].
  • Consult Multiple Sources: Check the websites of other suppliers like Santa Cruz Biotechnology and Sigma-Aldrich for their versions of the SDS, as different suppliers may provide additional handling details [4] [6].

References

2-Methyl-4-octanone structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

The table below organizes the key identified properties of 2-Methyl-4-octanone.

Property Value / Description
CAS Registry Number 7492-38-8 [1] [2] [3]
Molecular Formula C₉H₁₈O [1] [2] [4]
Molecular Weight 142.24 g/mol [1] [3] [4]
IUPAC Name 2-methyloctan-4-one [1] [3] [4]
Boiling Point 180°C [1] [3] [4]
Melting Point -18.52°C (estimate) [1] [3]
Density 0.8258 (estimate) [1] [3]
Refractive Index 1.4150 [1] [3] [4]
Appearance Colorless clear liquid [1]
Storage Temperature 2-8°C [1] [3]

Primary Research Applications

This compound is identified in multiple chemical supplier catalogs with the following research applications [1] [5] [4]:

  • Proteomics Research: It is used as a building block ketone.
  • Pharmaceutical Intermediates: It serves as a chemical intermediate in the synthesis of other compounds.

Synthetic Pathways

The following synthetic routes for this compound have been identified. The provided workflow diagram outlines these primary methods.

G cluster_path1 Path A: Alcohol Oxidation cluster_path2 Path B: Grignard Reaction Start Start A1 2-methyloctan-4-ol (CAS: 40575-41-5) Start->A1 B1 Pentanal (110-62-3) Start->B1 A2 Oxidation Reagent: Jones' Reagent or Chromium(VI) oxide in Acetic Acid A1->A2 A3 This compound A2->A3 B2 Isobutylmagnesium bromide (926-62-5) in Ether B1->B2 B3 Intermediate Alcohol B2->B3 B4 Oxidation: Na₂Cr₂O₇, H₂SO₄ B3->B4 B5 This compound B4->B5

Synthetic pathways for this compound via oxidation and Grignard reaction.

Detailed Experimental Protocols:

  • Path A: Oxidation of 2-methyloctan-4-ol

    • Starting Material: 2-methyloctan-4-ol (CAS 40575-41-5) [6].
    • Reagents: Jones' reagent (a solution of chromium trioxide in sulfuric acid) or Chromium(VI) oxide in acetic acid [6].
    • Reported Yield: This method can proceed with an 86% yield [6].
  • Path B: Grignard Reaction Sequence

    • Step 1 - Grignard Addition:
      • Starting Materials: Pentanal (CAS 110-62-3) and Isobutylmagnesium bromide (CAS 926-62-5) [6].
      • Solvent: Ether [6].
      • Product: An intermediate alcohol.
    • Step 2 - Oxidation:
      • Reagents: Sodium dichromate (Na₂Cr₂O₇) and Sulfuric acid (H₂SO₄) [6].
      • Product: this compound. This is a multi-step reaction [6].

Analytical Data

  • IR Spectrum: A gas-phase infrared (IR) spectrum is available from the NIST Mass Spectrometry Data Center [2]. This spectrum is crucial for identifying the functional groups and fingerprinting the compound.
  • SMILES String: CCCCC(=O)CC(C)C [4] [7] [8]. This string provides a simple textual representation of the molecular structure.
  • InChIKey: ICSKJDZASFIJQK-UHFFFAOYSA-N [2] [4] [7]. This is a standard hash of the molecular structure, useful for database searching.

Information Constraints and Further Research

It is important to note the limitations of the current data. The melting point and density are marked as estimates, and detailed safety data (e.g., a full Safety Data Sheet) was not located in the search results. A risk statement "R52" is mentioned, which refers to being harmful to aquatic organisms, but the complete classification is not provided [1] [6].

To acquire a more comprehensive whitepaper, you may need to:

  • Consult Specialized Databases: Search for full-text scientific papers using the CAS Number (7492-38-8) or InChIKey on platforms like SciFinder, Reaxys, or PubMed.
  • Request from Suppliers: Contact chemical suppliers like Thermo Scientific Chemicals or Meryer directly for detailed technical data sheets [1] [4] [7].

References

Core Molecular Data for 2-Methyl-4-octanone

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key identifying information for 2-Methyl-4-octanone as provided by NIST [1].

Property Value / Identifier
IUPAC Name 4-Octanone, 2-methyl- [1]
Other Names This compound [1]
CAS Registry Number 7492-38-8 [1]
Molecular Formula C₉H₁₈O [1]
Molecular Weight 142.2386 g/mol [1]
Standard InChI InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 [1]
Standard InChIKey ICSKJDZASFIJQK-UHFFFAOYSA-N [1]

Mass Spectrometry Fundamentals and Workflow

Mass spectrometry operates by converting molecules into ions, separating them based on their mass-to-charge ratio (m/z), and then detecting them [2]. The most intense ion in a spectrum is called the base peak, which is assigned a relative abundance of 100. The most critical ion is often the molecular ion (M⁺⁺), which provides the molecular weight of the intact compound [2].

The diagram below outlines the general workflow for analyzing a mass spectrum, which can be applied to the study of this compound.

MassSpecWorkflow cluster_core Mass Spectrometry Analysis Flow cluster_interpret Data Interpretation Start Sample Introduction Ionize Ionization (Molecule → Molecular Ion M⁺⁺) Start->Ionize Fragment Fragmentation (M⁺⁺ → Fragment Ions) Ionize->Fragment Separate Mass Analysis (Separation by m/z) Fragment->Separate Detect Ion Detection Separate->Detect Spectrum Data Output (Mass Spectrum) Detect->Spectrum Analyze Analyze Fragments and Isotopes Spectrum->Analyze Identify Identify Structure and Functional Groups Analyze->Identify Invis

General workflow for mass spectrometry analysis and interpretation.

Key Spectral Interpretation Concepts

When interpreting a mass spectrum like that of this compound, scientists focus on several key aspects:

  • The Molecular Ion (M⁺⁺): For this compound (C₉H₁₈O), the molecular ion should appear at m/z 142 [1]. Its presence and relative abundance confirm the molecular weight.
  • Fragmentation Patterns: The ketone functional group and the branched methyl group on the carbon chain guide the primary fragmentation pathways. Common cleavages include:
    • Alpha-cleavage: This occurs next to the carbonyl group (C=O), producing characteristic acylium ions.
    • McLafferty rearrangement: This is a specific rearrangement common in ketones, acids, and aldehydes, which typically results in an even-mass fragment ion.
  • The Nitrogen Rule: Since this compound contains no nitrogen atoms, its molecular ion (an odd-electron ion) has an even mass number (m/z 142), which is consistent with the rule [2].
  • Isotope Peaks: The presence of carbon-13 (¹³C) means a small M+1 peak is expected. Its observed intensity should align with the predicted probability for a molecule with 9 carbon atoms [2].

Experimental Protocol for Reference

The following methodology outlines a standard approach for Electron Ionization (EI) Mass Spectrometry, which is likely the technique used for the data in the NIST entry [1] [2].

  • Sample Introduction

    • For a volatile compound like this compound, the pure liquid sample is introduced in small quantities (sub-milligram) into the mass spectrometer via a direct insertion probe or a heated inlet system.
  • Ionization (Electron Ionization - EI)

    • The vaporized sample is exposed to a beam of high-energy electrons (typically 70 eV) in the ion source.
    • Gas-phase molecules are ionized by the loss of a single electron, forming the radical cation molecular ion (M⁺⁺).
  • Fragmentation

    • The excess energy from the ionization process causes the molecular ions to become vibrationally excited.
    • This leads to spontaneous fragmentation along the carbon chain, primarily at the ketone group and the branched methyl carbon, generating a characteristic set of fragment ions.
  • Mass Analysis

    • The positively charged ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic sector or a quadrupole mass analyzer.
  • Detection & Data Processing

    • The separated ions are detected, and their relative abundances are measured.
    • The data system normalizes the most abundant ion (base peak) to 100% and plots the relative abundance of all other ions against their m/z value to generate the mass spectrum.

A Guide to Accessing and Visualizing Spectral Data

The NIST entry confirms that a mass spectrum for this compound exists in its database but notes that it "cannot be downloaded" due to licensing restrictions [1]. Here is how you can proceed:

  • Direct Database Query: Researchers with institutional subscriptions can access the full spectral data directly on the NIST website using the provided permanent link for the species [1].
  • Consulting Alternative Databases: Commercial and academic mass spectral databases (like Wiley or those provided with instrument software) are another primary source for this data.
  • Experimental Reproduction: The experimental protocol outlined above can be followed to obtain a new mass spectrum for the compound.

References

Comprehensive Application Notes and Protocols for 2-Methyl-4-Octanone as a Building Block Ketone in Pharmaceutical Research and Proteomics

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Research Significance

2-Methyl-4-octanone (CAS 7492-38-8) is a specialized ketone building block of significant importance in chemical biology and pharmaceutical research. This compound, also known as n-Butyl isobutyl ketone, possesses the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol. As a ketone derivative with a branched-chain structure, it serves as a versatile synthetic intermediate in various research applications, particularly in proteomics studies and drug discovery pipelines. The compound's structural features, including its ketone functional group and aliphatic chain, contribute to its reactivity and utility in organic synthesis and chemical biology. [1] [2] [3]

The physicochemical properties of this compound make it particularly suitable for various experimental applications in research settings. With a boiling point of approximately 180°C and a refractive index of 1.415, this compound exhibits characteristics typical of medium-chain ketones. Its density is estimated at 0.8258 g/mL, indicating it is less dense than water. These physical properties inform appropriate experimental handling, purification techniques, and storage conditions for research applications. The compound is typically supplied as a colorless clear liquid with high purity levels (≥98-99%), making it suitable for precise synthetic applications where consistency and reproducibility are paramount. [4] [5]

Pharmaceutical Research Applications

Proteomics Research Applications

In the field of proteomics research, this compound serves as a valuable chemical building block for the synthesis of more complex molecules and probes. Its ketone functionality provides a reactive handle for chemical modifications and conjugation reactions essential in proteomic studies. Researchers utilize this compound in the preparation of activity-based probes that monitor enzyme activities in complex biological systems, affinity tags for protein isolation and purification, and cross-linking agents for studying protein-protein interactions. The branched-chain structure of this compound contributes to appropriate hydrophobic character and steric properties that can influence binding interactions in biochemical systems, making it particularly valuable for studying membrane-associated proteins and lipophilic protein domains. [1] [2] [3]

The application of this compound in proteomics extends to the development of mass spectrometry tags for protein quantification and identification. When incorporated into isotopic labeling reagents, the compound's molecular framework can enhance chromatographic separation and ionization efficiency in mass spectrometric analyses. Additionally, its functional group compatibility allows for incorporation into photoreactive compounds for capturing transient protein interactions, supporting advanced experimental approaches in interactome mapping and structural proteomics. These diverse applications underscore the compound's versatility as a synthetic building block in cutting-edge proteomics research. [6]

Pharmaceutical Intermediates and Drug Development

This compound finds important applications as a key intermediate in pharmaceutical synthesis, contributing to the construction of more complex active pharmaceutical ingredients (APIs) and therapeutic candidates. The compound's molecular structure serves as a scaffold for diversification in medicinal chemistry programs, enabling the introduction of ketone functionality into target molecules. This feature is particularly valuable in the synthesis of various small molecule therapeutics targeting diverse disease areas, including metabolic disorders, infectious diseases, and oncology. The ketone group provides a handle for further chemical transformations, including reductive amination, nucleophilic addition, and condensation reactions that are fundamental to API development. [1] [2]

In drug discovery workflows, this compound has been utilized in the synthesis of compound libraries for high-throughput screening against various biological targets. Its balanced lipophilicity profile (as indicated by its density of 0.8258) makes it particularly valuable for developing compounds with optimized membrane permeability and appropriate pharmacokinetic properties. Recent research has explored its incorporation into novel chemical entities investigated for their biological activity, including compounds mentioned in scientific literature with relevance to cancer research and inflammatory diseases. These applications demonstrate the compound's significance in the drug development pipeline from early discovery to process chemistry. [6] [5]

Experimental Protocols and Methodologies

Practical Synthesis and Purification Methods

Protocol 1: Small-Scale Synthesis of this compound

Note: This procedure is adapted from general ketone synthesis methods suitable for research-scale production.

  • Materials:

    • Starting materials (typically carboxylic acid derivatives or alkene precursors)
    • Anhydrous solvents (ether, THF, or dichloromethane)
    • Acid or base catalysts as appropriate for the specific synthetic route
    • Standard nitrogen or argon atmosphere for inert reactions
  • Procedure:

    • Set up a dry reaction vessel equipped with magnetic stirrer, reflux condenser, and temperature monitoring under an inert atmosphere.
    • Charge the reactor with appropriate solvent and starting materials at 0.1-0.5M concentration depending on the specific synthetic route.
    • Add catalyst system (typically Lewis acid catalysts for ketonization or oxidation catalysts for alkene conversion) at 1-5 mol% loading.
    • Heat the reaction mixture to 40-80°C with continuous stirring for 4-24 hours, monitoring progress by TLC or GC-MS.
    • Upon completion, cool the reaction mixture to room temperature and quench with aqueous solution (saturated ammonium chloride or sodium bicarbonate).
    • Extract the product with appropriate organic solvent (3 × 20 mL ethyl acetate or diethyl ether per 100 mL reaction volume).
    • Combine organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
    • Filter and concentrate under reduced pressure using rotary evaporation.
  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure, collecting the fraction at 75-85°C at 10 mmHg (corresponding to 180°C at atmospheric pressure based on the known boiling point).
    • Alternatively, use flash column chromatography with silica gel stationary phase and hexane/ethyl acetate gradient elution (typically 5-20% ethyl acetate in hexane).
    • Verify purity by GC-MS, NMR, and refractive index measurement (expected n_D²⁰ = 1.415). [4] [5]
Analytical Characterization Protocols

Protocol 2: Quality Control and Characterization of this compound

Establishing compound identity and purity is critical for research applications. The following analytical procedures ensure quality control:

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Column: DB-5MS or equivalent (30 m × 0.25 mm ID, 0.25 μm film thickness)
    • Temperature program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
    • Injector temperature: 250°C; Transfer line: 280°C
    • Ion source: EI+ at 70 eV; Scan range: m/z 40-450
    • Expected retention index: ~1050-1150; Characteristic ions: m/z 142 (M⁺, weak), 85 (base peak, acylium ion), 127 (M⁺-CH₃)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Expected signals δ 0.85-0.95 (m, 6H, 2×CH₃), 1.20-1.40 (m, 4H, 2×CH₂), 1.50-1.70 (m, 3H, CH₂+CH), 2.10-2.50 (m, 4H, 2×CH₂C=O)
    • ¹³C NMR (100 MHz, CDCl₃): Expected signals δ 211.5 (C=O), 45.2, 42.5, 31.8, 25.2, 22.8, 22.5, 21.9, 13.9 (aliphatic carbons)
  • Purity Assessment:

    • Determine purity by analytical GC with FID detection (>98% area percent)
    • Confirm absence of water by Karl Fischer titration (<0.1% w/w)
    • Verify identity by FT-IR spectroscopy: characteristic carbonyl stretch at ~1715 cm⁻¹ [1] [2] [4]

Safety, Handling, and Storage Protocols

Storage and Stability Guidelines

Proper storage and handling of this compound are essential for maintaining compound integrity and ensuring experimental reproducibility. Based on manufacturer specifications and chemical properties, the following protocols are recommended:

  • Storage Conditions:

    • Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials
    • Maintain storage temperatures at ambient conditions (typically 15-25°C), though some suppliers recommend 2-8°C for long-term storage
    • Keep containers tightly sealed when not in use to prevent evaporation and moisture absorption
    • Use appropriate container materials such as glass or PTFE, avoiding certain plastics that may be susceptible to degradation
  • Stability and Shelf Life:

    • When stored properly, this compound demonstrates good chemical stability under standard laboratory conditions
    • Monitor for signs of degradation including discoloration, cloudiness, or precipitate formation
    • Under optimal conditions, the compound typically maintains >98% purity for at least 24 months from manufacture
    • For quantitative applications, verify purity immediately before use, particularly after prolonged storage [1] [2] [4]
Safety and Regulatory Information

Handling this compound requires appropriate safety precautions to minimize risks to personnel and ensure regulatory compliance:

  • Hazard Assessment:

    • While specific hazard classifications vary by supplier, treat as a potential irritant to eyes, skin, and respiratory system
    • The compound is flammable with a boiling point of 180°C, requiring precautions against ignition sources
    • Risk statements include R52 (harmful to aquatic organisms), emphasizing proper disposal procedures
  • Handling Procedures:

    • Always use appropriate personal protective equipment including safety glasses, gloves, and laboratory coat
    • Handle in a well-ventilated area or using local exhaust ventilation to prevent vapor accumulation
    • Avoid contact with oxidizing agents as ketones can form explosive peroxides under certain conditions
    • In case of spill, absorb with appropriate inert material and dispose according to institutional regulations
  • Regulatory Status:

    • Designated as Research Use Only (RUO), not intended for diagnostic or therapeutic applications
    • Not listed on the TSCA Inventory (U.S. Toxic Substances Control Act) according to some suppliers
    • For international shipments, consult appropriate regional regulations governing chemical substances [2] [3] [5]

Quantitative Data and Commercial Availability

Physicochemical Properties and Specifications

Table 1: Physicochemical Properties of this compound

Property Value/Specification Method/Comment
CAS Registry Number 7492-38-8 Chemical Abstracts Service
Molecular Formula C₉H₁₈O Elemental analysis
Molecular Weight 142.24 g/mol Calculated
Boiling Point 180°C At atmospheric pressure
Refractive Index (n₂₀ᵈ) 1.4150 At 20°C with D-line
Density 0.8258 g/mL (estimate) At 25°C
Purity ≥98-99% GC-FID analysis
Melting Point -18.52°C (estimate) Literature estimate
MDL Number MFCD00048808 Merck Index reference
InChI Key ICSKJDZASFIJQK-UHFFFAOYSA-N IUPAC identifier
SMILES CCCCC(=O)CC(C)C Simplified molecular input

[1] [2] [4]

Commercial Sources and Packaging

Table 2: Commercial Availability of this compound

Supplier Catalog Number Package Size Price Purity
Thermo Scientific AAA1995206 5 g $166.47 99%
Thermo Scientific AAA1995214 25 g $616.10 99%
Santa Cruz Biotechnology sc-275020 5 g $107.00 ≥98%
Crysdot CD13005190 100 g $495.00 95+%
Combi-Blocks COMH93D6680F Varied Contact supplier 98%

[1] [2] [3]

Application in Signaling Pathway Research

Role in Wnt Signaling Pathway Studies

Emerging research has identified the relevance of ketone building blocks like this compound in the study of signaling pathways, particularly the Wnt signaling cascade, which plays crucial roles in development and carcinogenesis. The Wnt pathway represents a complex network of protein interactions that regulates fundamental cellular processes including cell pluripotency, differentiation, and proliferation. Dysregulation of this pathway is implicated in various cancers, particularly colorectal cancer (CRC), making it a significant therapeutic target. Small molecule tools and building blocks contribute to research aimed at understanding and modulating this pathway. [7]

The canonical Wnt/β-catenin pathway involves a sophisticated molecular mechanism wherein Wnt ligands bind to receptor complexes comprising Frizzled family proteins and LRP5/6 co-receptors. This interaction triggers intracellular events that ultimately lead to β-catenin stabilization and translocation to the nucleus, where it activates transcription of target genes involved in cell cycle progression and survival. Building block compounds like this compound may serve as synthetic intermediates for developing Wnt pathway inhibitors or chemical probes that help elucidate pathway mechanisms and identify novel therapeutic targets for cancer treatment. [7]

Wnt Signaling Pathway Visualization

WntPathway WntLigand Wnt Ligand Frizzled Frizzled Receptor WntLigand->Frizzled Binding LRP LRP5/6 Co-receptor Frizzled->LRP Complex Formation Dvl Dvl Protein LRP->Dvl Recruitment DestructionComplex Destruction Complex (GSK3β, APC, Axin, CK1) Dvl->DestructionComplex Inactivation BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCFilef TCF/LEF Transcription Factors TargetGenes Target Gene Expression (Proliferation, Stemness) TCFilef->TargetGenes Activation Nucleus->TCFilef Interaction

Diagram 1: Wnt/β-catenin Signaling Pathway - This canonical pathway regulates gene expression patterns controlling cell proliferation and differentiation. Small molecule building blocks like this compound may contribute to developing research tools for this pathway.

Conclusion and Research Outlook

This compound represents a valuable chemical building block with demonstrated utility in proteomics research and pharmaceutical development. Its well-characterized physicochemical properties, commercial availability in high purity, and compatibility with diverse synthetic methodologies support its continued application in chemical biology and drug discovery. The experimental protocols outlined in this document provide researchers with practical guidance for utilizing this compound effectively while maintaining appropriate safety standards.

Future research applications may expand to include chemical biology probes for studying signaling pathways, including the Wnt pathway discussed herein, and as synthetic intermediates for novel therapeutic candidates. The compound's structural features offer opportunities for further functionalization and diversification in medicinal chemistry campaigns. As research in targeted therapies and chemical proteomics continues to advance, versatile building blocks like this compound will remain essential tools for scientific innovation and therapeutic development.

References and Supplier Information

  • Fisher Scientific. This compound, 99% Product Specifications. [1] [2]
  • Santa Cruz Biotechnology. This compound Technical Data Sheet. [3]
  • ChemicalBook. This compound Chemical Properties Database. [4] [5]
  • Sigma-Aldrich/Combi-Blocks. This compound Product Information. [8]
  • Molecular Cancer. Wnt signaling in colorectal cancer: pathogenic role and therapeutic target. 2022. [7]

References

Comprehensive Application Notes and Protocols: HS-SPME-GC-MS Analysis of Ketones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HS-SPME-GC-MS for Ketone Analysis

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including various ketones. This solvent-free technique integrates sampling, extraction, concentration, and sample introduction into a single step, making it particularly valuable for analyzing complex matrices such as biological, environmental, and food samples [1]. Ketones are important analytes in multiple fields; in clinical chemistry, they serve as biomarkers for diabetic ketoacidosis and occupational exposure monitoring [2], while in food science, they contribute significantly to flavor profiles [3] [4]. The HS-SPME technique minimizes sample preparation time, reduces solvent usage, and provides enhanced sensitivity for trace-level analysis, making it superior to traditional extraction methods for volatile compound analysis.

The analysis of ketones presents specific challenges due to their varying volatilities, polarities, and concentrations in complex matrices. HS-SPME-GC-MS addresses these challenges through careful optimization of extraction conditions, fiber selection, and derivatization strategies. This document provides comprehensive application notes and detailed protocols for implementing HS-SPME-GC-MS methods for ketone analysis across various applications, incorporating method validation parameters and practical implementation guidelines for researchers and analytical scientists.

Fundamental Principles and Instrumentation

HS-SPME Theoretical Foundation

HS-SPME operates on the principle of equilibrium partitioning of analytes between three phases: the sample matrix, the headspace above the sample, and the stationary phase coating on the fused-silica fiber. The extraction process depends on the affinity of target analytes for the fiber coating, which is influenced by the chemical characteristics of both the analytes and the coating material [1]. For ketone analysis, this equilibrium is particularly important as many ketones have moderate to high volatility and require careful optimization of extraction conditions to achieve satisfactory recovery rates.

The amount of analyte extracted by the SPME fiber at equilibrium (n) can be described by the equation:

n = (Kfs × Vf × C0 × Vs) / (Kfs × Vf + Khs × Vh + Vs)

Where Kfs is the fiber coating/sample matrix distribution constant, Khs is the headspace/sample matrix distribution constant, Vf is the fiber coating volume, Vh is the headspace volume, Vs is the sample volume, and C0 is the initial analyte concentration in the sample [1]. For ketones with high volatility, the headspace capacity factor (Khs) plays a significant role in the extraction efficiency, necessitating careful control of headspace volume and temperature.

GC-MS Instrumentation Configuration

The GC-MS system for ketone analysis typically consists of a gas chromatograph equipped with a suitable injector system and capillary column interfaced with a mass spectrometer detector. The GC separates complex mixtures of compounds, while the MS provides detection and identification capabilities based on molecular fragmentation patterns [5]. For ketone analysis, specific considerations include the choice between electron ionization (EI) and chemical ionization (CI) sources, with EI being more common for general screening and CI providing enhanced molecular ion information for confirmation [5] [2].

The mass spectrometer typically employs a quadrupole mass analyzer, though time-of-flight (TOF) instruments offer advantages for non-targeted analysis [4]. The combination of chromatographic retention time and mass spectral fragmentation pattern allows for specific identification of ketones, even in complex sample matrices with co-eluting compounds [5]. Modern GC-MS systems often incorporate fast GC capabilities using narrow-bore capillary columns to reduce analysis time while maintaining resolution, which is particularly beneficial for high-throughput applications such as clinical monitoring and food quality control [2].

Experimental Protocols and Workflows

Comprehensive HS-SPME-GC-MS Workflow for Ketone Analysis

The diagram below illustrates the complete experimental workflow for HS-SPME-GC-MS analysis of ketones:

HS_SPME_Workflow HS-SPME-GC-MS Workflow for Ketone Analysis cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME Extraction cluster_gc_ms GC-MS Analysis cluster_method_dev Method Optimization sample_collection Sample Collection internal_std Internal Standard Addition sample_collection->internal_std derivatization Derivatization vial_prep HS Vial Preparation derivatization->vial_prep internal_std->derivatization incubation Incubation vial_prep->incubation fiber_exposure Fiber Exposure incubation->fiber_exposure fiber_retraction Fiber Retraction fiber_exposure->fiber_retraction desorption Thermal Desorption fiber_retraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis fiber_selection Fiber Selection fiber_selection->fiber_exposure temp_optimization Temperature Optimization fiber_selection->temp_optimization temp_optimization->incubation time_optimization Time Optimization temp_optimization->time_optimization time_optimization->fiber_exposure

Detailed Sample Preparation Protocol
3.2.1 Urine Sample Preparation for Ketone Analysis

Materials and Reagents:

  • Native musk sample (0.076 g) added to 1 ml of ethanol for standard preparation [6]
  • Internal standards: 2,4 pentanedione solution (240 μg/mL) for most ketones; deuterated internal standards (BOHB d2 and AcAc d5) for specific biomarkers [2]
  • Derivatization reagents: PFBHA (40 mg/mL aqueous solution) for carbonyl group derivatization; MTBSTFA for on-fiber silylation; TMO for methylation [2]
  • Salting-out agents: Sodium chloride (0.5 g) for headspace analysis [2]

Step-by-Step Procedure:

  • Sample Collection and Pretreatment: Transfer 2 mL of urine into a 10 mL autosampler vial containing a magnetic stirring bar [2]. For tissue samples, homogenize in appropriate buffer and transfer aliquot to vial [6].

  • Internal Standard Addition: Add 10 μL of 2,4 pentanedione solution (240 μg/mL) to each sample [2]. For specific applications, include deuterated internal standards (BOHB d2 and AcAc d5 at 25 mg/mL methanol) [2].

  • Derivatization Procedure:

    • On-sample derivatization: Add 100 μL of 40 mg/mL PFBHA aqueous solution. Allow reaction to proceed for 20 hours at room temperature for complete oximation [2].
    • Methylation for acidic metabolites: Add approximately 20 mg of Na₂CO₃ while stirring, followed by 30 mg of solid TMO in two aliquots. Neutralize with 15 mg of NaHCO₃ after 1 minute [2].
    • On-fiber derivatization: Alternative approach using MTBSTFA for silylation after extraction [2].
  • Headspace Vial Preparation: Add 0.5 g sodium chloride for HS-SPME or fill vial with 8 mL ketone-free water for DI-SPME. Incubate for 2 minutes at 100°C prior to extraction [2].

HS-SPME Extraction Optimization
3.3.1 Fiber Selection and Conditioning

Fiber Coating Selection Criteria:

  • Carboxen/PDMS (CAR/PDMS): Recommended for low molecular weight ketones (acetone, methyl ethyl ketone) due to its microporous structure ideal for small molecules [1] [2]
  • Divinylbenzene/PDMS (DVB/PDMS): Suitable for mid-range molecular weight ketones (cyclohexanone, 2,5-hexanedione) [1]
  • Polyacrylate (PA): Appropriate for polar compounds including hydroxylated ketones (3-hydroxybutyrate) [2]

Conditioning Protocol: Condition fibers according to manufacturer specifications prior to first use, typically at recommended temperature for 1-2 hours in GC injection port [1].

3.3.2 Extraction Parameter Optimization

Critical Parameters:

  • Extraction Temperature: Optimize between 50-70°C based on ketone volatility [3] [2]
  • Extraction Time: Typically 15-60 minutes, depending on fiber coating and analyte affinity [3]
  • Agitation Speed: 500 rpm for efficient mass transfer [2]
  • pH Adjustment: Neutral to slightly basic conditions (pH 7-8) for improved ketone extraction [2]

Optimal Conditions for Urinary Ketones: 50°C extraction temperature with 15-30 minute extraction time for polyacrylate fiber with continuous agitation at 500 rpm [2].

GC-MS Analysis Parameters
3.4.1 Chromatographic Separation Conditions

GC Instrument Parameters:

  • Injector Temperature: 270°C for thermal desorption [2]
  • Desorption Time: 1-2 minutes in splitless mode [2]
  • Carrier Gas: Helium at constant flow (1.0 mL/min) [2]
  • Capillary Column: Equity-5 or equivalent (30 m × 0.25 mm ID, 0.25 μm film thickness) [2]
  • Oven Temperature Program: 40°C (hold 2 min), ramp to 300°C at 10°C/min, final hold 5 min [2]
3.4.2 Mass Spectrometric Detection

MS Operating Conditions:

  • Ionization Mode: Electron Ionization (70 eV) [5] [2]
  • Ion Source Temperature: 230°C [2]
  • Quadrupole Temperature: 150°C [2]
  • Data Acquisition Mode: Full scan (m/z 35-350) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis [2]
  • Alternative Ionization: Negative Chemical Ionization (NCI) for enhanced sensitivity of derivatized ketones [2]

Method Validation and Quality Control

Method Validation Parameters for Ketone Analysis

Table 1: Method Validation Data for HS-SPME-GC-MS Analysis of Ketones

Validation Parameter Acceptance Criteria Performance Data Reference
Linearity Range r ≥ 0.999 All compounds in method range [3]
Repeatability (RSD%) < 20% 0.3 - 18.9% [3]
Intermediate Precision (RSD%) < 35% 2.4 - 31.2% [3]
LOD Range - 49.0 pg/kg - 94.5 μg/kg [3]
LOQ Range - 163 pg/kg - 315 μg/kg [3]
Recovery (%) 85-115% >90% for most ketones [2]
Quality Assurance Procedures

Internal Standard Quantification: Use stable isotope-labeled internal standards (when available) or structural analogs for quantification [2]. 2,4 pentanedione serves as an effective internal standard for ketone analysis due to its structural similarity and intermediate retention characteristics [2].

Calibration Approach: Implement standard addition method to account for matrix effects, particularly for complex biological samples [3]. Prepare calibration standards in blank matrix when possible to compensate for extraction efficiency variations.

Quality Control Samples: Include method blanks, fortified blanks, and matrix-matched quality control samples at low, medium, and high concentrations in each analytical batch to monitor method performance and potential contamination.

Applications in Research and Development

Biomedical and Clinical Applications

HS-SPME-GC-MS has been successfully applied to the analysis of ketones in clinical samples for various purposes:

Diabetes Management: Monitoring of acetone, acetoacetate, and 3-hydroxybutyrate in urine and blood provides crucial information for managing diabetic ketoacidosis [2]. The method offers sensitivity sufficient to detect elevated ketone levels at early stages, enabling timely clinical intervention.

Occupational Exposure Assessment: Analysis of methyl ethyl ketone (MEK), methyl isobutyl ketone (MIBK), and cyclohexanone in urine serves as a biomarker for occupational exposure to industrial solvents [2]. The high sensitivity of HS-SPME-GC-MS allows detection at levels below biological exposure indices (BEIs) established by ACGIH.

Toxicological Studies: 2,5-hexanedione monitoring provides assessment of exposure to n-hexane, a neurotoxic solvent [2]. The method's ability to distinguish between free and total 2,5-hexanedione addresses ongoing controversies regarding appropriate biomarkers for hexane exposure.

Food and Flavor Analysis

In food science, HS-SPME-GC-MS enables characterization of ketones that contribute to aroma and flavor profiles:

Flavor Compound Profiling: Ketones contribute significantly to the flavor characteristics of various foods [3] [4]. The technique has been applied to analyze volatile compounds in gluten-free bread, with optimal extraction conditions determined as 60°C for 60 minutes using CAR/DVB/PDMS fiber [3].

Food Quality Assessment: In chili peppers, HS-SPME-GC-MS identified 773 volatile compounds, with ketones contributing to characteristic aroma profiles [4]. The technique's sensitivity allows detection of trace-level aroma-active compounds that significantly impact sensory quality.

Meat Quality Evaluation: Ketones contribute to the volatile profile of meat products, with intramuscular fat content influencing their generation and release [7]. HS-SPME-GC-MS enables correlation between ketone profiles and sensory attributes.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 2: Troubleshooting Guide for HS-SPME-GC-MS Analysis of Ketones

Problem Potential Causes Solutions
Poor Sensitivity Incorrect fiber coating Use CAR/PDMS for low MW ketones; PA for polar ketones
Suboptimal temperature Increase extraction temperature (50-70°C range)
Inadequate derivatization Extend derivatization time; optimize reagent concentration
Carryover Between Samples Incomplete desorption Increase desorption temperature (to 270°C) and time (2 min)
Fiber contamination Implement cleaning step between samples
Poor Reproducibility Inconsistent sampling Standardize vial size, headspace volume, and agitation
Fiber degradation Monitor performance; replace fiber after 50-100 injections
Matrix Effects Complex sample matrix Use standard addition calibration; implement dilution
Competitive adsorption Reduce sample load; use selective derivatization
Advanced Methodological Considerations

Derivatization Strategies: For enhanced sensitivity and selectivity, particularly for hydroxylated ketones, implement appropriate derivatization approaches [2]. PFBHA derivatization improves volatility and detection characteristics for carbonyl-containing compounds, while silylation enhances sensitivity for hydroxylated ketones.

Automation and High-Throughput Analysis: Modern implementations utilize MultiFiber Exchange (MFX) systems for automated fiber handling, significantly improving reproducibility (RSD 2.01-5.32%) and throughput [2]. Automation reduces analyst time while enhancing method robustness for routine analysis.

Fast GC-MS Applications: Implementation of narrow-bore columns and rapid temperature programming reduces analysis time without compromising resolution [2]. This approach is particularly valuable for clinical applications requiring rapid turnaround times.

Conclusion

HS-SPME-GC-MS represents a robust, sensitive, and versatile analytical technique for ketone analysis across diverse applications. The method's solvent-free nature, minimal sample requirements, and compatibility with automation make it particularly valuable for high-throughput laboratories. Careful optimization of extraction conditions, appropriate fiber selection, and implementation of derivatization strategies when necessary enable reliable quantification of ketones at trace levels in complex matrices. The protocols outlined in this document provide comprehensive guidance for method development, validation, and implementation, supporting researchers in obtaining accurate and reproducible results for ketone analysis in pharmaceutical, clinical, and food applications.

References

Application Notes & Protocols for Volatile Carbonyl Compound Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Volatile carbonyl compounds, including aldehydes and ketones, are critical analytes in environmental, food, and pharmaceutical sciences due to their impact on health and product quality. Their analysis typically involves a two-step process: extraction and preconcentration from a complex matrix, followed by separation, detection, and quantification using chromatographic techniques [1] [2].

Key Analytical Techniques

Here are the core methodologies for analyzing volatile carbonyl compounds:

Technique Principle Key Steps Best For

| Solid Phase Microextraction (SPME) [3] [4] | A coated fiber extracts analytes from headspace of liquid/solid samples. | 1. Expose fiber to sample headspace. 2. Desorb analytes into GC inlet. | Solvent-free, rapid analysis of flavors, fragrances, and odors in complex matrices (e.g., orange juice, saliva) [4]. | | Fan-Assisted Extraction (FAE) [2] | A fan accelerates mass transfer of volatiles to a derivatizing acceptor solution in a closed flask. | 1. Place sample and derivatizing solution in flask. 2. Activate fan for set time/temperature. 3. Analyze acceptor solution via HPLC. | Sensitive, full evaporation technique for complex liquid samples like brewed coffee; minimizes matrix effects [2]. | | Environmental Chamber Sampling (ASTM D6803) [5] | Samples are placed in a controlled small-scale chamber to emulate VOC emission under standard conditions. | 1. Prepare coating on specified substrate. 2. Place in chamber with controlled clean air supply, temperature, humidity. 3. Sample chamber air over time. | Standardized testing of VOC and carbonyl emissions from architectural coatings [5]. | | Purge and Trap (P&T) Concentration [1] | Inert gas purges volatiles from liquid sample, which are trapped on an adsorbent and then thermally desorbed. | 1. Sparge sample with inert gas. 2. Transfer liberated VOCs to adsorbent trap. 3. Heat trap, backflush analytes to GC. | Highly sensitive analysis of purgeable compounds in water; compatible with US EPA methods [1]. |

Detailed Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for Carbonyls in Port Wines [6] This protocol uses a derivatization step for accurate quantification.

  • Sample Derivatization: Incubate 2 mL of wine sample with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) at a concentration of 2.3 g/L for 10 minutes.
  • SPME Extraction:
    • Use a DVB/Carboxen/PDMS fiber for a broad analyte range.
    • Extract for 20 minutes at 32°C from the headspace of the derivatized sample.
  • GC-MS Analysis:
    • Desorption: Desorb the fiber in the GC inlet for 5 minutes at 270°C.
    • Column: Use a mid-polarity GC column (e.g., 5% phenyl polysilphenylene-siloxane).
    • Oven Program: Start at 40°C, then ramp at 10°C/min to 280°C.
    • Detection: Use a triple quadrupole mass spectrometer (GC-TQ/MS) in Selected Ion Monitoring (SIM) mode for sensitivity.
  • Validation: The method was validated for 38 carbonyl compounds, showing good linearity, repeatability, and accuracy [6].

Protocol 2: Fan-Assisted Extraction with HPLC-UV/Vis for Carbonyls in Coffee [2] This approach uses a liquid acceptor solution with derivatization for HPLC compatibility.

  • Extraction Setup:
    • Sample Volume: 5 µL of liquid coffee brew.
    • Acceptor Solution: 2,4-Dinitrophenylhydrazine (2,4-DNPH) in acetonitrile/acidic water.
    • Extraction Conditions: Perform extraction for 10 minutes at 50°C with the fan activated.
  • HPLC-UV/Vis Analysis:
    • Column: C18 reversed-phase column.
    • Mobile Phase: Gradient of acetonitrile and water.
    • Detection: Monitor at 360 nm for the hydrazone derivatives.
  • Performance: The method showed linear regressions with r > 0.999, intermediate precision < 6%, and recoveries of 76-95% for 24 identified carbonyl compounds with minimal matrix effect [2].

Protocol 3: Small-Scale Environmental Chamber Testing for Coatings [5]

  • Chamber Specifications: Follow ASTM D6803 for chamber test facility, requiring controlled clean air supply, temperature, humidity, and air exchange rate.
  • Sample Preparation: Apply architectural coating (e.g., alkyd or latex paint) to specified standard substrates as per practice guidelines.
  • Sampling and Analysis: Sample chamber air at specified intervals using appropriate methods for VOCs, formaldehyde, and other carbonyl compounds. The standard does not prescribe specific analytical methods, allowing flexibility based on study objectives [5].
Workflow & Signaling Pathway Visualization

The following diagram illustrates the general decision-making workflow for selecting an appropriate analytical method, based on sample matrix and analytical objectives.

Start Start: Analyze Volatile Carbonyls Matrix Sample Matrix? Start->Matrix Liquid Liquid Sample Matrix->Liquid  e.g., Beverages, Water Solid Solid Sample Matrix->Solid  e.g., Coffee Beans, Food Air Air/Gas Sample Matrix->Air  e.g., Indoor Air, Emissions Objective Analytical Objective? Liquid->Objective Method3 Protocol: Purge & Trap Concentration with GC-MS Liquid->Method3  For high sensitivity in water (EPA Methods) Solid->Objective Emission Emission Profiling Air->Emission Target Target Compound Analysis Objective->Target Screening Broad Screening Objective->Screening Method1 Protocol: Fan-Assisted Extraction (FAE) with HPLC Target->Method1  For quantifiable targets in liquids Method2 Protocol: Headspace SPME with Derivatization & GC-MS Screening->Method2  For profiling flavors in complex matrices Method4 Protocol: Environmental Chamber Sampling (ASTM D6803) Emission->Method4  For standardized emission testing

Analytical Method Selection Guide

This guide provides a concise summary to help you select the most appropriate analytical technique.

Analytical Need Recommended Technique Key Advantage
Sensitive, quantitative analysis of liquids Fan-Assisted Extraction (FAE) with HPLC [2] Minimal matrix effect; uses common HPLC equipment.
Broad profiling of flavors/odors in complex matrices Headspace SPME with GC-MS [6] [4] Solvent-free; excellent for isolating analytes from interfering compounds.
Compliance with environmental water testing Purge and Trap with GC-MS [1] High sensitivity; aligns with established EPA methods.
Standardized emission testing from materials Environmental Chamber Sampling [5] Provides controlled, reproducible conditions for emission profiling.

Critical Considerations for Method Implementation

  • Derivatization is often crucial. Many carbonyl compounds have poor chromatographic behavior or low detection sensitivity. Derivatizing agents like PFBHA [6] and 2,4-DNPH [2] form stable, easily detectable derivatives, greatly improving analysis.
  • Matrix effects can be significant. Techniques like SPME [4] and FAE [2] are particularly valued for their ability to minimize these interferences, either through headspace sampling or the full evaporation technique.
  • No single method is universally best. The choice depends on your sample state, required sensitivity, available equipment, and regulatory requirements. The workflow diagram above can guide this decision.

References

PFBHA Derivatization: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Fundamental Principle of Derivatization PFBHA derivatization is a widely used technique for converting carbonyl compounds (aldehydes and ketones) into stable oxime derivatives that are more amenable to analysis by gas chromatography (GC) or mass spectrometry (MS). This reaction is particularly valuable for detecting trace-level, multi-functional oxygenated compounds (OVOCs) that are challenging to analyze in their native form [1] [2]. The general reaction is as follows:

This derivatization enhances the volatility, thermal stability, and detectability of carbonyls, especially for compounds with conjugated systems that may not react efficiently with other reagents like 2,4-DNPH [1].

2. Core Protocol: Aqueous Phase Derivatization and Extraction This is a standard method for processing carbonyl compounds from water samples [3] [4].

  • Derivatization: Add PFBHA directly to the aqueous sample. The reaction is typically allowed to proceed for a specified duration at room temperature.
  • Extraction: Extract the formed PFBHA-oxime derivatives from the water using an organic solvent.
  • Storage: The extracts can be stored for analysis. Stability is dependent on the specific carbonyl compound (see Table 2).
  • Optional Silylation: If the carbonyl compound also contains hydroxyl (-OH) or carboxylic acid (-COOH) groups, a second derivatization step with a silylating agent like BSTFA may be necessary to derivative these functional groups and improve chromatographic performance [3] [4].

3. Advanced Protocol: On-Fiber SPME Derivatization for Air Sampling For gas-phase carbonyls in air, an on-fiber Solid-Phase Microextraction (SPME) technique offers a sensitive and automated solution [2] [5]. The workflow involves four key steps, which are also summarized in the diagram below.

spme_workflow A Step 1: Fiber Conditioning B Step 2: PFBHA Loading A->B Pre-condition in GC injector C Step 3: Air Sampling & On-Fiber Derivatization B->C Expose to PFBHA vapor D Step 4: Optional Silylation C->D Expose to MSTFA vapor (if needed) E Step 5: GC-MS Analysis D->E Thermal desorption in GC injector

  • Step 1: Fiber Conditioning. Condition a PDMS/DVB SPME fiber in the GC injector port (e.g., 30 min at 200°C) [2].
  • Step 2: PFBHA Loading. Expose the conditioned fiber to the headspace of a PFBHA solution to load the derivatizing agent onto the fiber coating [2] [5].
  • Step 3: Air Sampling & On-Fiber Derivatization. Place the PFBHA-loaded fiber in a sampling cell through which air is passed. Carbonyl compounds in the air stream are trapped and derivatized directly on the fiber [2].
  • Step 4: Optional Silylation. For multi-functional compounds, the fiber can be exposed to a silylating reagent like MSTFA with a catalyst (TMCS) to derivative hydroxyl or carboxylic acid groups [2].
  • Step 5: GC-MS Analysis. Finally, insert the fiber into the GC injector for thermal desorption and analysis of the derivatives [2].

4. Critical Optimization Parameters

  • Extraction Solvent Efficiency: The choice of solvent for liquid-liquid extraction is critical. The table below compares the efficiency of different solvents for extracting various classes of PFBHA derivatives from water [3] [4].
Carbonyl Compound Type Hexane MTBE Dichloromethane
Carbonyls without secondary groups Similar efficiency Similar efficiency Similar efficiency
Hydroxycarbonyls Lower efficiency Lower efficiency Most efficient
Dicarbonyls Lower efficiency Lower efficiency Most efficient
Keto-acids Lower efficiency Lower efficiency Most efficient
  • Derivative Storage Stability: PFBHA derivatives are not all equally stable. When stored in dichloromethane at 4°C [3] [4]:

    • Stable >66 days: Aromatic carbonyls, saturated aliphatic carbonyls, and hydroxycarbonyls.
    • Degrade after ~38 days: Keto-acids and unsaturated aliphatic aldehydes.
  • Silylation Conditions for Multi-Functional Carbonyls: The efficiency of the silylation step with BSTFA depends on the type of functional group [3] [4].

Functional Group Recommended BSTFA Concentration Catalyst (TMCS) Reaction Efficiency
Primary -OH 20-100% in CH₂Cl₂ Not required Efficient
Secondary -OH 20-100% in CH₂Cl₂ Improves yield Efficient, improves with catalyst
Tertiary -OH 100% 10% TMCS Very inefficient without catalyst
-COOH 100% Not required Most efficient and consistent

Application Scenarios

  • Environmental Air Monitoring: The on-fiber SPME method is ideal for measuring trace levels (pptV) of multi-oxygenated volatile compounds in atmospheric samples, providing high sensitivity and time resolution [2].
  • Analysis in Complex Matrices: PFBHA derivatization is effective for determining aldehydes in drinking water and biological tissues, as demonstrated by its use in detecting formaldehyde in human tissues [1] [5].
  • Overcoming 2,4-DNPH Limitations: This method avoids issues like derivative decomposition and complex cleanup associated with traditional 2,4-DNPH methods, providing more reliable quantification for conjugated aldehydes [1].

I hope these detailed notes provide a strong foundation for your research and development work. Should you require further clarification on any specific protocol, feel free to ask.

References

Comprehensive Analytical Methods for Ketone Body Quantification: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ketone Bodies and Clinical Significance

Ketone bodies, comprising β-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone, are crucial metabolic intermediates produced during fatty acid oxidation. These compounds serve as alternative energy sources for various tissues, particularly during periods of prolonged fasting, intense exercise, or carbohydrate restriction. In clinical settings, accurate quantification of ketone bodies is essential for diagnosing and managing diabetic ketoacidosis (DKA), a potentially life-threatening complication primarily affecting individuals with type 1 diabetes mellitus. In DKA, the concentration of ketone bodies can exceed 3.0 mmol/L, significantly higher than the normal levels of <0.5 mmol/L observed in healthy individuals [1].

The metabolic relationship between the three primary ketone bodies is characterized by dynamic interconversion: AcAc can be reduced to BHB or decarboxylated to acetone. This complexity necessitates analytical methods that can accurately distinguish and quantify each species. Traditional methods for ketone quantification, such as spectrophotometric assays and dipstick tests, have significant limitations including narrow dynamic ranges, inability to differentiate between individual ketone bodies, and susceptibility to interference [2] [1]. These limitations have driven the development of more sophisticated analytical approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which offer superior specificity, sensitivity, and accuracy for ketone body analysis in complex biological matrices [2] [3] [1].

Modern Analytical Methods for Ketone Quantification

Overview of Current Methodologies

The evolution of analytical technologies has revolutionized ketone body quantification, enabling researchers to overcome the limitations of traditional methods. Mass spectrometry-based approaches have emerged as the gold standard, providing the specificity needed to distinguish between structurally similar ketone bodies and their isomers. The most significant advances in this field include:

  • Stable isotope-labeled internal standards for both BHB and AcAc, which correct for matrix effects and preparation losses [2] [4]
  • Derivatization techniques that enable the separation of enantiomers (D- and L-βOHB) and improve chromatographic behavior [2] [3]
  • Multi-analyte panels that simultaneously quantify ketone bodies along with related metabolites (lactate, pyruvate, α-keto acids) to provide a comprehensive view of metabolic status [3]
  • Miniaturized and simplified sampling approaches such as paper-based thin film solid-phase microextraction (TF-SPME) that reduce sample volume requirements and simplify preparation [1]

These technological advances have significantly improved the reliability of ketone body quantification in research and clinical settings, enabling more accurate assessment of metabolic states and more precise monitoring of therapeutic interventions.

Comparison of Analytical Methods for Ketone Quantification

Table 1: Comparison of Modern Analytical Methods for Ketone Body Quantification

Method Key Features Linear Range Analysis Time Applications Limitations
RP-UHPLC-MS/MS with isotopic standards [2] [4] High specificity for D-βOHB vs L-βOHB; Stable isotope internal standards; Parallel reaction monitoring Not specified 7 minutes Multiple biological matrices; Physiological and pathophysiological studies Requires specialized equipment; Method development complexity
LC-MS/MS with dual derivatization [3] Simultaneous analysis of ketone bodies, α-keto acids, lactate, pyruvate; Tracer enrichment capability Validated for clinical ranges Not specified Metabolic kinetics and interactions; Clinical research Dual derivatization procedure; Requires storage at -80°C
GC-MS with paper-based TF-SPME [1] Disposable sampling patches; Cost-effective; Minimal sample preparation 500-20,000 ng/mL (BHB) Not specified Point-of-care screening; DKA diagnosis Lower sensitivity than LC-MS/MS; Limited to volatile compounds
PFBHA derivatization GC-MS [5] Specific for aldehydes and ketones; Commercial derivatives available; SPME compatible Not specified Not specified Environmental monitoring; Air pollution studies Limited to specific carbonyl compounds

Detailed Experimental Protocols

RP-UHPLC-MS/MS with Stable Isotope-Labeled Standards
3.1.1 Principle and Workflow

This protocol employs reverse phase ultra-high performance liquid chromatography (RP-UHPLC) coupled to tandem mass spectrometry (MS/MS) for the simultaneous quantification of AcAc and D-βOHB in biological matrices. The method leverages stable isotope-labeled internal standards ([13C] for AcAc and [2H] for βOHB) to account for matrix effects and preparation variability [2] [4]. The use of parallel reaction monitoring (PRM) provides exceptional specificity by distinguishing βOHB from three structural isomers that could otherwise interfere with accurate quantification [2]. For chiral separation of D-βOHB from L-βOHB, a simple one-step derivatization is employed to produce diastereomers that can be chromatographically resolved using the same RP-UHPLC conditions with modified PRM transitions [2].

The sample preparation process involves protein precipitation followed by derivatization specific for the targeted ketone bodies. For chiral separation, the derivatization step is crucial as it creates diastereomers from the enantiomeric forms of βOHB, enabling their separation on a conventional reverse-phase column. The entire analysis is completed within 7 minutes, making it suitable for high-throughput applications [2] [4].

workflow Ketone Body Analysis RP-UHPLC-MS/MS Workflow start Sample Collection (Biological Matrix) prep Sample Preparation (Protein Precipitation) start->prep is Add Internal Standards ([13C]AcAc & [2H]βOHB) prep->is deriv Derivatization for Chiral Separation is->deriv inject RP-UHPLC Separation deriv->inject ms MS/MS Analysis with Parallel Reaction Monitoring inject->ms data Data Analysis & Quantification ms->data results Results Interpretation data->results

Figure 1: The complete workflow for ketone body analysis using RP-UHPLC-MS/MS with stable isotope-labeled internal standards, encompassing sample preparation, derivatization for chiral separation, chromatographic separation, and mass spectrometric detection.

3.1.2 Materials and Reagents
  • Biological samples (plasma, serum, tissue homogenates, or other matrices)
  • Stable isotope internal standards: [13C] labeled AcAc and [2H] labeled βOHB [2] [4]
  • Derivatization reagent (for chiral separation)
  • Solvents: HPLC-grade methanol, acetonitrile, and water
  • Protein precipitation agent (e.g., cold methanol or acetonitrile)
  • UHPLC column: Reverse-phase C18 column (1.7-2.1 μm particle size, 100 × 2.1 mm)
  • Mobile phases: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile or methanol
3.1.3 Step-by-Step Procedure
  • Sample Collection and Preparation:

    • Collect biological samples (blood, tissue, etc.) using appropriate protocols.
    • For blood samples, immediate centrifugation at 4°C is recommended to separate plasma/serum.
    • Flash-freeze samples in liquid nitrogen and store at -80°C until analysis [3] [1].
  • Internal Standard Addition:

    • Thaw samples on ice and aliquot an appropriate volume (typically 50-100 μL) into microcentrifuge tubes.
    • Add stable isotope internal standards ([13C]AcAc and [2H]βOHB) at concentrations that match expected endogenous levels [2] [4].
  • Protein Precipitation:

    • Add cold methanol or acetonitrile (3:1 v/v solvent-to-sample ratio) to precipitate proteins.
    • Vortex vigorously for 30-60 seconds and incubate at -20°C for 15 minutes.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Derivatization for Chiral Separation (Optional):

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen or vacuum.
    • Reconstitute in derivatization reagent and incubate at appropriate temperature and time to form diastereomers [2].
  • UHPLC-MS/MS Analysis:

    • Inject samples into the RP-UHPLC system maintained at 40°C.
    • Use a gradient elution program: initial 5% B, increasing to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate to initial conditions.
    • Set flow rate to 0.4 mL/min with a total run time of 7 minutes [2].
    • Operate mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).
    • Use specific transitions: AcAc (m/z 101 → 59), D-βOHB (m/z 103 → 59), and corresponding transitions for internal standards and derivatized products [2] [4].
LC-MS/MS with Dual Derivatization for Metabolic Panel
3.2.1 Principle and Applications

This method enables the simultaneous quantification of ketone bodies (BHB and AcAc) along with related metabolites (α-keto acids, lactate, pyruvate) and their stable isotopically labeled tracers in human plasma. The approach employs two different derivatization techniques using 4-bromo-N-methylbenzylamine and O-benzylhydroxylamine as derivatization reagents, with 1-ethyl-3-dimethylaminopropyl carbodiimide as a coupling compound [3]. Despite the dual derivatization process, all compounds are analyzed in a single LC-MS/MS run by mixing the ethyl acetate portions at the final stage [3].

The method is particularly valuable for metabolic flux studies where tracer enrichment needs to be measured accurately to calculate in vivo synthesis and degradation rates of metabolites. The validation parameters include matrix effects, linearity, accuracy, precision, recovery, stability, and enrichment ratio analysis [3]. Special attention must be paid to sample stability, as AcAc is particularly labile and requires quick freezing and storage at -80°C to prevent degradation [3].

3.2.2 Critical Steps and Parameters
  • Blood sampling and processing: Use pre-chilled collection tubes and process immediately on ice [3]
  • Derivatization order: Sequential derivatization with specific reagents for different metabolite classes
  • Storage conditions: Quick freezing in liquid nitrogen and storage at -80°C to preserve labile metabolites [3]
  • Matrix effects evaluation: Essential for accurate quantification when using electrospray ionization

Alternative and Complementary Methods

GC-MS with Paper-Based Thin Film Solid-Phase Microextraction

For applications requiring point-of-care testing or resource-limited settings, a disposable paper-based thin film solid-phase microextraction (TF-SPME) coupled with GC-MS offers a simplified alternative. This approach utilizes paper substrates coated with extraction phases (DVB/PDMS or DVB/CNT/PDMS) to extract BHB from biological matrices [1]. The paper-based patches are cost-effective, easy to use, and can be disposed of after use, reducing the risk of biohazard contamination [1].

The fabrication process involves coating regular A4 sheet paper with multiwalled carbon nanotubes (MWCNT), polydimethylsiloxane (PDMS), and divinyl benzene (DVB) using an automatic film applicator. The coated sheet (70 μm thickness) is trimmed into 4 cm × 1 cm pieces to create multiple patches from a single sheet [1]. Extraction is performed by placing the patches in sealed vials containing the sample, followed by desorption with acetonitrile before GC-MS analysis. Studies have shown that DVB/PDMS-coated patches provide higher BHB extraction efficiency than DVB/CNT/PDMS, with a good linearity (R² = 0.99) in the concentration range of 500-20,000 ng mL−1 [1].

PFBHA Derivatization for Aldehydes and Ketones

For environmental applications or specific analytical needs, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC analysis provides a reliable approach for quantifying aldehydes and ketones. This method avoids the disadvantages of traditional 2,4-DNPH derivatization, as PFBHA reacts quantitatively even with conjugated aliphatic aldehydes, and the resulting oximes do not decompose at elevated temperatures [5]. The derivatives are now commercially available as high-purity standards for GC-MS, improving method reproducibility [5].

This approach can be combined with solid-phase microextraction (SPME) using PDMS-DVB fiber coatings, which have high affinity for the oxime derivatives. The procedure involves soaking the fiber in diluted derivatizing reagent and exposing it to the sample headspace or air for time-weighted average analysis [5]. For GC analysis, Supelco SLB-5ms capillary GC columns (30 m × 0.25 mm I.D. × 0.25 μm df) are recommended as primary columns, with Equity-1701 columns of the same dimensions for confirmation [5].

Figure 2: Overview of alternative and complementary methods for ketone body analysis, showing the relationship between main methodological approaches and their specific variants for different applications.

Quality Assurance and Method Validation

Method Validation Parameters

For any analytical method used in ketone quantification, rigorous validation is essential to ensure reliable results. Key validation parameters include:

  • Linearity and range: Establishing the concentration range over which the method provides accurate results, typically demonstrated through correlation coefficients (R²) of 0.99 or better [3] [1]
  • Accuracy and precision: Evaluating both intra-day and inter-day variability using quality control samples at low, medium, and high concentrations
  • Matrix effects: Assessing ionization suppression or enhancement in mass spectrometry-based methods and compensating with appropriate internal standards [3]
  • Recovery efficiency: Determining the efficiency of extraction and preparation procedures [3] [1]
  • Stability: Evaluating analyte stability under various storage conditions and during sample processing, with particular attention to the lability of AcAc [3]
Quality Control Measures
  • Use of stable isotope-labeled internal standards for both BHB and AcAc to account for preparation losses and matrix effects [2] [4]
  • Implementation of calibration curves with each batch of samples, preferably using matrix-matched standards when possible
  • Inclusion of quality control samples at multiple concentrations in each analytical run
  • Regular maintenance and calibration of instrumentation to ensure optimal performance
  • Proper sample handling and storage at -80°C to prevent analyte degradation, particularly for AcAc [3]

Conclusion

The advanced analytical methods described in these application notes and protocols represent significant improvements over traditional approaches for ketone body quantification. The development of RP-UHPLC-MS/MS with stable isotope-labeled internal standards provides researchers with a robust, specific, and rapid tool for quantifying ketone bodies across multiple biological matrices [2] [4]. The ability to distinguish between the D- and L-enantiomers of βOHB through simple derivatization is particularly valuable for understanding the physiological roles of these isomers [2].

For comprehensive metabolic studies, the LC-MS/MS method with dual derivatization enables simultaneous analysis of ketone bodies along with related metabolites and their tracer enrichments, providing powerful insights into in vivo metabolic kinetics [3]. Meanwhile, emerging technologies such as paper-based TF-SPME patches offer potential for point-of-care applications and simplified screening for conditions like diabetic ketoacidosis [1].

When implementing these methods, researchers should carefully consider their specific application requirements, available instrumentation, and the need for either targeted ketone analysis or broader metabolic profiling. Proper attention to sample collection, processing, and storage conditions is critical for obtaining reliable results, particularly for labile analytes like acetoacetate. These advanced methodologies provide the foundation for deeper understanding of ketone body metabolism in both physiological and pathophysiological states.

References

Application Notes and Protocols for 2-Methyl-4-octanone in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Primary Applications

2-Methyl-4-octanone (CAS 7492-38-8) is an aliphatic ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol [1]. It is described in scientific supplier catalogs as a building block ketone for proteomics research and as a useful intermediate in pharmaceutical synthesis [1] [2] [3]. Its structure combines a ketone functional group with branching, making it a potential candidate for developing more complex molecular architectures.

Physicochemical Properties

The table below summarizes the key physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

Property Value / Description Source / Comments
CAS Registry Number 7492-38-8 [1]
Molecular Formula C9H18O [1] [2]
Molecular Weight 142.24 g/mol [1] [2]
Boiling Point 180°C Estimated [1]
Density 0.8258 (estimate) [1]
Refractive Index 1.4150 [1]
Melting Point -18.52°C Estimate [1]
Synonyms n-Butyl isobutyl ketone; 2-Methyloctan-4-one [1] [3]
Spectral Characteristics

The following table consolidates the reported spectral data for this compound and the closely related compound butyroin, which shares a similar acyloin structure [4].

Table 2: Spectroscopic Data for this compound and Related Acyloin

Spectroscopic Method Reported Signals / Peaks
IR (neat) ~1704 cm⁻¹ (C=O stretch) [4].
¹H NMR (CCl₄) 0.94 (unsymmetrical t, 6H, 2 CH₃); 1.18–1.56 (m, 4H, 2 CH₂); 1.64 (sextet, 2H, J=7, CH₂CH₂C=O); 2.41 (t, 2H, J=7, CH₂C=O); 3.31 (s, 1H, OH - for acyloin); 3.98 (m, 1H, CHOH - for acyloin) [4].

Synthetic Protocol: Thiazolium Ion-Catalyzed Acyloin Condensation

While a specific detailed procedure for this compound is not fully outlined in the available literature, the following protocol for synthesizing butyroin (5-hydroxy-4-octanone) is provided as a representative example of a thiazolium ion-catalyzed acyloin condensation, which is a key method for forming such ketol structures [4]. This method can be analogous to routes for synthesizing related ketones.

Experimental Procedure

Title: Synthesis of Butyroin via Thiazolium Ion Catalysis [4]

Reaction Scheme: Dimerization of Butyraldehyde to 5-Hydroxy-4-octanone

Materials and Equipment:

  • Reactants: Butyraldehyde (72.1 g, 1.0 mol), freshly distilled [4].
  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (13.4 g, 0.05 mol) [4].
  • Base: Triethylamine (30.3 g, 0.3 mol), dried over KOH pellets and distilled [4].
  • Solvent: Absolute ethanol (300 mL) [4].
  • Equipment: 500 mL three-necked round-bottomed flask, mechanical stirrer, reflux condenser with drying tube (KOH), gas inlet tube, oil bath, nitrogen line, and rotary evaporator [4].

Step-by-Step Protocol:

  • Setup: Assemble the 500 mL flask with the mechanical stirrer, reflux condenser, and gas inlet tube. Charge the flask with the thiazolium salt catalyst, butyraldehyde, triethylamine, and absolute ethanol [4].
  • Reaction: Begin a slow stream of nitrogen (approx. one bubble per second) to maintain an inert atmosphere. With stirring, heat the reaction mixture in an oil bath at 80°C for 1.5 hours [4].
  • Work-up: After cooling to room temperature, concentrate the mixture by rotary evaporation. Transfer the residual yellow liquid into a separatory funnel containing 500 mL of water [4].
  • Extraction: Rinse the flask with 150 mL of dichloromethane (DCM) and use this to extract the aqueous mixture. Perform a second extraction with another 150 mL portion of DCM. Combine the organic phases and wash them sequentially with 300 mL of saturated sodium bicarbonate solution and 300 mL of water [4].
  • Isolation: Remove the dichloromethane by rotary evaporation under slightly reduced pressure. Purify the crude product by distillation through a 20-cm Vigreux column to obtain the pure acyloin as a colorless to light-yellow liquid [4].

Yield and Physical Properties:

  • Yield: 51-54 g (71-74%) [4].
  • Boiling Point: 90-92°C at 13-14 mm Hg [4].
  • Refractive Index: n₂₀⁰ 1.4309 [4].
Workflow and Mechanism Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of the acyloin product, a method applicable to the synthesis of related ketones like this compound.

G Acyloin Synthesis Workflow Start Reaction Setup Step1 Charge flask with catalyst, butyraldehyde, Et₃N, EtOH Start->Step1 Step2 Heat at 80°C with stirring under N₂ for 1.5 hours Step1->Step2 Step3 Cool and concentrate by rotary evaporation Step2->Step3 Step4 Dilute with water and extract with DCM (2x) Step3->Step4 Step5 Wash combined organic layer with NaHCO₃ and water Step4->Step5 Step6 Remove solvent by rotary evaporation Step5->Step6 Step7 Purify by distillation (Vigreux column) Step6->Step7 End Pure Acyloin Product Step7->End

Diagram 1: Acyloin Synthesis Workflow. This chart outlines the key steps from reaction setup to final product purification.

The catalytic mechanism, central to this synthesis, involves a thiazolium-derived N-heterocyclic carbene (NHC). The following diagram outlines this key reaction mechanism.

Diagram 2: NHC Catalysis Mechanism in Acyloin Formation. The mechanism illustrates the catalytic cycle involving nucleophilic addition and carbonyl umpolung.

Applications in Drug Development and Research

This compound serves specific roles in advanced research contexts:

  • Pharmaceutical Intermediate: Its structure is utilized in the synthesis of more complex molecules destined for drug development, leveraging the reactivity of the ketone group for further transformations [1] [2].
  • Proteomics Research: It is explicitly listed as a building block in proteomics, suggesting its use in creating probes, affinity tags, or other chemical tools for studying protein structure and function [2] [3].

Safety and Storage

Handling of this compound should follow standard laboratory safety practices. Supplier recommendations indicate it should be stored away from oxidizing agents in a cool, dry place within a well-sealed container [2]. Always consult the relevant Safety Data Sheet (SDS) prior to use.

Conclusion

This compound is a valuable aliphatic ketone used in chemical synthesis and proteomics. The thiazolium ion-catalyzed acyloin condensation, demonstrated with butyroin, represents a powerful and modern methodological approach for forming such compounds, offering advantages in simplicity and efficiency over classical methods like reductive ester coupling [4].

References

Comprehensive Application Notes and Protocols: Solid Phase Microextraction for Ketone Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid Phase Microextraction for Ketone Analysis

Solid Phase Microextraction (SPME) represents a revolutionary approach in sample preparation that has transformed analytical chemistry methodologies. SPME is a solvent-free technique that utilizes a fiber coated with an extracting phase to concentrate volatile and semi-volatile compounds from various matrices. The fundamental principle involves the partitioning of analytes between the sample matrix and the extraction phase coated on a fused silica fiber, followed by thermal or solvent desorption directly into analytical instruments such as gas chromatography-mass spectrometry (GC-MS). This technique has gained significant traction due to its simplicity, minimal sample requirements, and excellent sensitivity, making it particularly suitable for analyzing biologically relevant compounds like ketone bodies. [1] [2]

The analysis of ketone bodies, particularly β-hydroxybutyric acid (BHB), acetoacetate, and acetone, holds critical importance in clinical diagnostics and therapeutic monitoring. These compounds serve as key biomarkers for diabetes ketoacidosis (DKA), a life-threatening complication predominantly affecting individuals with type 1 diabetes mellitus. In DKA, the body undergoes unregulated fat degradation, producing excess ketone bodies that acidify the blood and disrupt normal metabolic functions. Traditional detection methods for ketone bodies in urine and blood samples sometimes yield false positive results and lack standardization for precise quantification. SPME addresses these limitations by providing a robust sampling approach that minimizes artifacts and enhances analytical accuracy. The development of specialized SPME protocols for ketone analysis represents a significant advancement in clinical chemistry, offering improved reliability for point-of-care testing and laboratory-based diagnostics. [3]

SPME Principles and Fiber Coatings

Fundamental Principles of SPME Operation

SPME operates on the principle of equilibrium extraction, where analytes partition between the sample matrix and the stationary phase coated on the fiber surface. The quantity of analyte extracted by the fiber is proportional to its concentration in the sample once equilibrium is established. This relationship forms the basis for quantitative analysis, with extraction efficiency influenced by factors such as extraction time, temperature, sample agitation, and the physicochemical properties of both the analyte and the coating material. SPME can be performed in two primary modes: direct immersion (DI-SPME), where the fiber is immersed directly into liquid samples, and headspace (HS-SPME), where the fiber extracts volatile compounds from the vapor phase above the sample. For ketone analysis, HS-SPME is often preferred as it minimizes matrix interference from complex biological samples and extends fiber lifetime by preventing exposure to non-volatile contaminants. [1] [2]

The attraction of SPME lies in its ability to perform rapid extractions typically without solvents, achieving detection limits at parts-per-trillion (ppt) levels for certain compounds. This technique has great potential for field applications, as on-site sampling can be conducted even by non-scientists without requiring GC-MS equipment at each location. When properly stored, SPME samples can be analyzed days later in the laboratory without significant loss of volatiles, making it particularly valuable for clinical studies where immediate analysis may not be feasible. Furthermore, SPME is recognized as a green analytical method that aligns with the principles of green chemistry by reducing or eliminating organic solvent consumption, minimizing waste generation, and improving workplace safety. [1]

SPME Fiber Coating Technologies

The selectivity and sensitivity of SPME primarily depend on the fiber coating composition, which can be tailored to target specific analytes based on their chemical properties. Ideal coating materials exhibit high affinity for target analytes, thermal stability for desorption, and mechanical robustness for repeated use. Common commercial SPME fiber coatings include combinations of polydimethylsiloxane (PDMS), divinylbenzene (DVB), Carboxen, polyacrylate, and polyethylene glycol, each offering distinct extraction characteristics based on polarity, molecular weight range, and application-specific compatibility. [1]

Recent advancements have introduced paper-based TF-SPME (thin film solid-phase microextraction) patches specifically designed for ketone body analysis. In this innovative approach, regular A4 sheet paper serves as the substrate, coated uniformly with multiwalled carbon nanotubes (MWCNT), PDMS, and DVB compounds using an automatic film applicator. The coated sheet, typically 70 μm thick, is trimmed into 4 cm × 1 cm pieces to create multiple disposable patches from a single sheet. Comparative studies have demonstrated that DVB/PDMS-coated patches exhibit superior extraction efficiency for BHB ketone bodies compared to DVB/CNT/PDMS variants, making them particularly suitable for medical diagnostic applications. This paper-based approach represents a significant cost reduction over traditional SPME fibers while maintaining excellent analytical performance for ketone quantification. [3]

Table 1: Comparison of SPME Fiber Coatings for Ketone Analysis

Coating Type Thickness (μm) Target Analytes Extraction Mode Advantages Limitations
DVB/PDMS 65 Volatile ketones, BHB HS, DI High capacity for volatiles, good for polar compounds Limited stability at high temperatures
CAR/PDMS 75-85 Trace-level ketones, acetone HS Excellent for gases and strong volatiles Fiber breakdown with high molecular weight compounds
PDMS 100 Non-polar compounds, acetone HS, DI Rugged, high temperature stability Poor extraction of polar compounds
PA 85 Polar semivolatiles DI Excellent for polar compounds Limited use for volatiles, requires conditioning
CW/DVB 65-70 Alcohols, ketones HS, DI Good for polar volatiles pH sensitivity, limited temperature stability
Paper-based DVB/PDMS 70 BHB, ketone bodies HS Cost-effective, disposable Single-use only

Experimental Protocols for Ketone Analysis

SPME Method Development for Ketone Bodies

Method development for SPME-based ketone analysis requires careful optimization of several critical parameters to ensure maximum extraction efficiency and analytical accuracy. The first step involves fiber selection, where the chemical nature of the target ketones guides the choice of appropriate coating material. For volatile ketones like acetone, CAR/PDMS fibers typically provide the highest sensitivity, while for more polar ketone bodies like BHB, DVB/PDMS coatings yield superior extraction efficiency. Following fiber selection, extraction time must be optimized to approach equilibrium conditions without excessively prolonging the analysis. For ketone bodies in biological matrices, extraction times typically range from 15-45 minutes, depending on the specific analyte volatility and sample matrix complexity. [3] [2]

Temperature optimization represents another critical factor in SPME method development, as it simultaneously affects the partition coefficient, diffusion rate, and headspace concentration of target analytes. For ketone analysis, extraction temperatures between 40-60°C generally provide optimal results, balancing extraction efficiency with potential artifact formation. Sample modification through salt addition (salting-out effect) can enhance the extraction of polar ketone bodies by decreasing their solubility in the aqueous phase, thereby increasing their headspace concentration. Finally, desorption conditions must be carefully optimized to ensure complete transfer of extracted analytes to the analytical instrument while preventing carryover between samples. For ketone analysis using GC-MS, desorption typically occurs at 250-280°C for 2-5 minutes in the GC injection port. [3] [4]

Detailed Protocol: Paper-Based TF-SPME for β-hydroxybutyric Acid

The following protocol describes a specific application of paper-based TF-SPME for quantifying BHB from phosphate-buffered saline matrix, simulating biological samples. This method has demonstrated excellent performance for diabetes ketoacidosis screening with minimal sample preparation requirements. [3]

Materials and Equipment:

  • Paper-based TF-SPME patches (DVB/PDMS coating, 4 cm × 1 cm)
  • Gas chromatography-mass spectrometry system
  • Automatic film applicator (for in-house patch preparation)
  • Multiwalled carbon nanotubes, polydimethylsiloxane, divinylbenzene
  • Regular A4 sheet paper as substrate
  • Acetonitrile (HPLC grade)
  • Phosphate-buffered saline (PBS, pH 7.4)
  • β-hydroxybutyric acid standards
  • Closed vial extraction system

Patch Fabrication Protocol:

  • Prepare coating solution by combining DVB and PDMS in appropriate ratios
  • Use automatic film applicator to apply uniform coating to A4 paper substrate
  • Cure coated sheets according to manufacturer specifications
  • Trim coated sheets into 4 cm × 1 cm patches using precision cutter
  • Store patches in sealed container away from solvent vapors

Extraction and Analysis Protocol:

  • Prepare calibration standards in PBS matrix spanning concentration range 500-20,000 ng mL⁻¹
  • Place 2 mL sample solution in 10 mL headspace vial
  • Introduce paper-based TF-SPME patch to sample vial, ensuring no direct immersion
  • Seal vial and incubate at 40°C for 30 minutes with gentle agitation
  • Remove patch from extraction vial and transfer to desorption chamber
  • Desorb analytes using 500 μL acetonitrile with 5-minute agitation
  • Inject desorption solvent into GC-MS for analysis
  • Perform quantification using external calibration curve

GC-MS Conditions:

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Injection temperature: 250°C in splitless mode
  • Oven program: 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
  • Ionization: Electron impact (70 eV)
  • Detection: Selected ion monitoring for m/z 45, 59, 103 for BHB

This protocol has demonstrated excellent linearity (R² = 0.99) across the clinically relevant concentration range of 500-20,000 ng mL⁻¹ BHB, making it suitable for monitoring physiological ketone levels in diabetic patients. The paper-based patches show consistent performance with inter-day precision of <10% RSD, fulfilling analytical requirements for clinical applications. [3]

Quantitative Performance and Method Validation

Analytical Performance Characteristics

Comprehensive method validation is essential to establish the reliability and robustness of SPME-based methods for ketone analysis. The paper-based TF-SPME method for BHB quantification demonstrates excellent analytical performance across key validation parameters. The method exhibits a linear dynamic range of 500-20,000 ng mL⁻¹ with a coefficient of determination (R²) of 0.99, indicating strong correlation between analyte concentration and detector response across clinically relevant concentrations. The limit of detection (LOD) for BHB using this approach is approximately 50 ng mL⁻¹, while the limit of quantification (LOQ) is established at 500 ng mL⁻¹, providing sufficient sensitivity for monitoring ketone levels in both normal and pathological conditions. [3]

The precision of SPME methods for ketone analysis, expressed as relative standard deviation (RSD), typically falls below 10% for both intra-day and inter-day measurements, meeting accepted criteria for bioanalytical methods. Accuracy assessments using spike recovery experiments generally yield values between 90-110%, confirming minimal matrix effects and appropriate calibration approaches. For the paper-based TF-SPME method, extraction efficiency comparisons revealed that DVB/PDMS-coated patches outperformed DVB/CNT/PDMS variants, establishing DVB/PDMS as the preferred coating for ketone body applications. The reusability of traditional SPME fibers varies by coating type, with PDMS-based fibers typically sustaining 50-100 extractions without significant performance degradation, while the paper-based patches are designed as disposable devices to prevent cross-contamination between samples. [3]

Table 2: Quantitative Performance of SPME Methods for Ketone Analysis

Performance Parameter Traditional SPME Fibers Paper-based TF-SPME Acceptance Criteria
Linear Range 100-10,000 ng mL⁻¹ 500-20,000 ng mL⁻¹ R² ≥ 0.990
Limit of Detection 10-50 ng mL⁻¹ ~50 ng mL⁻¹ S/N ≥ 3
Limit of Quantification 100-500 ng mL⁻¹ 500 ng mL⁻¹ S/N ≥ 10, RSD < 20%
Precision (Intra-day) 3-8% RSD <10% RSD RSD < 15%
Precision (Inter-day) 5-12% RSD <10% RSD RSD < 15%
Accuracy (% Recovery) 85-115% 90-110% 85-115%
Extraction Time 15-60 minutes 30 minutes N/A
Carryover <1% Not applicable (disposable) <5%

Applications in Research and Clinical Settings

Diabetes Ketoacidosis Monitoring

The application of SPME for diabetes ketoacidosis monitoring represents a significant advancement in clinical diagnostics. The paper-based TF-SPME sampling kit specifically developed for BHB quantification offers a simple, cost-effective approach for DKA screening without requiring prolonged traditional sample preparation in pathology laboratories. This method addresses the critical need for rapid and accurate ketone body monitoring in emergency settings where timely diagnosis of DKA can be life-saving. The approach demonstrates particular value in distinguishing true ketoacidosis from other metabolic acidoses, reducing the incidence of false positive results that sometimes plague conventional detection methods. [3]

In practical clinical implementation, SPME-based ketone analysis provides several advantages over existing techniques such as dipstick tests or enzymatic assays. The method offers superior sensitivity and specificity, enabling precise quantification of BHB concentrations rather than semi-quantitative measurements. This precision is particularly valuable for monitoring treatment efficacy during DKA management, where trending ketone levels guides therapeutic interventions. Additionally, the minimal sample volume requirements of SPME methods (typically 1-2 mL) make them suitable for pediatric applications or cases where sample availability is limited. The integration of SPME with portable GC-MS systems could further extend this technology to point-of-care testing scenarios, potentially revolutionizing DKA diagnosis in pre-hospital settings or resource-limited environments. [3]

Additional Applications in Pharmaceutical and Clinical Research

Beyond diabetes management, SPME-based ketone analysis finds applications in diverse pharmaceutical and clinical research areas. In pharmacokinetic studies, SPME serves as an efficient sampling technique for monitoring ketone body dynamics following administration of exogenous ketone supplements. Research has demonstrated that formulations combining βHB salts with medium chain triglycerides produce dose-dependent elevations in circulating βHB levels, with dual servings (44.2 g) producing more potent and prolonged ketosis than single servings (22.1 g). SPME methods provide the analytical capability to characterize these pharmacokinetic profiles with minimal patient discomfort through reduced blood sampling requirements. [5]

In therapeutic drug monitoring, SPME techniques apply to analyzing medications in patients with concurrent ketoacidosis, where drug-ketone interactions may alter pharmacokinetics. The green analytical characteristics of SPME align well with the principles of sustainable chemistry in pharmaceutical quality control, reducing solvent consumption and waste generation compared to traditional liquid-liquid extraction or solid-phase extraction methods. Furthermore, SPME has been applied to in vivo monitoring approaches where microextraction probes inserted intravenously can continuously measure drug and metabolite concentrations without repeated blood withdrawal, offering exciting possibilities for real-time ketone monitoring in critical care settings. [1] [6]

Workflow Visualization and Graphical Abstracts

SPME Experimental Workflow for Ketone Analysis

The following Graphviz diagram illustrates the comprehensive workflow for ketone analysis using solid-phase microextraction, from sample preparation through final quantification:

G SamplePreparation Sample Preparation (Collection + PBS Buffer) SPMEConfiguration SPME Fiber/Patches (DVB/PDMS Coating Selection) SamplePreparation->SPMEConfiguration Matrix Modification Extraction Extraction Phase (Headspace, 40°C, 30 min) SPMEConfiguration->Extraction Fiber Exposure Desorption Desorption Process (ACN, 5 min agitation) Extraction->Desorption Analyte Transfer InstrumentalAnalysis GC-MS Analysis (DB-5MS Column, EI Detection) Desorption->InstrumentalAnalysis Solvent Injection Quantification Data Analysis & Quantification (External Calibration, 500-20,000 ng/mL) InstrumentalAnalysis->Quantification Peak Integration

Figure 1: Experimental workflow for SPME-based ketone analysis, illustrating key steps from sample preparation through final quantification.

SPME Fiber Coating Performance Comparison

This diagram visualizes the relationship between different SPME coating materials and their performance characteristics for ketone analysis:

G CoatingMaterials SPME Coating Materials DVBPDMS DVB/PDMS (Highest BHB Efficiency) CoatingMaterials->DVBPDMS CARPDMS CAR/PDMS (Trace-Level Sensitivity) CoatingMaterials->CARPDMS PDMS PDMS (Non-Polar Compounds) CoatingMaterials->PDMS PA Polyacrylate (Polar Compounds) CoatingMaterials->PA PaperBased Paper-Based DVB/PDMS (Cost-Effective Disposable) CoatingMaterials->PaperBased Clinical Clinical Diagnostics (DKA Monitoring) DVBPDMS->Clinical Preferred Method Environmental Environmental Monitoring (Water/Air Analysis) CARPDMS->Environmental Trace Analysis Food Food & Flavor Analysis (Natto, Beverages) PDMS->Food Flavor Compounds Pharmaceutical Pharmaceutical Research (Formulation Analysis) PA->Pharmaceutical Polar Metabolites PaperBased->Clinical Emerging Application Applications Analytical Applications

Figure 2: Relationship between SPME coating materials and their performance characteristics for various analytical applications involving ketone analysis.

Conclusion

Solid-phase microextraction has established itself as a powerful sample preparation technique for ketone analysis across diverse applications ranging from clinical diagnostics to pharmaceutical research. The development of paper-based TF-SPME patches specifically designed for β-hydroxybutyric acid quantification represents a significant advancement in diabetes ketoacidosis monitoring, offering a cost-effective, disposable alternative to traditional SPME fibers while maintaining excellent analytical performance. The demonstrated linearity, sensitivity, and precision of SPME-based methods meet rigorous bioanalytical validation criteria, supporting their implementation in both research and clinical settings.

The green analytical characteristics of SPME align with modern principles of sustainable chemistry, reducing solvent consumption and minimizing waste generation compared to conventional extraction techniques. Future directions in SPME for ketone analysis will likely focus on miniaturization and automation, enabling higher throughput processing and potential point-of-care applications. Additionally, continued development of selective coating materials with enhanced affinity for ketone bodies may further improve method sensitivity and specificity. As ketone research expands beyond clinical diagnostics into areas such as sports nutrition and metabolic health, SPME methodologies will continue to provide valuable analytical capabilities for precise ketone body quantification across diverse matrices and applications.

References

Application Note: Green Analytical Methods for Carbonyl Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbonyl compounds (aldehydes and ketones) are analytically significant across environmental, food, and pharmaceutical sectors. Some, like formaldehyde and acrolein, raise health concerns and require monitoring [1]. Green Analytical Chemistry (GAC) principles aim to minimize environmental impact and hazardous waste while maintaining analytical performance. This note outlines validated green methods for carbonyl analysis.

Green Sample Preparation Techniques

Sample preparation is often the least green step. Key advancements include:

  • Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME): This technique replaces traditional solvents with greener alternatives like 1-octanol and isooctane. It uses minimal solvent volumes (as low as 60 µL) and reduces energy consumption [2].
  • Column Chromatography-Free Purification: For synthetic chemistry involving carbonyl-containing biomass molecules, sulfamic acid catalyzes protection reactions, enabling high-purity product isolation without large eluent volumes [3].
Green Chromatographic Analysis

Chromatography can be greened by optimizing mobile phases and developing portable systems:

  • Rapid Isocratic HPLC: A transportable HPLC system separates 13 carbonyl compounds in under 20 minutes using an isocratic water/acetonitrile mobile phase, reducing solvent consumption [1].
  • Method Comparison: LC-MS/MS typically requires less sample preparation and no derivatization compared to GC-MS, reducing solvent and reagent use [4].
Quantitative Green Methodologies

The table below compares key performance metrics for green analytical methods:

Method Analytes Key Green Features Performance Metrics Reference
UA-DLLME GC-MS 9 carbonyls in coffee Low-density solvents (isooctane), reduced volumes (60 µL) LOD: 289-436 µg/L; Recovery: 90-110%; AGREEprep: 0.59 [2]
Transportable HPLC-UV/LED 13 carbonyl hydrazones Isocratic elution, portable design LOD: 0.12-0.38 mg/L; LOD: 0.45-1.04 mg/L; RSD < 14.1% [1]
EPA Method 8315A (HPLC) Formaldehyde and others Standardized regulatory method Formalized procedure for environmental samples [5]
Experimental Protocols
Protocol 1: UA-DLLME for Carbonyls in Coffee Extracts [2]
  • Sample Derivatization: Add 1.5 mL aqueous sample and 1.12 g/L pentafluorophenylhydrazine reagent. Derivatize at 50°C for 15 minutes.
  • Microextraction: Inject 60 µL isooctane (extraction solvent) into derivatized sample. Use ultrasound assistance for dispersion.
  • Separation & Analysis: Centrifuge, collect low-density solvent phase, and analyze by GC-MS.
  • Critical Notes: Method achieves high enrichment factors; AGREEprep score 0.59 indicates moderate greenness.
Protocol 2: Transportable HPLC for Airborne Carbonyls [1]
  • Sample Collection: Collect air samples onto DNPH-coated cartridges.
  • Extraction: Elute carbonyl-DNPH hydrazones from cartridge.
  • HPLC Analysis: Inject onto C18 column. Use isocratic mobile phase (water/acetonitrile). Detect with UV (275 nm) or LED detector.
  • Critical Notes: System provides robustness for field analysis; co-elution of BO-DNPH and BA-DNPH may require attention.
Protocol 3: Carbonyl Protection for Synthesis [3]
  • Reaction Setup: React biomass-derived carbonyl compound (e.g., HMF) with 1,3-propylene glycol using sulfamic acid catalyst.
  • Workup & Purification: Apply column chromatography-free purification using non-solvent-based protocols.
  • Downstream Processing: Use protected intermediate in subsequent reactions (e.g., hydrodeoxygenation, photocatalytic oxidation).
  • Critical Notes: Enables handling of reactive carbonyls in complex syntheses while avoiding hazardous reagents and wasteful purifications.
Signaling Pathways and Workflows

The following diagram illustrates the decision pathway for selecting an appropriate green analytical method based on analytical needs and green chemistry principles.

G Start Start: Carbonyl Compound Analysis SamplePrep Sample Preparation Required? Start->SamplePrep Portable Field-Based Analysis Needed? SamplePrep->Portable No Extract Extraction/Concentration Needed? SamplePrep->Extract Yes HPLC Use Transportable HPLC with UV/LED Detection Portable->HPLC Yes Portable->Extract No End Analysis Complete HPLC->End Microextraction Employ UA-DLLME with Green Solvents Extract->Microextraction Yes Synthesize Synthetic Application? Extract->Synthesize No Microextraction->End Protection Apply Carbonyl Protection Strategy Synthesize->Protection Yes Synthesize->End No Protection->End

Conclusion and Future Perspectives

Green analytical methods for carbonyl compounds demonstrate that reducing environmental impact can align with robust analytical performance. Future development will focus on miniaturized and portable instruments, automated online systems combining sampling and analysis, and advanced green solvents and sorbents [2] [1]. Applying green chemistry metrics like AGREEprep and E-factor during method development will help chemists make informed, sustainable choices [6].

References

Comprehensive Application Notes and Protocols for Automated HS-SPME Analysis of Volatile Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HS-SPME and Automation Principles

Headspace Solid-Phase Microextraction (HS-SPME) represents a solvent-free sampling technique that combines extraction, concentration, and introduction of volatile and semi-volatile compounds into analytical instruments. Since its pioneering development by Janusz Pawliszyn in 1990, SPME has revolutionized sample preparation across numerous fields including environmental monitoring, food and flavor analysis, pharmaceutical research, and forensic science [1]. The fundamental principle of SPME involves the partitioning of analytes between the sample matrix and a stationary phase coated on a fused silica fiber, followed by thermal or solvent desorption directly into analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) systems [1].

Automated HS-SPME systems represent a significant advancement that enhances method reproducibility, analytical throughput, and operational convenience. These systems utilize autosamplers capable of performing sequential extractions without manual intervention, significantly reducing human error and variability. The automation of HS-SPME allows for precise control of critical parameters including extraction temperature, incubation time, extraction duration, and agitation conditions, leading to improved analytical performance [2]. Commercial autosampler systems such as the Combi PAL autosampler have been successfully implemented for multiclass pesticide analysis in water samples, demonstrating the flexibility and robustness of automated HS-SPME approaches [3]. The implementation of automated HS-SPME aligns with the principles of Green Analytical Chemistry by minimizing solvent usage and reducing waste generation while maintaining high analytical performance [2].

Key Technical Parameters and Optimization Strategies

Critical Method Parameters

Table 1: Key HS-SPME Parameters Requiring Optimization for Automated Methods

Parameter Impact on Extraction Typical Optimization Range Considerations
Fiber Coating Selectivity, extraction efficiency, analyte coverage DVB/Car/PDMS, PDMS/DVB, PA, CAR/PDMS Match coating polarity to target analytes; DVB/Car/PDMS provides broadest coverage [4]
Extraction Temperature Extraction kinetics, equilibrium time, compound stability 30°C - 100°C [3] Higher temperatures increase extraction but may cause decomposition; balance needed for semi-volatiles [5]
Extraction Time Time to reach equilibrium, sensitivity 15 - 60 minutes Shorter times (15 min) sufficient for volatiles; longer times needed for semi-volatiles [4]
Sample Amount Headspace capacity, sensitivity 1 - 10 g for solids; 2 - 10 mL for liquids Sufficient sample must be present to maintain headspace equilibrium [6]
Salt Addition Salting-out effect, modifies partitioning 0 - 30% (w/v) Increases ionic strength, improves extraction of polar compounds; concentration-dependent effects [6]
Agitation Mass transfer, equilibrium time 250 - 750 rpm Applied to liquid samples to enhance extraction kinetics; not applicable to solid samples
Fiber Selection Guidelines

The selection of an appropriate SPME fiber coating is paramount for achieving optimal extraction efficiency and desired analyte coverage. Based on comprehensive studies, divinylbenzene/carboxen/polydimethylsiloxane (DVB/Car/PDMS) demonstrates superior performance for broad-range volatile analysis, as evidenced in plant volatile studies where it provided the most comprehensive analyte coverage across different chemical classes [4]. For specific applications, alternative coatings may be preferable: polyacrylate (PA) fibers excel in extracting polar compounds, while polydimethylsiloxane/divinylbenzene (PDMS/DVB) shows excellent performance for volatile carbonyl compounds in wine analysis [2] [6]. The 65-μm PDMS/DVB fiber has been identified as optimal for fruit juice volatiles, particularly esters and aldehydes characteristic of Korla pear aroma profiles [6]. Fiber coating selection should consider target analyte polarity, molecular weight, and volatility to ensure appropriate extraction characteristics.

Optimization Approaches

Advanced optimization strategies employing Response Surface Methodology (RSM) and Artificial Neural Networks combined with Genetic Algorithms (ANN-GA) have demonstrated superior performance compared to traditional one-variable-at-a-time approaches. In a comprehensive study optimizing HS-SPME for Korla pear juice volatiles, ANN-GA provided more accurate predictions and better generalization capabilities than RSM, with absolute average deviations of 0.458 versus 0.313, and correlation coefficients of 0.927 versus 0.978, respectively [6]. The optimized parameters obtained through this sophisticated approach included a sample amount of 5.33 g, extraction temperature of 45°C, extraction time of 25 min, and salt addition of 11.8%, which collectively maximized the extraction of nine key volatile compounds including propanoic acid ethyl ester, 1-hexanal, and butanoic acid ethyl ester [6].

Table 2: Method Validation Performance for Automated HS-SPME in Different Applications

Application Domain Linear Range LOQs Repeatability (RSD%) Recovery (%) Reference
Wine Carbonyls Wide dynamic range Abundantly below perception thresholds Satisfactory intraday and 5-day interday Satisfactory in spiked real samples [2]
Plant Volatiles (Myrcia splendens) Not specified Not specified Most classes <20% RSD Not specified [4]
Multiclass Pesticides in Water Applicable to 158 of 174 pesticides Method-dependent Good reproducibility Good recovery, comparable to SPE [3]
Korla Pear Juice Volatiles Quantitative for 9 compounds Not specified Not specified 3.37 ± 0.23 μg/g total volatiles [6]

Detailed Experimental Protocols

Protocol 1: Automated HS-SPME-GC-MS for Volatile Organic Compounds in Plant Materials

This protocol was optimized for studying herbivore-induced volatiles in Myrcia splendens and can be adapted for various plant materials [4].

Materials and Equipment:

  • SPME fiber: DVB/Car/PDMS coating (highest efficiency for broad analyte coverage)
  • Automated SPME system (e.g., Combi PAL autosampler or equivalent)
  • GC-MS system with appropriate capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Sample vials (10-20 mL) with PTFE/silicone septa
  • Liquid nitrogen for sample freezing (if needed)
  • Internal standards (e.g., deuterated compounds for quantification)

Step-by-Step Procedure:

  • Sample Preparation: Harvest plant material and immediately freeze in liquid nitrogen. Homogenize using a blender or mortar and pestle. Precisely weigh 1.0 g of homogenized tissue into a 20 mL headspace vial. For fresh tissues, consider adding 1 mL of saturated NaCl solution to enhance volatile release.

  • Vial Capping: Secure vials with crimp caps equipped with PTFE/silicone septa to maintain headspace integrity. Ensure consistent vial sealing to prevent volatile loss.

  • Instrument Setup: Install the DVB/Car/PDMS fiber in the automated SPME assembly. Program the autosampler method with the following optimal parameters determined for plant volatiles [4]:

    • Incubation temperature: 30°C
    • Incubation time: 5 minutes
    • Extraction time: 15 minutes
    • Agitation: 500 rpm (if liquid phase present)
    • Fiber desorption: 5 minutes at 250°C in GC injector
  • GC-MS Conditions:

    • Injector: 250°C, splitless mode (1 min)
    • Oven program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, final hold 5 min
    • Transfer line: 250°C
    • Ion source: 230°C
    • Mass range: m/z 35-350
  • Automated Analysis: Load samples in the autosampler tray and initiate the sequence. The system automatically performs extraction, desorption, and injection for each sample.

  • Fiber Maintenance: Condition the fiber daily at 260°C for 10 minutes between runs to prevent carryover effects.

Quality Control:

  • Include procedural blanks (empty vials) to monitor contamination
  • Analyze quality control samples with known concentrations to monitor method performance
  • Use internal standards to correct for extraction variability

G start Start Plant VOC Analysis sample_prep Sample Preparation: Freeze in LN2, homogenize, weigh 1.0 g into vial start->sample_prep vial_sealing Vial Sealing: Crimp cap with PTFE/silicone septum sample_prep->vial_sealing autosampler_load Autosampler Loading: Program sequence with controls vial_sealing->autosampler_load incubation Incubation: 30°C for 5 min with agitation autosampler_load->incubation extraction SPME Extraction: DVB/Car/PDMS fiber 15 min at 30°C incubation->extraction desorption Thermal Desorption: 250°C for 5 min in GC inlet extraction->desorption gc_analysis GC-MS Analysis: 40°C to 240°C, m/z 35-350 desorption->gc_analysis data_processing Data Processing: Peak identification, quantification with ISTDs gc_analysis->data_processing fiber_cleanup Fiber Maintenance: Condition at 260°C for 10 min data_processing->fiber_cleanup fiber_cleanup->autosampler_load Next sample

Protocol 2: Automated HS-SPME-GC-MS/MS for Volatile Carbonyl Compounds in Wines

This protocol describes a fully automated method for determining 44 volatile carbonyl compounds (VCCs) in wines, optimized with in-solution derivatization using O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) [2].

Materials and Equipment:

  • SPME fiber: 65 μm PDMS/DVB
  • Automated SPME system with temperature control
  • GC-MS/MS system with triple quadrupole mass analyzer
  • Derivatization reagent: PFBHA (40 g/L in water, prepared daily)
  • Internal standards: acetone d6, 4-methyl-3-penten-2-one d10, octanal d16, and 4-fluorobenzaldehyde (25 mg/L in ethanol)
  • Carbonyl standards: 44 target compounds including linear aldehydes, Strecker aldehydes, unsaturated aldehydes, ketones, and furans

Step-by-Step Procedure:

  • Sample Preparation: Transfer 5 mL of wine sample into a 20 mL headspace vial. Add 100 μL of internal standard mixture and 500 μL of PFBHA derivatization solution (40 g/L). Immediately seal the vial to prevent volatile loss.

  • Automated Derivatization and Extraction: Program the autosampler to execute the following sequence:

    • Derivatization time: 30 minutes at 25°C
    • Extraction temperature: 40°C
    • Extraction time: 45 minutes
    • Agitation: 250 rpm during extraction
    • Desorption: 5 minutes at 270°C
  • GC-MS/MS Conditions:

    • Column: Mid-polarity capillary column (e.g., DB-624, 60 m × 0.25 mm ID, 1.4 μm film thickness)
    • Oven program: 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min
    • Carrier gas: Helium, constant flow 1.2 mL/min
    • MS/MS: Multiple Reaction Monitoring (MRM) mode with optimized transitions for each carbonyl-PFBHA derivative
    • Temperatures: Transfer line 280°C, Ion source 230°C
  • System Suitability: Analyze a standard mixture containing all 44 target carbonyl compounds at 10 μg/L concentration to verify chromatographic separation and MS/MS response.

  • Quantitation: Use internal standard method with 5-point calibration curves for each analyte. Include quality control samples at low, medium, and high concentrations.

Method Validation Parameters:

  • Linearity: Demonstrated for all 44 VCCs with R² > 0.995
  • LOQs: Abundantly below relevant perception thresholds for wine
  • Precision: Satisfactory intraday and 5-day interday repeatability
  • Recovery: Evaluated in spiked real samples with satisfactory results [2]

Applications in Research and Industry

Phytochemical Analysis and Quality Control

Automated HS-SPME has proven invaluable for quality assessment of medicinal plants and natural products. In a comprehensive study of Hypericum perforatum L. (St. John's Wort), HS-SPME-GC-MS combined with machine learning algorithms enabled the characterization of 159 volatile compounds across different plant parts [7]. Through orthogonal projections to latent structures-discriminant analysis (OPLS-DA), researchers screened 67 differential metabolites, with network pharmacological analysis revealing that 48 compounds were associated with 1159 target genes. This approach successfully identified 18 highly active compounds as potential quality markers, with eight ultimately selected for laboratory quality control. The application of support vector machine, random forest, and K-nearest neighbor classifiers demonstrated excellent performance in quality assessment, highlighting the power of combining automated HS-SPME with multivariate statistical analysis for herbal medicine standardization [7].

Food and Flavor Chemistry

The food and beverage industry extensively employs automated HS-SPME for flavor profiling, authenticity assessment, and quality control. In wine analysis, the optimized HS-SPME-GC-MS/MS method for 44 volatile carbonyl compounds provides a robust tool for monitoring fermentation completeness, winemaking style, and proper bottling and storage conditions [2]. The method's performance characteristics, including excellent linearity, sensitivity below perception thresholds, and satisfactory repeatability, make it ideal for quality control laboratories. Similarly, optimized HS-SPME protocols have been developed for fruit juice analysis, with Korla pear juice studies demonstrating precise quantification of nine key volatile compounds including propanoic acid ethyl ester, 1-hexanal, butanoic acid ethyl ester, and hexanoic acid ethyl ester at 3.37 ± 0.23 μg/g total concentration [6]. These applications highlight how automated HS-SPME provides the reproducibility and throughput necessary for food industry quality assurance programs.

Environmental Monitoring

Automated HS-SPME systems have been successfully applied to environmental monitoring, particularly for water quality assessment. A validated method for determining 158 multiclass pesticides in water samples using automated HS-SPME-GC-MS demonstrates the technique's versatility for environmental analysis [3]. The pesticides were classified into four groups according to their extraction temperature profiles (30-100°C), with the automated system enabling continuous analysis of different pesticide groups. The method showed good recoveries and reproducibilities, with results comparable to traditional solid-phase extraction approaches but with reduced solvent consumption and higher throughput [3]. This application aligns with Green Analytical Chemistry principles by minimizing solvent usage while maintaining robust performance characteristics.

Advanced Applications and Emerging Techniques

Vacuum-Assisted HS-SPME

Vacuum-assisted HS-SPME (Vac-HS-SPME) represents an innovative advancement that enhances the extraction efficiency of semi-volatile compounds, which traditionally exhibit low affinity for the headspace under atmospheric conditions [5]. This technique involves evacuating the sample vial before equilibration, which increases the concentration of semi-volatiles in the headspace and reduces extraction times. The fundamental principle relies on reducing pressure to lower the boiling points of semi-volatile compounds, thereby enhancing their partitioning into the headspace. Vac-HS-SPME has been successfully applied to diverse samples including polycyclic aromatic hydrocarbons (PAHs) in water, haloanisoles in wine, free fatty acids in milk, and terpenoids in hemp inflorescences [5].

The implementation of Vac-HS-SPME requires special considerations for vial sealing and vacuum application. Customized sealing systems using stainless-steel inserts with Thermogreen LB-1 septa have been developed to maintain vacuum integrity in standard 20-mL headspace vials while remaining compatible with autosamplers [5]. For evacuation, diaphragm vacuum pumps capable of achieving approximately 7 mbar connected via metal tubing with open/close valves provide consistent vacuum application. The evacuation process typically takes 1-3 minutes depending on vial size and pump capacity. Sample introduction can occur before or after evacuation, with each approach having distinct advantages: introduction before evacuation may cause loss of some highly volatile compounds, while introduction after evacuation through a syringe may cause sample spraying on vial walls due to the pressure differential [5].

Integration with Chemometrics and Machine Learning

The combination of automated HS-SPME with multivariate statistical analysis and machine learning represents a powerful approach for extracting meaningful information from complex volatile profiles. In plant volatile studies, Heatmap visualization combined with Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA) successfully differentiated volatile organic compound (VOC) profiles between non-galled leaves and leaf-folding galls in Myrcia splendens [4]. This approach revealed significant differences in alcohol and aldehyde content, with gall samples containing approximately 14% alcohols compared to less than 5% in non-galled leaves. Furthermore, methyl salicylate, a known plant distress signal, was significantly elevated in gall samples (1.2%) compared to trace levels in reference samples [4].

Advanced machine learning applications extend to quality marker identification and predictive modeling. In the study of Hypericum perforatum L., three classifiers (support vector machine, random forest, and K-nearest neighbor) were employed to assess the qualification of identified quality markers, with all classifiers demonstrating good performance across different variables [7]. Similarly, in clinical applications, electronic nose analysis of exhaled VOCs combined with partial least square discriminant analysis (PLS-DA) predicted COPD severity with 86% accuracy for BODE index classification and 79% accuracy for 6-minute walking test quartiles [8]. These advanced data analysis techniques enhance the information yield from automated HS-SPME data, transforming complex chromatographic profiles into actionable insights.

G start Start Advanced HS-SPME vac_hs_spme Vac-HS-SPME: Evacuate vial pre-equilibrium Enhances semi-volatile extraction start->vac_hs_spme ml_integration Machine Learning: SVM, RF, KNN classifiers Pattern recognition in VOC profiles start->ml_integration chemometric_analysis Chemometric Analysis: PCA, HCA, OPLS-DA Differentiate sample types start->chemometric_analysis marker_id Marker Identification: Quality control markers Diagnostic VOC panels vac_hs_spme->marker_id prediction_models Predictive Models: Disease progression Product quality ml_integration->prediction_models chemometric_analysis->marker_id chemometric_analysis->prediction_models network_analysis Network Pharmacology: Connect compounds to biological targets decision_support Decision Support: Therapeutic recommendations Quality assessments network_analysis->decision_support marker_id->network_analysis prediction_models->decision_support

Troubleshooting and Method Development Considerations

Common Issues and Solutions
  • Fiber Carryover: If carryover is detected between samples, increase thermal conditioning time or temperature between runs. Implement blank runs between samples during method development to identify carryover sources. For severe contamination, solvent washing (compatible with fiber coating) may be necessary [1].

  • Poor Reproducibility: Inconsistent results often stem from variable vial sealing, temperature fluctuations, or fiber degradation. Use consistent crimping tools and high-quality septa. Monitor fiber condition regularly and replace when performance declines. Implement internal standards to correct for extraction variability [4].

  • Low Sensitivity for Semi-volatiles: For compounds with low vapor pressure, implement Vac-HS-SPME to enhance headspace concentration [5]. Alternatively, optimize extraction temperature and time, or consider sample modification such as salt addition or pH adjustment to improve partitioning.

  • Matrix Effects: Complex samples can suppress or enhance extraction efficiency. Use matrix-matched calibration or standard addition methods for accurate quantification. For extremely complex matrices, dilution or cleanup steps may be necessary before HS-SPME analysis.

Method Development Workflow
  • Define Analytical Goals: Clearly identify target analytes, required sensitivity, and throughput needs.

  • Preliminary Fiber Selection: Choose fiber coatings based on analyte polarity and volatility (refer to Table 1).

  • Initial Parameter Screening: Use experimental design (e.g., Plackett-Burman) to identify significant factors.

  • Response Optimization: Apply RSM or ANN-GA approaches to optimize significant parameters [6].

  • Method Validation: Establish linearity, LODs, LOQs, precision, and accuracy following regulatory guidelines.

  • Implementation and Transfer: Document procedures thoroughly and conduct training for reproducible implementation across laboratories.

Conclusion

Automated HS-SPME has evolved into a sophisticated analytical technique that provides robust, reproducible, and sensitive analysis of volatile and semi-volatile compounds across diverse applications. When properly optimized and validated, automated methods deliver the high throughput required for quality control laboratories while maintaining the analytical performance necessary for research applications. The integration of advanced approaches such as Vac-HS-SPME and machine learning algorithms further expands the capabilities of this versatile technique. By following the detailed protocols and optimization strategies outlined in this document, researchers can develop automated HS-SPME methods that address their specific analytical needs while adhering to the principles of Green Analytical Chemistry.

References

2-Methyl-4-octanone research use only applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Methyl-4-octanone

The table below consolidates the fundamental identifying and physical property data for this compound from supplier documentation and chemical databases [1] [2] [3].

Property Specification / Value
CAS Number 7492-38-8 [1] [4] [2]
Molecular Formula C₉H₁₈O [1] [4] [3]
Molecular Weight 142.24 g/mol [1] [4] [3]
IUPAC Name 2-methyloctan-4-one [1] [5] [6]
Other Names n-Butyl isobutyl ketone [4] [2] [6]
Boiling Point 180°C [1] [2] [7]
Density 0.815 - 0.8258 g/cm³ (estimate) [2] [8]
Refractive Index 1.415 [1] [2] [7]
Recommended Storage Away from oxidizing agents, in a cool, dry, well-sealed container. Some sources suggest 2-8°C [1] [5] [2].

Research Applications and Synthesis

The documented research uses for this compound are broad, and specific mechanistic protocols are not detailed in the available public data.

Primary Research Uses
  • Proteomics Research: The compound is explicitly listed as a building block ketone for proteomics research [1] [5] [4]. In this context, it could be used to modify peptides or proteins or in the synthesis of more complex molecules that interact with proteomic systems.
  • Pharmaceutical Intermediates: It is also consistently described as a raw material or intermediate used in the synthesis and development of active pharmaceutical ingredients (APIs) [1] [5] [6]. Its structure makes it a potential precursor for various organic syntheses.
Synthetic Pathway

The following diagram illustrates a general workflow for the application of this compound in drug development, based on its stated use as a pharmaceutical intermediate.

Start Raw Materials A This compound (Building Block/Ketone) Start->A B Organic Synthesis (Coupling, Functionalization) A->B C Purification & Analysis (Distillation, Chromatography) B->C D Active Pharmaceutical Ingredient (API) C->D E Pre-clinical & Clinical Development D->E

One specific synthetic route described in the literature is the oxidation of 2-methyloctan-4-ol to produce this compound [8].

  • Reaction: Oxidation of 2-methyloctan-4-ol [8].
  • Reagents: Jones' reagent (a solution of chromium trioxide in sulfuric acid) [8].
  • Reported Yield: ~86% [8].

Protocol Outline:

  • Setup: The reaction is typically performed in a well-ventilated fume hood using standard laboratory glassware. Personal protective equipment (PPE) including gloves and safety goggles is mandatory.
  • Reaction: Jones' reagent is added dropwise to a cooled, stirred solution of 2-methyloctan-4-ol in acetone or another suitable solvent. The rate of addition is controlled to maintain the reaction temperature.
  • Quenching & Work-up: Once the reaction is complete (monitored by TLC or GC), the mixture is carefully quenched with a suitable agent (e.g., isopropanol) to destroy excess oxidant. The product is then extracted using an organic solvent (e.g., dichloromethane or diethyl ether).
  • Purification: The organic layers are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filtered. The solvent is removed by rotary evaporation. Further purification of the crude this compound can be achieved via distillation under reduced pressure [2] [8].

Safety and Handling Information

Handling of this compound and strong oxidizers like Jones' reagent requires strict safety measures.

  • General Handling: Store away from oxidizing agents in a cool, dry place within a well-sealed container [1] [5].
  • Oxidation Reaction Hazards: Jones' reagent is highly corrosive and a known carcinogen. All operations must be conducted in a fume hood. Incompatible solvents (e.g., alcohols) can cause violent reactions.
  • Disclaimer: The information provided is for research purposes only. Safety Data Sheets (SDS) must be consulted prior to working with any chemical. All experimental procedures must be conducted and supervised by trained professionals following institutional safety guidelines.

Summary

This compound serves as a useful ketone building block in specialized fields like proteomics and pharmaceutical synthesis. While its applications are well-noted, detailed mechanistic studies and specific application protocols in the public domain are limited. The synthetic route via alcohol oxidation provides a foundational method for its preparation in a research setting.

References

Comprehensive Application Notes and Protocols for Ketone Body Analysis in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ketone Bodies and Their Analytical Significance

Ketone bodies are water-soluble molecules produced in the liver during fatty acid metabolism, serving as alternative energy sources when glucose availability is limited. The three primary ketone bodies are acetoacetate (AcAc), beta-hydroxybutyrate (βOHB), and acetone. These molecules play critical roles in metabolic adaptation during fasting, prolonged exercise, and low-carbohydrate diets, while also serving as important clinical markers for conditions such as diabetic ketoacidosis (DKA), epilepsy management through ketogenic diets, and emerging therapeutic areas including neurodegenerative diseases [1] [2]. The analysis of ketone bodies in complex biological matrices presents significant challenges due to their structural similarity, varying concentrations across different physiological states, and the presence of interfering compounds in biological samples.

The clinical and research importance of ketone body quantification has grown substantially with increasing understanding of their diverse physiological functions. Beyond their role as energy substrates, ketone bodies function as signaling molecules that influence gene expression, oxidative stress responses, and inflammatory pathways [1]. In pharmaceutical development, ketone body analysis is essential for understanding drug mechanisms, such as the cardioprotective effects of SGLT2 inhibitors which appear to work partially through elevating ketone levels [1]. The ability to accurately quantify these molecules across different biological matrices (blood, urine, tissues, cerebrospinal fluid) is therefore paramount for both clinical diagnostics and advanced research applications.

Modern Analytical Approaches for Ketone Body Quantification

Evolution of Ketone Analysis Methods

Traditional methods for ketone body analysis relied primarily on spectrophotometric assays and enzymatic techniques that suffered from limited dynamic range, poor specificity, and inability to distinguish between structural isomers and enantiomers [3] [4]. These methods have been largely superseded by more sophisticated approaches that offer enhanced sensitivity, specificity, and throughput. The current gold standard techniques include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, each with distinct advantages for particular applications [2].

The development of stable isotope-labeled internal standards has been particularly transformative for ketone body analysis, enabling precise quantification through compensation for matrix effects and variations in extraction efficiency [3] [4]. The lack of such standards for acetoacetate historically posed a significant obstacle, but recent protocols have addressed this gap by providing methods to synthesize and quantify [13C] stable isotope-labeled internal standards for AcAc, which can be used alongside commercially available [2H] labeled standards for βOHB [3]. This advancement, combined with improved chromatographic separations and mass spectrometric detection, has established LC-MS/MS as the preferred technique for rigorous ketone body analysis in complex matrices.

Comparative Analysis of Current Methodologies

Table 1: Comparison of Major Analytical Techniques for Ketone Body Quantification

Technique Sensitivity Analysis Time Sample Requirements Key Applications Limitations
RP-UHPLC-MS/MS LOD: 11.2-61.2 μM [2] 7 minutes [3] 500 μL blood; 50 mg tissue [2] High-throughput clinical analysis; Metabolic studies Requires derivatization for enantiomer separation
GC-MS ~sub-fmol level [5] 15-30 minutes Derivatization required Volatile ketone analysis; Research applications Limited for thermally labile compounds
NMR Spectroscopy LOD: ~50 μM [2] 10-20 minutes 500 μL serum [2] Structural analysis; Non-targeted studies Lower sensitivity than MS methods
HPLC with UV detection μM range 15-20 minutes Various biological fluids Routine clinical analysis Less specific than MS detection

Table 2: Analytical Performance Characteristics of Modern Ketone Body Assays

Parameter RP-UHPLC-MS/MS GC-MS with Derivatization NMR Spectroscopy
Linear Range 3-4 orders of magnitude [3] Not specified Clinically relevant ranges [2]
Precision (CV%) Intra-assay: 1.3-9.3%; Inter-assay: 3.1-9.1% [2] Not specified Similar to reference methods
Accuracy R² = 0.994-0.996 vs. LC/MS/MS [2] High with derivatization Strong correlation with gold standards
Structural Isomer Separation Excellent with PRM [3] Good with optimized conditions Moderate
Enantiomer Resolution Possible with derivatization [3] Possible with chiral columns Limited

Detailed Protocol: UHPLC-MS/MS Analysis of Total Ketone Bodies

Sample Preparation and Derivatization Procedures

Sample Collection and Preservation: Proper sample handling is critical for accurate ketone body quantification. Blood samples should be collected in EDTA-containing tubes or serum separator tubes and immediately placed on ice. Plasma separation should occur within 30 minutes of collection via centrifugation at 2,500 × g for 15 minutes at 4°C. For tissue samples, flash-freezing in liquid nitrogen followed by storage at -80°C is recommended until analysis. Sample stability assessments indicate that ketone bodies remain stable in serum for 24 hours at room temperature, 72 hours refrigerated, and at least 3 months when frozen at -80°C [2].

Extraction and Derivatization Protocol:

  • Protein Precipitation: Add 300 μL of ice-cold methanol to 100 μL of plasma/serum sample. Vortex vigorously for 30 seconds and incubate at -20°C for 10 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C and collect the supernatant.
  • Liquid-Liquid Extraction: For improved sensitivity, particularly for short-chain fatty acids and ketone bodies, employ O-benzylhydroxylamine derivatization coupled with liquid-liquid extraction [5]. This approach enhances sensitivity to sub-fmol levels and facilitates separation of structural isomers.
  • Enantiomer Resolution: To distinguish D-βOHB from L-βOHB, implement a simple one-step derivatization to produce corresponding diastereomers that can be chromatographically resolved using the same RP-UHPLC separation [3]. This step is particularly important for understanding the differential metabolic effects of the two enantiomers.
Instrumental Analysis and Method Optimization

Chromatographic Conditions:

  • Column: Reverse-phase UHPLC column (e.g., BEH C18, 1.7 μm, 2.1 × 100 mm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program: Linear gradient from 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B in 0.5 minutes, and re-equilibrate for 1.5 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 μL

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode
  • Detection Mode: Parallel reaction monitoring (PRM) for enhanced specificity
  • Key Transitions: Monitor specific fragment ions for each ketone body and their internal standards. For βOHB, monitor m/z 119→101 and 119→74; for AcAc, monitor m/z 101→58 [3] [4]
  • Source Parameters: Optimize capillary temperature, spray voltage, and sheath gas flow using experimental design approaches to accommodate in-source fragmentation behavior [6]

Quality Control Measures:

  • Incorporate calibration standards across the expected concentration range (0.1-500 μM for βOHB, 0.05-100 μM for AcAc)
  • Use stable isotope-labeled internal standards for both AcAc ([13C4]-AcAc) and βOHB ([2H6]-βOHB) to correct for matrix effects and recovery variations [3]
  • Include quality control samples at low, medium, and high concentrations in each analysis batch to monitor assay performance

Metabolic Pathways and Analytical Workflows

Ketone Body Metabolism and Signaling Pathways

The following diagram illustrates the complete metabolic pathway of ketone body synthesis, utilization, and their role in cellular signaling:

KetoneMetabolism cluster_Production Ketone Body Production (Liver) cluster_Utilization Ketone Body Utilization (Tissues) cluster_Signaling Protective Signaling Pathways FattyAcids Fatty Acids Hepatocytes Hepatocytes Ketogenesis FattyAcids->Hepatocytes β-oxidation AdiposeTissue Adipose Tissue Lipolysis AdiposeTissue->FattyAcids Insulin Low Insulin Levels Insulin->AdiposeTissue Stimulates AcetylCoA Acetyl-CoA Hepatocytes->AcetylCoA Hepatocytes->AcetylCoA AcAc Acetoacetate (AcAc) AcetylCoA->AcAc AcetylCoA->AcAc BHOB D-β-hydroxybutyrate (βOHB) AcAc->BHOB BDH1 AcAc->BHOB Acetone Acetone AcAc->Acetone Spontaneous Decarboxylation AcAc->Acetone ExtrahepaticTissues Extrahepatic Tissues Ketolysis AcAc->ExtrahepaticTissues BHOB->ExtrahepaticTissues Energy Energy Production ExtrahepaticTissues->Energy ExtrahepaticTissues->Energy OxidativeStress Oxidative Stress (Hormetic Response) ExtrahepaticTissues->OxidativeStress ExtrahepaticTissues->OxidativeStress Signaling Signaling Pathways Nrf2 Nrf2 Activation Nrf2->Signaling Nrf2->Signaling Sirtuins Sirtuin Activation Sirtuins->Signaling Sirtuins->Signaling OxidativeStress->Nrf2 Initiates OxidativeStress->Nrf2 OxidativeStress->Sirtuins Initiates OxidativeStress->Sirtuins

Figure 1: Metabolic Pathway of Ketone Body Synthesis and Signaling - This diagram illustrates the complete pathway from fatty acid mobilization to ketone body production in the liver, utilization in extrahepatic tissues, and activation of protective cellular signaling mechanisms.

Analytical Workflow for Ketone Body Quantification

The following workflow details the complete analytical procedure for ketone body quantification in complex matrices:

AnalyticalWorkflow cluster_SamplePrep Sample Preparation Phase cluster_Instrumental Instrumental Analysis cluster_Data Data Processing SampleCollection Sample Collection (Blood, Urine, Tissue) Preservation Immediate Preservation (Ice, Flash Freezing) SampleCollection->Preservation ProteinPrecipitation Protein Precipitation (Ice-cold Methanol) Preservation->ProteinPrecipitation Derivatization Derivatization (O-benzylhydroxylamine) ProteinPrecipitation->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Reconstitution Reconstitution in Mobile Phase LLE->Reconstitution UHPLC RP-UHPLC Separation (7 min Runtime) Reconstitution->UHPLC MSDetection MS/MS Detection (Parallel Reaction Monitoring) UHPLC->MSDetection DataAnalysis Data Analysis with Internal Standards MSDetection->DataAnalysis QualityControl Quality Control & Validation DataAnalysis->QualityControl

Figure 2: Analytical Workflow for Ketone Body Quantification - This diagram outlines the complete procedural flow from sample collection through data analysis, highlighting critical steps for accurate ketone body measurement in complex biological matrices.

Data Interpretation and Method Applications

Reference Ranges and Clinical Decision Points

Physiological and Pathological Concentrations:

  • Normal fasting levels: βOHB 0.05-0.4 mM; AcAc 0.05 mM; Acetone 0.02-0.05 mM [1]
  • Starvation (2 weeks): βOHB up to 5 mM; AcAc up to 1 mM [1]
  • Diabetic Ketoacidosis: βOHB typically >3 mM, with severe cases exceeding 10 mM

Preanalytical Considerations: Ketone body concentrations exhibit significant diurnal variation and are influenced by recent food intake, exercise, and metabolic status. Standardized collection conditions are essential for meaningful interpretation. Samples should ideally be collected after an overnight fast for baseline assessment, or at consistent times relative to dietary interventions for monitoring purposes.

Method Validation and Quality Assurance

Validation Parameters:

  • Linearity: Demonstrate linear response across clinically relevant ranges (0.1-500 μM for βOHB) with R² > 0.99
  • Precision: Intra-assay CV < 10%; Inter-assay CV < 15% across quality control levels
  • Accuracy: Recovery of 85-115% from spiked samples
  • Limit of Quantification: Signal-to-noise ratio > 10 for the lowest calibrator

Troubleshooting Common Issues:

  • Matrix Effects: Use stable isotope-labeled internal standards to compensate for suppression/enhancement
  • Carryover: Implement rigorous needle wash procedures and inject blank samples between high-concentration specimens
  • Isomer Separation: Optimize chromatographic conditions and consider derivatization for challenging separations

Applications in Research and Clinical Practice

The advanced protocols described herein enable diverse applications across basic research, clinical diagnostics, and pharmaceutical development. In clinical settings, precise ketone body quantification is essential for managing diabetic ketoacidosis, monitoring ketogenic diet therapies for epilepsy, and assessing metabolic adaptations in various physiological and pathological states [7] [1]. The high sensitivity and specificity of modern LC-MS/MS methods allow for early detection of metabolic shifts, potentially enabling intervention before the development of full-blown ketoacidosis in diabetic patients.

In pharmaceutical research, these methods support drug development programs targeting metabolic diseases. The cardioprotective effects of SGLT2 inhibitors have been linked to elevated ketone body levels, making accurate quantification essential for understanding their mechanism of action [1]. Additionally, the emerging role of ketone bodies as signaling molecules with effects on oxidative stress resistance, inflammation, and neuroprotection has expanded their relevance beyond traditional metabolic studies [1]. The ability to distinguish between D- and L-enantiomers of βOHB adds another dimension to understanding their differential biological effects and potential therapeutic applications.

Conclusion

The field of ketone body analysis has evolved significantly from traditional spectrophotometric methods to sophisticated MS-based approaches that offer unparalleled specificity, sensitivity, and throughput. The protocol detailed in this application note—centered on RP-UHPLC-MS/MS with stable isotope-labeled internal standards—represents the current state of the art for ketone body quantification in complex matrices. The incorporation of derivatization strategies for enantiomer separation and parallel reaction monitoring for enhanced specificity provides researchers with a powerful toolkit for investigating ketone body metabolism in both basic research and clinical applications.

As our understanding of ketone biology continues to expand beyond their role as alternative fuels to include important signaling functions and therapeutic potential, the demand for robust analytical methods will only increase. The protocols described here provide a solid foundation for such investigations, with the flexibility to adapt to emerging research questions and technological advancements in separation science and mass spectrometry.

References

Basic Chemical Properties of 2-Methyl-4-Octanone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and identifiers for 2-Methyl-4-octanone found in the search results. These specifications are crucial for initial identification and as reference points in analytical procedures [1] [2] [3].

Property Value / Identifier
CAS Registry Number 7492-38-8 [1] [2] [4]
Molecular Formula C₉H₁₈O [1] [2] [4]
Molecular Weight 142.24 g/mol [1] [2] [4]
Boiling Point 180°C [1] [3] [5]
Refractive Index (n20/D) 1.415 [1] [3]
Purity 99% [1] [3] (one source indicates ≥98% [6])
IUPAC Name 2-methyloctan-4-one [1] [2] [4]
SMILES CCCCC(=O)CC(C)C [1] [2] [4]

General Workflow for Purity Assessment

The following diagram outlines a logical workflow for assessing chemical purity using classical and instrumental methods. This general approach can be applied to this compound, though specific parameters may need optimization.

cluster_1 Initial Physical Property Checks cluster_2 Instrumental Analysis (Key for Purity) Start Sample: this compound Phys1 Boiling Point Measurement Start->Phys1 Phys2 Refractive Index Measurement Start->Phys2 Inst1 Chromatography (GC or HPLC) Start->Inst1 Inst2 Spectroscopic Analysis (IR, NMR) Start->Inst2 Data Data Correlation and Purity Determination Phys1->Data Phys2->Data Inst1->Data Inst2->Data

Frequently Asked Questions & Troubleshooting

Q1: What are the primary applications of this compound in research? This compound is primarily used as a building block in proteomics research and as an intermediate in the synthesis of pharmaceuticals [1] [2] [3].

Q2: How should this compound be stored to maintain its purity?

  • Condition: Store in a cool, dry place in a well-sealed container [1] [2] [3].
  • Incompatibility: Keep away from oxidizing agents [1] [2] [3]. One source recommends storage at ambient temperatures [2] [3].

Q3: I don't have access to GC-MS. What is a simple initial check for gross contamination? You can perform a basic physical property verification.

  • Procedure: Accurately measure the boiling point and refractive index of your purified sample.
  • Expected Values: The boiling point should be close to 180°C, and the refractive index (n20/D) should be approximately 1.415 [1] [3].
  • Interpretation: Significant deviations from these values suggest the presence of impurities. However, this method is not sufficient to confirm high purity on its own.

Q4: Where can I find reference spectra for this compound?

  • IR Spectrum: A gas-phase infrared spectrum is available for reference from the NIST Chemistry WebBook [4].
  • NMR Guidance: While a specific spectrum for this compound was not found, Sigma-Aldrich provides general tables for identifying common impurities in NMR spectra, which can be a useful analytical tool [7].

A Note on Experimental Protocols

The search results confirm that Gas Chromatography (GC) is a suitable and required method for determining the purity of similar ketones, with an assay requirement of ≥99.5% for analytical standards [8]. However, the exact experimental parameters for this compound were not available.

To develop a detailed protocol, you may need to:

  • Consult Analytical Chemistry Journals for methods applied to similar aliphatic ketones.
  • Adapt Standard GC Protocols for neutral organic compounds, optimizing parameters like column type, temperature gradient, and carrier gas flow rate.
  • Use Available Reference Data from NIST and other chemical databases to build spectral libraries for your analysis [4].

References

troubleshooting GC-MS for ketone analysis

Author: Smolecule Technical Support Team. Date: February 2026

GC-MS Troubleshooting Guide

Here is a structured table of common symptoms, potential causes, and solutions specifically useful for trace-level and ketone analysis, based on recent case studies and expert workshops.

Symptom Potential Cause Diagnostic Steps Solution
Erratic peak shapes, high baseline, signal "blobs" or "grass" [1] Severe ion source contamination; Faulty calibration valve [1] Check for recent vacuum leaks; Perform manual tune to observe signal stability; Listen for calibration valve operation [1]. Clean or replace ion source; Replace faulty calibration valve [1].
Failure to autotune; requires very high detector voltage [1] Problems with ion production/transmission; Faulty filament; Issues with ion optics [1] Confirm stable vacuum; Replace filament; Check if ions reach detector in manual tune mode [1]. Service ion optics; Replace faulty components (may require professional service) [1].
Poor sensitivity for volatile compounds (VVOCs) [2] Inefficient trapping on sorbent tube; Use of standard VOC tubes for VVOCs [2] Review sampling method; Check if target compounds are outside the sorbent's volatility range [2]. Use multi-bed sorbent tubes (e.g., Carbograph 5 TD) designed for VVOCs [2].
Rising helium costs or supply issues [2] Helium price volatility and supply instability [2] Evaluate carrier gas options with your instrument manufacturer. Switch to hydrogen as a carrier gas; Use a HydroInert Source to maintain sensitivity [2].
Poor sensitivity and resolution for complex samples [3] Suboptimal method parameters; Incorrect column selection [3] Review sample preparation, column type, and temperature program [3]. Optimize method: use QuEChERS, select appropriate column, use temperature programming, and optimize ion source [3].

Detailed Experimental Protocol: Reliable Ketone Analysis by TD-GC-MS

For reliable analysis of volatile organic compounds like ketones, Thermal Desorption (TD) coupled with GC-MS is a powerful technique. The following protocol, drawing from the analysis of very volatile organic compounds (VVOCs) in indoor air, provides a robust methodology [2].

Sample Collection and Sorbent Selection
  • Choosing Sorbent Tubes: For reliable capture of volatile ketones and other VVOCs, standard sorbent tubes like Tenax are insufficient. Use multi-bed sorbent tubes, such as those packed with Carbograph 5 TD [2].
  • Sampling Strategy: The selection depends on your sample matrix (air, solid, liquid), the analytical question, and the expected concentration [2]. For indoor air sampling, a protocol from experts at Germany's IFA is to open all windows before starting and take VOC samples first [2].
Instrumental Setup: TD-GC-MS
  • Thermal Desorption: A two-stage desorption process is used to transfer the sample to the GC, which significantly boosts sensitivity [2].
  • GC-MS Configuration:
    • Carrier Gas: Hydrogen can be an effective and economical alternative to helium. Using a specialized source (e.g., Agilent's HydroInert Source) allows operation without compromising data quality [2].
    • Data Processing: Use software deconvolution tools (e.g., in Agilent's MassHunter) for clearer data and more accurate peak identification in complex matrices [2].
Method Optimization and Maintenance
  • Routine Maintenance: Perform regular maintenance, including cleaning the ion source and replacing worn parts, to maintain instrument performance and data quality [3].
  • Method Validation: Always include a validation process for your specific method, establishing limits of detection, quantitation, and precision, as demonstrated in environmental monitoring methods [2].

Frequently Asked Questions (FAQs)

  • What is the most systematic way to diagnose a GC-MS that fails to tune? Begin by confirming a stable vacuum. Then, methodically check components: replace the filament, perform a manual tune to see if ions reach the detector, and verify the operation of the calibration valve by listening for its click and observing a corresponding spike in pressure or the mass 28 signal [1].

  • Can hydrogen really replace helium as a carrier gas for sensitive applications? Yes. With the proper hardware (e.g., an Agilent HydroInert Source), hydrogen can be used as a carrier gas without losing sensitivity or data quality. This is approved for use with sensitive methods like EPA TO-15 [2].

  • My ketone analysis lacks sensitivity. What should I check first? First, review your sampling and sample introduction. For air analysis, ensure you are using multi-bed sorbent tubes designed for VVOCs, not standard VOC tubes [2]. For liquid injections, optimize your sample preparation (e.g., using SPME or QuEChERS) and check your ion source conditions for contamination [3].

  • How can I improve the quality of my data from complex samples? Use advanced software features. Deconvolution tools can pull apart overlapping peaks in complex chromatograms, leading to clearer data and more confident identification of compounds [2].

Workflow Diagrams

To help visualize the troubleshooting and experimental processes, here are two workflows generated using Graphviz.

Troubleshooting Logic for Tune Failures

TuneFailureTroubleshoot start GC-MS Fails to Tune vac Check Vacuum Level start->vac stable Vacuum Stable? vac->stable vac_bad Address Vacuum Leak stable->vac_bad No replace_fil Replace Filament stable->replace_fil Yes man_tune Perform Manual Tune replace_fil->man_tune ions Ions Reach Detector? man_tune->ions cal_valve Check Calibration Valve Operation ions->cal_valve No contam Clean Ion Source ions->contam Yes ion_optics Service Ion Optics & System cal_valve->ion_optics

This diagram outlines a step-by-step diagnostic approach for when a GC-MS instrument fails its autotune, guiding you from initial checks to specific solutions [1].

Workflow for Ketone Analysis via TD-GC-MS

KetoneAnalysisWorkflow A Sample Collection (Use Multi-Bed Sorbent Tubes) B Thermal Desorption (Two-Stage Desorption) A->B C GC Separation (Hydrogen Carrier Gas) B->C D MS Detection (Deconvolution Software) C->D E Data Analysis D->E

This diagram shows the key stages of a reliable method for analyzing volatile ketones, highlighting critical steps like using the correct sorbent tubes and a hydrogen carrier gas [2].

References

optimizing HS-SPME for volatile carbonyls

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: Why is a derivatization step often necessary for carbonyls? A: Many carbonyl compounds, especially aldehydes and ketones, have low volatility and poor affinity for SPME fibers. Derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) react with carbonyls to form stable derivatives (oximes) that are more volatile and have a much higher extraction efficiency, leading to greatly improved sensitivity [1] [2].

  • Q: Which SPME fiber coating should I choose? A: The optimal fiber depends on your specific analytes and matrix. The table below summarizes common applications from the literature. For a broad range of volatiles, DVB/CAR/PDMS is often a good starting point. For derivatized carbonyls, both PDMS/DVB and DVB/CAR/PDMS have been successfully used [1] [3] [2].

  • Q: How do I optimize extraction temperature and time? A: Temperature and time have competing effects. Higher temperatures increase the diffusion of analytes into the headspace but can reduce the fiber's adsorption capacity. Optimization is therefore crucial. Using experimental design (like Response Surface Methodology) is highly effective for finding the best balance. For example, one study found optimal conditions for margarine volatiles at 47.5°C for 33.6 minutes using a DVB/CAR/PDMS fiber [3].

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low Sensitivity Incorrect fiber coating; No derivatization for polar carbonyls; Suboptimal temperature/time Select appropriate fiber (see FAQ); Implement derivatization with PFBHA [1] [2]; Use experimental design to optimize parameters [3].
Poor Reproducibility Inconsistent sample volume/vial size; Variable heating/stirring; Fiber damage or degradation Maintain consistent sample volume and vial size [4]; Ensure stable incubation temperature and stirring speed; Condition fiber according to manufacturer; Check for fiber damage.
High Background/Noise Fiber contamination; Contaminated sample or septum; Sample matrix effects Run a blank to check fiber/solvent; Use high-purity reagents and clean septa; Add salt (e.g., NaCl) to reduce interference and improve volatile partitioning [2].
Carryover/Memory Effects Incomplete thermal desorption; Analytes too heavy for standard desorption Increase GC injector temperature and desorption time; Perform a blank run after analyzing a high-concentration sample to check for carryover.

Experimental Optimization Workflow

The following diagram outlines a systematic approach to developing and optimizing your HS-SPME method.

Start Start Method Development Step1 Step 1: Sample Preparation • Define sample size and matrix • Consider salt addition • For carbonyls: Add derivatizing agent (e.g., PFBHA) Start->Step1 Step2 Step 2: Fiber Selection • Choose fiber based on target analytes • Common choices: DVB/CAR/PDMS, PDMS/DVB Step1->Step2 Step3 Step 3: Screening Experiments • Test key factors (Temp, Time, [PFBHA]) • Use one-variable-at-a-time (OVAT) or statistical design Step2->Step3 Step4 Step 4: Advanced Optimization • Use Response Surface Methodology (RSM) • Model interactions between factors Step3->Step4 Step5 Step 5: Method Validation • Determine linearity, LOD, LOQ • Assess precision and accuracy Step4->Step5 End Optimized HS-SPME Method Step5->End

Detailed Experimental Protocols

Here are detailed methodologies from published studies that you can use as a reference for your own optimization.

1. Protocol for Determining Carbonyl Compounds in Beer [1] This method provides a robust framework for analyzing carbonyls in a complex aqueous matrix.

  • Derivatization: Add PFBHA to the beer sample at a final concentration of 700 mg L⁻¹.
  • SPME Conditions:
    • Fiber: Polydimethylsiloxane/divinylbenzene (PDMS/DVB).
    • Sample Volume: 5 mL.
    • Incubation Time: 7 minutes (after PFBHA addition).
    • Extraction Time & Temperature: 20 minutes at 45°C.
  • Analysis: GC-Ion Trap/MS.

2. Protocol for Volatiles in Cell Culture Media [2] This protocol demonstrates optimization for a biological matrix and separates the analysis of general VOCs from specific carbonyls.

  • For general VOCs:
    • Fiber: DVB/CAR/PDMS.
    • Sample Prep: Add 0.43 g of NaCl to 2 mL of sample.
    • Equilibration & Extraction: 10 minutes equilibration, then 39 minutes extraction at 45°C.
  • For Volatile Carbonyl Compounds (VCCs):
    • Fiber: PDMS/DVB.
    • Derivatization: Add PFBHA to a final concentration of 0.94 g L⁻¹ in 2 mL of sample.
    • Incubation: 6 minutes.
    • Extraction: 37 minutes at 53°C.

Pro Tip: Use Experimental Design

Instead of testing one factor at a time (OVAT), use a Central Composite Design (CCD) or Box-Behnken Design to optimize multiple parameters (e.g., temperature, time, salt content) simultaneously. This approach is highly efficient, reveals interaction effects between parameters, and helps find a true optimum [3] [4].

References

improving sensitivity for ketone detection

Author: Smolecule Technical Support Team. Date: February 2026

Sensitivity Challenges & Solutions

For researchers, the primary obstacles to high-sensitivity ketone detection and their solutions are summarized in the table below.

Challenge Impact on Sensitivity Mitigation Strategy
Background Interference (e.g., ascorbate, urate) [1] Signal from interfering compounds obscures true ketone signal, reducing accuracy and lower limit of detection (LOD) [1]. Use a background sensing electrode (no ketone-responsive enzyme) to measure and subtract interference [1].
Unstable Confinement of Cofactor/Mediator [2] Sensor signal drifts or degrades over time, compromising reliability for continuous monitoring [2]. Employ robust enzyme cross-linking and encapsulation techniques to immobilize the NAD+ cofactor and redox mediator [2].
Inefficient Ketone Metabolism in Adapted Individuals [3] Low concentration of ketone body (acetoacetate) in urine leads to false negatives in dipstick tests [3] [4]. Switch detection method to blood beta-hydroxybutyrate (BHB) measurement, the primary ketone in blood [3] [2] [4].

Experimental Protocol: Dual-Electrode Ketone Sensor

This methodology details the creation of an electrochemical sensor that uses a background electrode to subtract interference, significantly improving sensitivity [1].

Sensor Fabrication and Modification
  • Electrode System: Fabricate a multi-electrode system that includes at least one ketone sensing working electrode and one background sensing working electrode, along with a common counter/reference electrode [1].
  • Ketone Sensing Electrode Modification:
    • Immobilize the enzyme β-hydroxybutyrate dehydrogenase (BHBDH) onto the electrode surface [2].
    • Co-immobilize the cofactor Nicotinamide Adenine Dinucleotide (NAD+).
    • Incorporate a redox mediator (e.g., a ferricyanide complex) to shuttle electrons and lower the operating potential [2].
    • Use a cross-linking agent (like glutaraldehyde) or a polymer matrix to create a stable, non-leachable reagent layer [1] [2].
  • Background Sensing Electrode Modification:
    • Prepare this electrode identically to the ketone sensing electrode, but omit the BHBDH enzyme. It should contain only the redox mediator [1]. This controls for any current generated by electroactive interferents.
Measurement Procedure
  • Application of Low Potential: Apply a potential of less than +40 mV vs. Ag/AgCl to both working electrodes. This low potential minimizes the oxidation of common interferents like ascorbate and urate, providing a steady state [1].
  • Charge Accumulation Step: Disconnect both electrodes from the circuit simultaneously or sequentially for a set period of time. This allows the electrochemical charge to accumulate, enhancing the signal-to-noise ratio [1].
  • Signal Measurement: Reconnect the circuit and measure the current (or charge) from both the ketone sensing electrode ((I_{ketone})) and the background sensing electrode ((I_{background})) [1].
  • Data Processing: Calculate the true ketone signal using the formula: (I_{true} = I_{ketone} - I_{background}) This differential measurement effectively cancels out the background interference [1].

The workflow for this experimental protocol is visualized below.

G step1 1. Fabricate Electrode System step2 2. Modify Electrodes step1->step2 ketone_mod Immobilize BHBDH Enzyme, NAD+ Cofactor, Redox Mediator step2->ketone_mod background_mod Immobilize Redox Mediator (No Enzyme) step2->background_mod step3 3. Apply Potential (< +40 mV) ketone_mod->step3 background_mod->step3 step4 4. Disconnect for Charge Accumulation step3->step4 step5 5. Measure Signals step4->step5 step6 6. Calculate True Signal I_true = I_ketone - I_background step5->step6

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
High background signal on ketone electrode Interferents (Ascorbate, Uric Acid) are oxidizing at working potential [1]. Ensure applied potential is below +40 mV. Verify the background electrode is functional and subtract its signal [1].
Low signal from both electrodes Mediator is not properly confined or has degraded; Circuit connection issues [2]. Check electrode fabrication. Test mediator solution separately. Inspect electrical connections.
Signal drifts over time Unstable enzyme/cofactor layer; Cofactor (NAD+) leaching from the sensor [2]. Optimize cross-linking procedure during sensor fabrication. Use polymers or matrices that better encapsulate the biomolecules [2].
Poor correlation with reference method (e.g., HPLC) Sensor is detecting interferents; Incorrect calibration [4]. Validate sensor in the specific biofluid (blood, ISF). Use standard addition methods for calibration.

Frequently Asked Questions (FAQs)

Q1: Why are urine dipsticks an inaccurate method for detecting mild ketosis in research settings? Urine dipsticks measure acetoacetate, which the body excretes less of as it becomes efficient at using ketones. For detecting the mild ketosis of nutritional ketosis, they have low sensitivity, missing many true positive cases. Blood β-hydroxybutyrate (BHB) measurement is the recommended method for accurate quantification [3] [4].

Q2: What is the target concentration range for ketone detection in different applications?

  • Nutritional Ketosis: 0.6 - 1.5 mM BHB in blood [2].
  • Diabetic Ketoacidosis (DKA) Risk: >3.0 mM BHB in blood [2].
  • Normal Level: <0.6 mM BHB in blood [2].

Q3: What are the future directions for high-sensitivity ketone detection? The field is moving towards continuous, real-time monitoring using wearable sensors. Key challenges include stable confinement of the NAD+ cofactor in a miniaturized format and validation with alternative biofluids like interstitial fluid (ISF), sweat, and saliva to enable non-invasive or minimally invasive monitoring [2].

References

2-Methyl-4-octanone storage and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Storage Guidelines

Proper storage is crucial for maintaining the integrity of 2-Methyl-4-octanone. The following table summarizes its key identifiers and storage conditions as provided by chemical suppliers [1] [2] [3].

Property Specification
CAS Number 7492-38-8 [1] [2] [3]
Molecular Formula C₉H₁₈O [1] [2] [3]
Molecular Weight 142.24 g/mol [1] [2] [3]
Recommended Storage Ambient temperatures; cool, dry, well-sealed container [1] [2]
Incompatibilities Oxidizing agents [1] [2]
Boiling Point 180°C [1] [4]
Refractive Index 1.415 [1] [4]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound? The main concerns are chemical degradation and potential physical loss due to its volatility. It should be stored away from oxidizing agents, as they can initiate decomposition reactions [1] [2]. While its specific degradation pathway is not documented, ketones can undergo reactions like oxidation, reduction, and hydrolysis under extreme conditions.

Q2: The material in my container has decreased without use. What could have happened? This likely indicates evaporation. This compound is a volatile liquid. Ensure the container cap is tightly sealed after each use and that the container has not been compromised. Always store it in a well-sealed container as recommended by suppliers [1] [2].

Q3: How should I determine the shelf life of this chemical for my research records? For precise shelf-life determination, you must perform empirical stability testing [5]. Since supplier-provided expiry dates may be limited, establish an in-house testing program. The workflow below outlines this systematic approach to assess stability and define shelf life.

G Start Start: Define Stability Study Stress Apply Stress Conditions (Temperature, Humidity, Light) Start->Stress Analyze Analyze Samples (HPLC, GC-MS) Stress->Analyze Data Collect Quantitative Data Analyze->Data Model Fit Degradation Kinetic Model Data->Model Predict Predict Shelf Life (t90) Model->Predict

Q4: My experimental results are inconsistent. Could degraded this compound be the cause? Yes, inconsistency is a key indicator of potential stability issues. If the chemical has degraded, its purity and reactivity would change, directly impacting experimental reproducibility, especially in proteomics research and pharmaceutical synthesis where it is used as a building block [1] [2] [3]. It is recommended to use a new, in-spec batch and compare results.

Experimental Protocol: Assessing Degradation Kinetics

This protocol outlines how to determine the degradation kinetics of this compound, following established scientific practices for pharmaceuticals [5].

1. Principle By subjecting the compound to accelerated stress conditions (e.g., elevated temperature) and measuring its concentration over time, the reaction order and rate constant (k) can be determined. This data allows for the calculation of the shelf life (t90), which is the time required for 10% degradation [5].

2. Materials and Equipment

  • Test Substance: this compound.
  • Apparatus: Controlled temperature ovens or stability chambers (e.g., set to 50°C, 60°C, 70°C).
  • Analytical Instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system suitable for quantifying ketones [6] [7].
  • Glassware: Sealed vials that can withstand the stress conditions.

3. Procedure 1. Preparation: Dispense identical aliquots of this compound into multiple sealed vials. 2. Stress Application: Place the vials into stability chambers at different elevated temperatures. Maintain a set of control samples at -20°C or 4°C [4]. 3. Sampling: Remove vials from each temperature condition at predetermined time intervals (e.g., 1, 3, 7, 14, 28 days). 4. Analysis: Dilute the samples as necessary and analyze them using GC or HPLC to determine the percentage of this compound remaining compared to the control.

4. Data Analysis and Kinetic Modeling The relationship between degradation rate and concentration defines the reaction order. The following table summarizes the key kinetic models used in pharmaceutical stability studies [5].

Reaction Order Rate Law Integrated Rate Law Half-Life (t₁/₂) Shelf Life (t₉₀)
Zero-Order -d[A]/dt = k₀ [A]ₜ = [A]₀ - k₀t [A]₀ / 2k₀ [A]₀ / 10k₀
First-Order -d[A]/dt = k₁[A] ln[A]ₜ = ln[A]₀ - k₁t ln(2) / k₁ ln(10/9) / k₁
Second-Order -d[A]/dt = k₂[A]² 1/[A]ₜ = 1/[A]₀ + k₂t 1 / (k₂[A]₀) 1 / (9k₂[A]₀)
  • [A]₀: Initial concentration; [A]ₜ: Concentration at time t; k: Rate constant.

To determine the order, plot your data according to the equations in the "Integrated Rate Law" column. The plot that gives the straight line (zero-order: concentration vs. time; first-order: natural log of concentration vs. time; second-order: reciprocal of concentration vs. time) indicates the reaction order. Use the corresponding formula to calculate t90 [5].

Troubleshooting Guide

Observed Problem Potential Causes Corrective & Preventive Actions
Unexpected decrease in material Evaporation due to improper sealing or volatile nature. Verify container integrity and ensure tight sealing [1] [2].
Reduced purity or new peaks in analysis Chemical degradation from exposure to heat, light, or oxidizing agents. Conduct a new stability study; store away from oxidizers and in cool, dry conditions [1] [2] [5].
Inconsistent experimental results Use of a compromised batch of chemical. Obtain a new, certified batch from a supplier and establish a quality control check upon receipt [1] [3].

References

method validation for ketone quantification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Troubleshooting Steps
My method has poor precision. What could be wrong? Check your calibration and internal standards. For enzymatic assays on clinical analyzers, high precision (e.g., CV of 1.5-6.5%) is achievable with proper validation [1]. Ensure stable isotope-labeled internal standards are used for MS-based methods to correct for instrumental variability [2].
How do I distinguish D-βOHB from its isomer L-βOHB? Use a derivatization protocol. A robust method involves a one-step derivatization that converts the enantiomers into diastereomers, which can then be separated chromatographically on a RP-UHPLC system [2].
My ketone derivatives are unstable. What are my options? Consider changing your derivatization agent. PFBHA derivatives for GC-MS are known to avoid the decomposition issues common with other reagents like 2,4-DNPH and do not require a time-consuming cleanup step [3].
What is the expected reference range for βOHB in human serum? For a random, non-fasting state, the reference interval (95%) has been established as 0.02 to 0.28 mmol/L [1]. Nutritional ketosis typically corresponds to levels between 0.5 and 3.0 mmol/L [4].

Analytical Method Comparison & Validation Data

The table below summarizes key performance characteristics for different ketone quantification approaches, based on data from the search results.

Method / Metric Dynamic / Linear Range Reported Precision (CV) Key Applications / Advantages
RP-UHPLC-MS/MS [2] Wide dynamic range (implied) Information missing High specificity for AcAc and D-βOHB; uses stable isotope-labeled IS; distinguishes structural & enantiomeric isomers.
Enzymatic Assay (Ranbut) [1] 0.10 - 3.95 mmol/L 1.5% (at 3.1 mmol/L) to 6.5% (at 0.1 mmol/L) Automated clinical analyzers; preferable alternative to semi-quantitative urine tests.
GC-MS with PFBHA Derivatization [3] Information missing Information missing Fast and reliable for aldehydes/ketones in air; stable derivatives; compatible with SPME and passive samplers.
Semi-quantitative Urine Test [1] Information missing Information missing (moderate agreement with blood βOHB, Kappa=0.66) Convenient but a rough estimate; influenced by kidney function and hydration [1].

Experimental Protocol: Quantifying Total Ketone Bodies with RP-UHPLC-MS/MS

Here is a detailed methodology based on a modern mass spectrometry approach [2].

1. Principle: The protocol uses stable isotope-labeled internal standards for both Acetoacetate (AcAc) and D-β-hydroxybutyrate (D-βOHB) in biological matrices. Reverse-phase chromatography coupled with tandem MS provides specificity, while a simple derivatization step allows for chromatographic resolution of the D- and L- enantiomers of βOHB.

2. Key Reagents and Equipment:

  • Internal Standards: Synthesized [¹³C] stable isotope-labeled IS for AcAc and a commercially available [²H] IS for βOHB.
  • Chromatography: Reverse Phase UHPLC system.
  • Detection: Tandem Mass Spectrometer (MS/MS) with Parallel Reaction Monitoring (PRM).
  • Derivatization Reagent: For enantiomer separation (specific reagent not named in source).

3. Workflow Diagram: The following diagram illustrates the core analytical workflow.

ketone_workflow Ketone Body Analysis Workflow start Biological Sample (Serum/Plasma) add_is Add Stable Isotope-Labeled Internal Standards start->add_is prep Sample Preparation (Deproteination, Extraction) add_is->prep deriv Optional Derivatization (for Enantiomer Resolution) prep->deriv inject RP-UHPLC Separation deriv->inject detect MS/MS Detection with Parallel Reaction Monitoring (PRM) inject->detect quant Data Analysis & Quantification detect->quant

4. Critical Steps and Troubleshooting:

  • Internal Standards: Using authentic stable isotope-labeled internal standards is paramount for accurate quantification, as they correct for losses during sample preparation and matrix effects during ionization [2].
  • Specificity: The RP-UHPLC-MS/MS method with PRM is configured to distinguish βOHB from three of its structural isomers, which is a significant advantage over non-specific assays [2].
  • Enantiomer Separation: To specifically quantify the biologically active D-βOHB, the one-step derivatization is critical. It creates diastereomers that can be resolved in a rapid 7-minute chromatography run [2].

Troubleshooting Common Experimental Issues

Issue: Discrepancy between urine ketone tests and blood βOHB measurements.

  • Cause: Urine ketone tests are semi-quantitative, measure acetoacetate, and their results are influenced by the individual's kidney function and hydration status, creating a time-delayed and potentially inaccurate reflection of the current blood ketone concentration [1].
  • Solution: For an accurate and immediate assessment of ketosis, transition to measuring βOHB in blood using a validated enzymatic or MS-based method [1].

Issue: Inability to reach high ketone levels in a nutritional ketosis study.

  • Potential Causes & Solutions:
    • Dietary Carbohydrates: Ensure consistent and strict restriction of net carbohydrates (e.g., to around 20g per day) [4].
    • High Protein Intake: Excess protein can stimulate insulin and gluconeogenesis, potentially inhibiting ketosis. Moderate protein intake to recommended levels [4].
    • Stress & Lifestyle: Manage chronic stress, incorporate intermittent fasting, and consider fasted-state exercise to naturally enhance ketone production [4].

References

Understanding Background Interference in Ketone Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Accurate ketone measurement is critical in areas like diabetic ketoacidosis (DKA) monitoring and metabolic research. A key challenge is the presence of interfering substances in biological samples, such as ascorbate and uric acid, which can generate a background signal that obscures the true ketone concentration, especially at low levels [1]. The table below summarizes the core concepts.

Aspect Description
Interference Source Endogenous compounds in interstitial fluid (e.g., ascorbate, uric acid) [1].
Primary Challenge High ratio of background signal to ketone signal, reducing measurement accuracy [1].
Core Mitigation Strategy Use of a dual-electrode sensor system to isolate the ketone-specific signal [1].

| Key Sensor Types | Ketone Sensing Electrode: Contains a ketone-responsive enzyme and a redox mediator. Background Sensing Electrode: Contains only a redox mediator, no enzyme [1]. |

Troubleshooting FAQs & Guides

Why is my ketone sensor reading higher than expected?

This is a common symptom of positive background interference.

  • Potential Cause: Interference from electroactive species like ascorbate or uric acid [1].
  • Solution: Implement a background correction protocol.
    • Use a sensor with a dual-electrode design (ketone sensing and background sensing electrodes) [1].
    • Measure the signal from both electrodes under the same conditions.
    • Calculate the true ketone signal using the formula: Ketone Signal = Signal(Ketone Electrode) - Signal(Background Electrode) [1].
  • Prevention: For laboratory creatinine measurement, use an enzymatic method instead of the Jaffe method, as the latter is susceptible to positive interference from acetone and acetoacetate [2].
How can I improve the sensitivity of my ketone sensor for low-concentration measurements?

Enhancing sensitivity is crucial for detecting physiologically relevant low levels of ketones.

  • Recommended Technique: Use a charge accumulation method (e.g., amperometry with a disconnected circuit).
  • Procedure:
    • Apply a low potential (e.g., less than +40 mV) to the sensor to reach a steady state.
    • Disconnect the working electrode from the circuit for a set period of time, allowing charge to accumulate.
    • Reconnect and measure the signal. This amplifies the response, making low-level signals easier to detect above the noise [1].
  • Best Practice: Always pair this with a background electrode subjected to the same protocol to correct for non-analyte-specific charge accumulation [1].

Experimental Protocol: Background-Interference Mitigation for Ketone Sensing

This protocol outlines the use of a dual-electrode biosensor for accurate ketone measurement.

  • Objective: To accurately determine ketone concentration in a solution by mitigating background interference.
  • Principle: A ketone sensing electrode generates a signal from both ketones and background interferents. A parallel background electrode, lacking the ketone-responsive enzyme, measures only the interferents. Subtracting the latter from the former yields a specific ketone signal [1].
Materials and Equipment
  • Dual-electrode ketone sensor (Ketone Sensing Electrode and Background Sensing Electrode)
  • Potentiostat
  • Standard solutions of ketone bodies (e.g., β-hydroxybutyrate)
  • Buffer solution
Step-by-Step Procedure
  • Sensor Calibration: Calibrate the potentiostat and sensor using standard ketone solutions of known concentration.
  • Sample Application: Introduce the sample containing the unknown ketone concentration to the sensor.
  • Potential Application: Apply a potential of less than +40 mV to both electrodes to establish a steady state [1].
  • Signal Measurement:
    • For direct measurement, record the current from both electrodes simultaneously.
    • For enhanced sensitivity, use the charge accumulation method: disconnect both electrodes from the circuit to allow charge to build up for a predetermined time, then reconnect and measure the signal [1].
  • Data Analysis: Calculate the specific ketone concentration using the formula: [Ketone] = (Signal_Ketone_Electrode - Signal_Background_Electrode) / Calibration Factor

The following workflow diagram illustrates the core steps of this protocol.

ProtocolWorkflow Start Start Experiment Calibrate Calibrate Sensor with Standard Solutions Start->Calibrate ApplySample Apply Sample Calibrate->ApplySample ApplyPotential Apply Potential < +40 mV ApplySample->ApplyPotential Measure Measure Signals ApplyPotential->Measure Accumulate Charge Accumulation Method? Measure->Accumulate Disconnect Disconnect Electrodes for Set Time Accumulate->Disconnect Yes Calculate Calculate Specific Ketone Signal Accumulate->Calculate No Reconnect Reconnect & Measure Disconnect->Reconnect Reconnect->Calculate End End Calculate->End

Diagram 1: Experimental workflow for ketone sensing with background correction.

Sensor Configuration for Background Mitigation

The following diagram details the architecture of the dual-electrode sensor system, which is the hardware basis for the interference mitigation strategy.

SensorConfiguration cluster_sensor Dual-Electrode Ketone Sensor KetoneElectrode Ketone Sensing Electrode (Contains Enzyme + Mediator) SignalKetone Total Signal (Ketone + Background) KetoneElectrode->SignalKetone BackgroundElectrode Background Sensing Electrode (Contains Mediator Only) SignalBackground Background Signal (Interferents Only) BackgroundElectrode->SignalBackground Sample Sample Solution (Ketones + Interferents) Sample->KetoneElectrode Sample->BackgroundElectrode Processor Signal Processor (Subtraction) SignalKetone->Processor SignalBackground->Processor Output Specific Ketone Signal Processor->Output

Diagram 2: Configuration and signal processing of the dual-electrode sensor.

References

fiber selection for SPME carbonyl extraction

Author: Smolecule Technical Support Team. Date: February 2026

Fiber Selection & Derivatization Guide

For carbonyl compounds, effective sampling requires a specific fiber coating combined with on-fiber derivatization. The derivatization reagent is crucial for analyzing these compounds as it converts them into stable, detectable derivatives.

Aspect Recommended Choice Key Findings & Rationale
Derivatization Reagent o-2,3,4,5,6-(pentaflurobenzyl)hydroxylamine (PFBHA) Proven effective; reacts instantaneously with most carbonyls (except acetone) [1] [2].
Fiber Coating Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) Selected over Carboxen-based coatings, which can form by-products during thermal desorption [1].
Derivatization Method On-Fiber Derivatization Fiber is coated with reagent before exposure to the sample [1].
Key Performance LOD: <0.5 μg m⁻³, Reproducibility: ~15% RSD Achievable in Selected Ion Monitoring (SIM) mode with a 5-min fiber exposure [1].

The workflow for a typical on-fiber derivatization SPME method is illustrated below.

start Start fiber_loading Load PFBHA Reagent onto PDMS/DVB Fiber start->fiber_loading sample_exposure Expose Fiber to Sample (Headspace or Direct) fiber_loading->sample_exposure On-fiber derivatization transfer Transfer Fiber to GC Injector sample_exposure->transfer thermal_desorb Thermal Desorption transfer->thermal_desorb gc_analysis GC-MS Analysis thermal_desorb->gc_analysis end End gc_analysis->end

Detailed Experimental Protocol

Based on the research for indoor air sampling, here is a adaptable methodology [1]:

  • Fiber Preparation and Derivatization:

    • Condition the PDMS/DVB fiber according to the manufacturer's instructions.
    • Load the derivatization reagent: Expose the fiber to the headspace of a vial containing a pure PFBHA reagent solution for a set time to coat it with the reagent.
  • Sample Extraction (On-Fiber Derivatization):

    • Place the PFBHA-loaded fiber into the headspace of your aqueous or air sample.
    • Extraction time: 5 minutes is sufficient for many carbonyls (formaldehyde, acetaldehyde), though this should be optimized for your specific sample matrix [1].
    • Humidity: The method is robust, showing no influence from relative humidity in the 0% to 70% range [1].
  • Desorption and Analysis:

    • Retract the fiber and immediately transfer it to the GC injector.
    • Thermal Desorption: Desorb the derivatives at the GC injector port (typical temperature 250-280°C for 1-5 minutes, depending on the liner and flow).
    • Perform analysis by Gas Chromatography coupled with Mass Spectrometry (GC-MS).
  • Sample Stability:

    • PFBHA-impregnated fibers can be stored for up to 3 days before sampling.
    • After sampling, the fibers with captured derivatives can be stored for at least 2 days before analysis without significant loss [1].

Troubleshooting Common SPME Issues

Here are solutions to common problems, particularly when moving from established methods.

Problem Possible Cause Solution
Frequent fiber breakage Septa too hard/thick; Autosampler misalignment [3]. Use 1.5mm thick PTFE/silicone septa (e.g., Supelco SU860103); check autosampler alignment and tension cords [3].
Poor extraction for certain carbonyls Inefficient derivatization or transfer for specific compounds [4]. Consider in-solution derivatization (adding PFBHA directly to sample), better for HMF, acrolein, glyoxal [4].
Formation of by-products Use of Carboxen-based fiber coatings [1]. Switch to PDMS/DVB fiber coating to avoid catalytic by-products during thermal desorption [1].

Key Technical Takeaways

  • On-fiber derivatization with PFBHA and a PDMS/DVB fiber is a validated and effective combination for various carbonyl compounds [1].
  • In-solution derivatization can be a superior alternative for some specific carbonyls that do not perform well with the on-fiber technique [4].
  • Physical setup is critical. Using the correct vial septa and ensuring autosampler alignment can prevent costly fiber breakage and failed runs [3].

References

calibration curve issues for 2-Methyl-4-octanone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 2-Methyl-4-octanone

First, confirming the identity of your analyte is crucial. The table below summarizes the key identifiers for this compound based on supplier information [1] [2].

Property Description
CAS Number 7492-38-8 [1] [2]
Molecular Formula C9H18O [1] [2]
Molecular Weight 142.24 g/mol [1] [2]
Purity ≥98% - 99% [1] [2]
Common Applications Building block for proteomics research; pharmaceutical intermediates [1] [2]
Boiling Point 180°C [1]
Recommended Storage Store away from oxidizing agents. Keep in a cool, dry place in a well-sealed container [1].

Frequently Asked Questions (FAQs)

  • What is the preferred calibration method for this compound in quantitative LC-MS analysis? For LC-MS analysis, matrix-matched calibration is highly recommended [3]. This method involves preparing calibration standards in a blank matrix that is as similar as possible to your sample matrix (e.g., biological fluid, tissue extract). This is critical for LC-MS because the matrix can significantly influence analyte ionization (ion suppression or enhancement), ensuring that your calibration curve accurately reflects the analyte's behavior in the actual samples.

  • How many calibration concentration levels should I use? Most validation guidelines require a minimum of 6 different concentration levels [3]. However, using approximately 10 concentration levels is recommended to better encompass the expected linear range and ensure different parts of the calibration graph are covered with a good density of data points [3].

  • In what order should I run my calibration standards? To account for potential instrument drift or contamination, the analysis order of calibration samples should be randomized [3]. Ideally, calibration samples should be placed between unknown samples in the sequence to mimic the exact conditions of your experimental runs.

Troubleshooting Guide

Here is a structured guide to diagnose and resolve common calibration curve issues.

Issue Potential Causes Solutions & Diagnostic Steps

| Non-Linearity | - High concentration causing detector saturation [4]

  • Chemical equilibrium or reaction limitations [4] | - Dilute samples and standards to remain in linear range.
  • Use non-linear regression or segment the curve [4]. | | Significant Intercept | - Contamination or carryover [3]
  • Underlying non-linearity [3] | - Check blank; clean instrument to reduce carryover [3].
  • Visually inspect curve for non-linearity [3]. | | High Residuals / Poor Fit | - Incorrect weighting scheme [3]
  • Poor standard preparation [4] | - Apply statistical weighting (e.g., 1/x or 1/x²) for heteroscedasticity [3].
  • Carefully re-prepare standards with precise dilution. | | Matrix Effects | - Co-eluting compounds causing ion suppression/enhancement [3] [4] | - Use matrix-matched calibration [3].
  • Improve chromatographic separation. |

Experimental Protocol: LC-MS Calibration with Matrix-Matched Standards

This protocol provides a detailed methodology for establishing a reliable calibration curve for this compound in LC-MS, incorporating best practices from the search results.

1. Preparation of Stock Solution and Matrix

  • Accurately weigh a known amount of high-purity this compound (≥98%) [2]. Dissolve it in an appropriate solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
  • Obtain a blank matrix that is identical or very similar to your sample type (e.g., blank plasma, buffer). Process this matrix through the same extraction and preparation procedures as your actual samples.

2. Preparation of Matrix-Matched Calibration Standards [3]

  • Perform a serial dilution of the stock solution using the processed blank matrix to create at least 6-10 calibration standards spanning your expected concentration range [3].
  • Ensure the matrix concentration is constant across all standards. If your sample is diluted, the matrix in the standards should be diluted proportionately [3].

3. Data Acquisition and Curve Fitting

  • Analyze the calibration standards in a randomized order to minimize the impact of instrument drift [3].
  • Plot the analyte's peak area (or height) against the nominal concentration.
  • Perform a regression analysis. Evaluate whether a forced-zero intercept is statistically justified by checking if |Intercept| < 2 · Stdev_intercept [3].

4. Validation and Statistical Evaluation

  • Visual Evaluation & Residuals: Plot the data points and the fitted line. Calculate the absolute residuals (difference between experimental and calculated signal values) to see if any systematic pattern is evident [3].
  • Lack-of-Fit Test: This statistical test compares the deviation of points from the line (lack-of-fit) to the deviation estimated from random scatter (pure error from replicates). If the calculated F-value is higher than the tabulated F-value, the linear model is not a good fit for the data [3].
  • Mandel's Fitting Test: This test compares the fit of a linear model to a non-linear model (e.g., a parabola). A significant F-value suggests a non-linear model is more appropriate [3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the calibration process described above.

CalibrationWorkflow start Start prep Prepare Stock Solution & Blank Matrix start->prep dil Serially Dilute in Matrix to Create Standards prep->dil run Run Standards in Randomized Order dil->run plot Plot Peak Area vs. Concentration run->plot fit Perform Regression & Check Intercept plot->fit eval Evaluate Linearity: Residuals, Lack-of-Fit Test fit->eval Model Selected valid Calibration Valid eval->valid Pass invalid Investigate Issues (Refer to Table) eval->invalid Fail

Diagram 1: Logical workflow for establishing a calibration curve.

Key Considerations for Your Support Center

  • Compound-Specific Data is Limited: The available information describes this compound as a chemical but doesn't provide specific chromatographic or mass spectrometric parameters. Your support content will be most valuable if you can supplement it with in-house data on retention times, optimal MS transitions, and observed matrix effects.
  • Leverage General Principles: The guidelines for LC-MS method validation, particularly regarding matrix-matched calibration and statistical evaluation of linearity [3], are universally applicable and form a solid foundation for your troubleshooting guides.

References

What Are Matrix Effects & Why Do They Matter in Ketone Analysis?

Author: Smolecule Technical Support Team. Date: February 2026

In chemical analysis, the matrix refers to all components of a sample other than the analyte you're interested in (e.g., ketone bodies) [1]. Matrix effects occur when these components influence the measurement, typically by suppressing or enhancing the analyte signal detected by the instrument [2] [1].

Troubleshooting Guide: Identifying & Mitigating Matrix Effects

Here is a structured approach to diagnose and overcome matrix effects in your ketone analysis workflow.

How to Identify and Quantify Matrix Effects

A post-extraction addition method is the standard way to quantify matrix effects (ME) [5]. The formula below calculates the Matrix Effect (ME), where a value of 100% indicates no effect, <100% indicates signal suppression, and >100% indicates enhancement [5] [1].

ME (%) = (Peak Area of Analyte in Matrix Extract / Peak Area of Analyte in Pure Solvent) × 100%

The following table outlines the experimental protocol for this test:

Step Action Purpose
1. Prepare Sample Set Create 3 sets: (A) pure solvent standard, (B) blank matrix extract spiked with analyte, (C) pre-spiked sample for recovery. Provides signals for comparison to isolate matrix and recovery effects [5].
2. Analyze and Calculate Inject sets and use the formula above with data from sets A and B. Quantifies the degree of ion suppression/enhancement [5] [1].
3. Calculate Recovery Compare the peak area of set C to set B. Recovery (%) = (C/B) × 100%. Measures loss of analyte during sample preparation [5].

This process is visualized in the workflow below:

Matrix Effect Evaluation Workflow Start Start Evaluation Prep Prepare Three Sample Sets Start->Prep A Set A: Analyte in Pure Solvent Prep->A B Set B: Blank Matrix Extract Spiked with Analyte Prep->B C Set C: Matrix Pre-spiked with Analyte & Processed Prep->C Analyze Analyze All Sets via LC-MS/MS A->Analyze B->Analyze C->Analyze CalcME Calculate Matrix Effect (ME) ME = (B / A) * 100% Analyze->CalcME CalcRec Calculate Process Efficiency (PE) PE = (C / A) * 100% Analyze->CalcRec

Strategies to Overcome Matrix Effects

Once identified, you can use the following strategies to minimize matrix effects. The most robust methods often involve a combination of improved sample preparation and internal standards.

Strategy Description Application in Ketone Analysis
Stable Isotope-Labeled Internal Standards (SIS) The most effective method. SIS have nearly identical chemical properties to the analyte but a different mass. They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction [6]. Using [13C4]-AcAc and [2H4]-BHB IS is specified for ketone body analysis to correct for suppression/enhancement [3] [4].
Advanced Sample Preparation Techniques that remove interfering matrix components before analysis. Protein precipitation with cold methanol is commonly used [4]. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can offer better cleanup [5].
Chromatographic Optimization Improving the LC separation to resolve the analyte from co-eluting matrix compounds. Using UHPLC with a reverse-phase T3 column can effectively separate BHB from its structural isomers (AHB, GHB, BHIB) [4].
Sample Dilution Diluting the sample to reduce the concentration of interfering matrix components. This can be effective if the concentration of your ketone bodies is high enough to still be detected after dilution [5].

The decision-making process for addressing a confirmed matrix effect is summarized below:

Matrix Effect Mitigation Decision Guide Start Significant Matrix Effect Detected? SIS Use Stable Isotope Internal Standards Start->SIS Recommended path SamplePrep Optimize Sample Preparation Start->SamplePrep Alternative path 1 LC Optimize Chromatography (e.g., UHPLC, HILIC) Start->LC Alternative path 2 Dilute Dilute Sample (if sensitivity allows) Start->Dilute Alternative path 3

Key Experimental Protocols for Robust Ketone Analysis

Here are detailed methodologies from recent literature that have successfully managed matrix effects.

Protocol 1: RP-UHPLC-MS/MS with Stable Isotope Standards

This protocol emphasizes the use of SIS for high-specificity analysis across multiple biological matrices [3] [7].

  • Sample Preparation: Use a simple protein precipitation. For a 10 µL serum/plasma sample, add stable isotope internal standards, 30 µL of water, and 200 µL of ice-cold 50% methanol. Centrifuge to pellet proteins, then transfer the supernatant for drying under nitrogen. Reconstitute the dried extract with 160 µL of 0.0125% acetic acid for injection [4].
  • LC Conditions:
    • Column: Waters Cortecs UPLC T3 (100x2.1 mm, 1.6 µm).
    • Mobile Phase: A) 0.0125% acetic acid in water; B) 0.0125% acetic acid in water:methanol (60:40).
    • Gradient: Starts at 0% B, increasing to 10% B and then 20% B over a 6.5-minute runtime [4].
  • MS Detection: Use parallel reaction monitoring (PRM) on a tandem MS for excellent specificity. To distinguish the D-enantiomer of BHB from the L-form, a simple one-step derivatization can be incorporated to create diastereomers that are chromatographically resolved [3].
Protocol 2: Validated Clinical LC-MS/MS Assay

This method is validated for human serum and plasma and includes a thorough assessment of matrix effects [4].

  • Extraction Efficiency: Was demonstrated to be between 80-120% for all ketone bodies.
  • Accuracy and Precision: Average spike-and-recovery was 85-115%. Intra- and inter-day imprecision (CV) was <5% and <10%, respectively.
  • Stability: Specimens remain stable for up to 6 hours on ice or 2 hours at room temperature, underscoring the need to handle samples carefully to prevent analyte degradation [4].

Frequently Asked Questions (FAQs)

Q1: What is the single most important thing I can do to account for matrix effects in my ketone assay? A1: The most robust approach is to use stable isotope-labeled internal standards (SIS) for each ketone body (e.g., [13C4]-AcAc and [2H4]-BHB). These standards experience identical matrix effects as the native analytes and correct for them during quantification, as demonstrated in modern LC-MS/MS protocols [3] [6].

Q2: My lab cannot obtain stable isotope standards for acetoacetate. What are my options? A2: You can synthesize them in-house. One protocol describes the synthesis of a [13C4]-AcAc internal standard from [13C4]-ethyl acetoacetate [4]. Alternatively, you can employ matrix-matched calibration, where your calibration curves are prepared in a matrix that closely resembles your sample (e.g., dialyzed serum) [2] [5].

Q3: I see significant signal suppression for BHB. Could this be due to isomers? A3: Yes. Beta-hydroxybutyrate has several structural isomers (e.g., alpha-hydroxybutyrate, beta-hydroxyisobutyrate, gamma-hydroxybutyrate) that may co-elute and interfere. Ensure your chromatographic method is optimized to separate BHB from these isomers. The use of UHPLC with a T3 column and a optimized gradient has been shown to achieve this separation [4].

References

In-Solution vs. On-Fiber Derivatization: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences to help you select the appropriate method [1].

Feature In-Solution Derivatization On-Fiber Derivatization
Basic Principle Derivatization occurs in the sample solution before extraction. Derivatization reagent is immobilized on the SPME fiber; reaction occurs during extraction.

| Typical Workflow | 1. Add derivatizing agent to sample. 2. Incubate. 3. Extract derivatives via HS-SPME. | 1. Load derivatizing agent onto fiber. 2. Simultaneous extraction/derivatization from sample headspace. | | Extraction Efficiency | Generally higher for most analytes (e.g., >70% for C3-C5 aldehydes) [1]. | Can be lower due to competition for fiber space and simultaneous reactions. | | Enrichment Factor | High (e.g., >7.5 x 10³ for C1-C5 aldehydes) [1]. | Can be high, but depends on fiber loading and reaction kinetics. | | Method Sensitivity | High (LODs in the range of 100-400 ng/L for aldehydes) [1]. | Can be sensitive, but may be lower than in-solution for some compounds. | | Simplicity & Speed| Simple; may require an extra incubation step. | Faster for some automated systems; requires fiber loading/regeneration. | | "Green" Chemistry | Meets requirements, minimizes solvent use [1]. | Meets requirements, very minimal solvent use. |

Frequently Asked Questions

  • Which method should I choose for analyzing short-chain aliphatic aldehydes? Recent research demonstrates that in-solution derivatization is more effective for C1–C5 aliphatic aldehydes, providing higher extraction recovery and better sensitivity [1]. However, the best choice can be analyte-specific.

  • Can derivatization occur in both places during an "on-fiber" method? Yes. During Headspace SPME with on-fiber derivatization, the formation of derivatives (oximes) can take place simultaneously on the fiber and in the sample solution, particularly for short-chain aldehydes. This can complicate the analysis and reduce efficiency [1].

  • What are common derivatization reagents used with these techniques?

    • In-solution: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine for aldehydes [1].
    • On-fiber: Pentafluorobenzaldehyde (PFBAY) is an example used for amines [2].

Troubleshooting Common Experimental Issues

  • Problem: Low or Inconsistent Recovery

    • In-Solution: Ensure the sample pH is optimal for the reaction (e.g., pH 8.5 for certain reagents). Inadequate mixing after adding the derivatization reagent can cause it to hydrolyze before reacting with the analytes [3].
    • On-Fiber: Check the loading time and concentration of the derivatization agent on the fiber. The fiber coating chemistry must be compatible and should prevent degradation of the derivatized products [2].
  • Problem: Poor Method Sensitivity

    • For both methods: Optimize reaction temperature and time. For on-fiber, also optimize the reaction/extraction time [2].
    • In-Solution: A heating step (e.g., 10 minutes at 55°C) is often critical for complete reaction and to accelerate the conversion of side-products [3].
  • Problem: Unstable Derivatization Reagent or Products

    • On-Fiber: Use a matrix-compatible fiber coating (e.g., PDMS/DVB/PDMS) that helps prevent on-fiber degradation [2].
    • In-Solution: Reconstituted reagents can be sensitive to moisture. Seal containers tightly and store in a desiccator. Use within the recommended timeframe (e.g., one week) [3].

Experimental Protocol Overview: In-Solution Derivatization for Aldehydes

This protocol is adapted from a method for determining C1–C5 aliphatic aldehydes in tap water using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine as the derivatizing agent [1] [3].

  • Sample Preparation: Use an aqueous sample (e.g., tap water). For bound analytes, a hydrolysis step may be required first.
  • pH Adjustment: Ensure the sample is at the optimal pH for the derivatization reaction. Adjust with NaOH if the sample is too acidic [3].
  • Derivatization: Add the derivatization reagent to the sample solution. For example, add 70 μL of borate buffer to 10 μL of sample, followed by 20 μL of derivatization reagent [3].
  • Mixing and Incubation: Mix immediately and thoroughly after adding the reagent. Do not wait until all samples are treated, as this can lead to premature hydrolysis of the reagent. Heat the mixture for 10 minutes at 55°C to complete the reaction [3].
  • Extraction: After cooling, use Headspace Solid-Phase Microextraction (HS-SPME) to extract the derivatives.
  • Analysis: Analyze the extracted compounds using Gas Chromatography with a Flame Ionization Detector (GC/FID) [1].

Workflow Diagrams

The following diagrams illustrate the core procedural steps for each method, generated using Graphviz.

ISD start Start s1 Prepare Aqueous Sample start->s1 end Analysis s2 Add Derivatization Agent (O-PFBHA) s1->s2 s3 Mix & Incubate (10 min at 55°C) s2->s3 s4 Perform HS-SPME s3->s4 s5 GC/FID Analysis s4->s5 s5->end

In-Solution Derivatization (ISD) Workflow: This method involves reacting the sample with the derivatization agent in solution before the headspace microextraction step [1] [3].

OFD start Start s1 Load Derivatization Agent onto SPME Fiber start->s1 end Analysis s2 Expose Fiber to Sample Headspace s1->s2 s3_1 Extraction & Derivatization Occur Simultaneously on Fiber s2->s3_1 s3_2 Possible Competing Reaction in Solution s2->s3_2 s4 Thermal Desorption into GC Injector s3_1->s4 s5 GC/FID Analysis s4->s5 s5->end

On-Fiber Derivatization (OFD) Workflow: This method involves loading the derivatization agent onto the fiber first, followed by simultaneous extraction and reaction from the sample headspace. A potential complication is a competing reaction occurring in the solution [1] [2].

References

FAQ: How can I resolve co-elution of carbonyl compounds?

Author: Smolecule Technical Support Team. Date: February 2026

Co-elution occurs when two or more compounds in a mixture have retention times that are too similar to be resolved by the chromatographic system [1]. The following table summarizes the primary strategies to address this.

Strategy Method/Technique Key Application/Note
Chemical Derivatization Bisulfite extraction [2] Separates aldehydes/reactive ketones from mixtures via liquid-liquid extraction.
2,4-Dinitrophenylhydrazine (DNPH) derivatization [3] [4] Forms hydrazones for improved HPLC separation; common for air sampling.
Silylation, Acylation, Alkylation [5] Increases volatility & reduces polarity for GC analysis by replacing active hydrogens.
Chromatography Optimization Modify mobile phase chemistry [1] [4] Change solvent composition, pH, or use additives.
Change stationary phase [1] Switch to a column with different selectivity (e.g., C18 to phenyl).
Adjust temperature [1] Optimize column temperature (GC) or mobile phase temperature (HPLC).
Increase column efficiency [1] Use a longer column or one with smaller particle size.
Advanced Detection Mass Spectrometry (MS) [1] [6] Distinguishes co-eluting compounds by mass-to-charge ratio.
Diode Array Detector (DAD) [4] Identifies co-elution by comparing UV-Vis spectra across a peak.

Detailed Troubleshooting Protocols

Protocol 1: Bisulfite Extraction for Aldehydes & Ketones

This liquid-liquid extraction protocol uses saturated sodium bisulfite to form water-soluble adducts with aldehydes and reactive ketones (e.g., sterically unhindered cyclic or methyl ketones) [2].

Workflow Diagram

Start Start: Carbonyl mixture Step1 Dissolve in miscible solvent (Methanol for aromatic, DMF for aliphatic) Start->Step1 Step2 Add saturated aqueous NaHSO₃, shake vigorously Step1->Step2 Step3 Add water and immiscible organic solvent (e.g., 10% EtOAc/Hexanes) Step2->Step3 Step4 Separate Layers Step3->Step4 AqLayer Aqueous Layer Carbonyl-Bisulfite Adduct Step4->AqLayer OrgLayer Organic Layer Purified Non-Carbonyl Components Step4->OrgLayer Step5 Basify with NaOH (to pH 12) AqLayer->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Recover Recovered Carbonyl Compound Step6->Recover

Procedure for an Aromatic Aldehyde (e.g., separating Anisaldehyde from Benzyl Butyrate) [2]:

  • Reaction: Dissolve the mixture in 5 mL methanol. Add 1 mL of saturated aqueous sodium bisulfite and shake vigorously for 30 seconds.
  • Separation: Add 25 mL deionized water and 25 mL of 10% ethyl acetate in hexanes. Shake and separate the layers.
    • The aqueous layer contains the carbonyl-bisulfite adduct.
    • The organic layer contains the purified non-carbonyl compound (e.g., benzyl butyrate). Dry it with anhydrous magnesium sulfate, filter, and concentrate.
  • Recovery (Optional): To recover the carbonyl compound, basify the aqueous layer with 50% sodium hydroxide to pH 12 (Caution: Gas evolution!). Then, extract with ethyl acetate (e.g., 2 x 25 mL). Combine the organic layers, dry, filter, and concentrate.

Note: For aliphatic aldehydes/ketones or mixtures with alkenes, use dimethylformamide (DMF) as the miscible solvent and consider hexanes as the immiscible solvent to prevent decomposition [2].

Protocol 2: DNPH Derivatization for HPLC Analysis

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts carbonyl compounds into hydrazones, which are more easily separated by reversed-phase HPLC and detected with high sensitivity using UV or MS detectors [3] [4].

Workflow Diagram

cluster_HPLC HPLC Conditions (Example) Start Start: Sample containing Carbonyls Derivatize Derivatize with DNPH Start->Derivatize Inject Inject into HPLC Derivatize->Inject Detect Detect with UV/DAD (typically ~360 nm) Inject->Detect Analyze Analyze Chromatogram Detect->Analyze Column Column: Reverse-Phase C18 Detect->Column Mode Mode: Isocratic Column->Mode MobilePhase Mobile Phase: Water/Acetonitrile Mode->MobilePhase Time Separation Time: <20 min MobilePhase->Time

Key Considerations [4]:

  • Separation: Isocratic elution with water and acetonitrile can separate 11 out of 13 common carbonyl-DNPH derivatives in less than 20 minutes.
  • Co-elution Challenge: Note that some critical pairs (e.g., 2-butanone-DNPH and butanal-DNPH) may still co-elute under standard conditions, requiring further chromatographic optimization.
  • Detection: UV detection is standard, but a Diode Array Detector (DAD) is preferred as it can reveal co-elution by spectral differences across a peak.

Advanced Solution Guide

For persistent co-elution, the most robust solution is to use a hyphenated technique like GC/MS or LC/MS [1] [6]. Mass spectrometry can differentiate co-eluting compounds based on their unique mass-to-charge (m/z) ratios, even if their retention times are identical [6].

References

2-Methyl-4-octanone vs methyl isobutyl ketone properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Comparison at a Glance

The following table summarizes the key physical and chemical properties of these two ketone solvents, highlighting their distinct characteristics.

Property Methyl Isobutyl Ketone (MIBK) 2-Methyl-4-octanone
CAS Number 108-10-1 [1] [2] 7492-38-8 [3] [4] [5]
Molecular Formula C₆H₁₂O [1] C₉H₁₈O [3] [4] [5]
Molecular Weight 100.16 g/mol [1] [6] 142.24 g/mol [3] [4] [5]
Boiling Point 117-118 °C [1] [2] 180 °C [4] [5] [7]
Density 0.801 g/mL at 25 °C [2] 0.814-0.8258 g/cm³ (estimate) [5] [7]
Refractive Index 1.395 (n20/D) [2] 1.415 [4] [7]
Flash Point 14 °C (closed cup) [1] [2] 57.6 °C [7]
Water Solubility 1.91 g/100 mL (20 °C) [1] Low (logPoct/wat: 2.792) [8]
Primary Applications Solvent for resins, paints, nitrocellulose; Gold extraction; Precursor to antiozonant (6PPD) [1] Building block for proteomics research; Pharmaceutical intermediates [3] [4]

Applications and Experimental Context

The distinct properties of these ketones make them suitable for very different specialized applications in research and industry.

Methyl Isobutyl Ketone (MIBK)

MIBK is a versatile industrial solvent and chemical intermediate.

  • Solvent Extraction: Due to its relatively low water solubility, MIBK is effective for liquid-liquid extraction. A key application is the extraction of precious metals like gold and silver from cyanide solutions in mining [1]. It is also used in analytical chemistry; for example, one referenced protocol uses MIBK as a solvent to extract and determine cadmium in biological samples by inductively coupled plasma atomic emission spectrometry (ICP-AES) [2].
  • Polymer and Resin Solvent: It is a common solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose [1].
  • Chemical Precursor: A major industrial use is as a precursor in the synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylene diamine (6PPD), an antiozonant used in tire manufacturing [1].
This compound

Information for this compound is more limited, indicating its use in specialized research contexts.

  • Research Chemical: It is explicitly described as a building block ketone for proteomics research and is used in the synthesis of pharmaceutical intermediates [3] [4]. This suggests its value in constructing more complex molecules for drug discovery and development.

Safety and Handling Protocols

Both compounds are flammable liquids and require careful handling.

  • MIBK Safety Profile: MIBK is classified as a Flammable Liquid (Category 2) and carries warnings for eye irritation and specific target organ toxicity [2]. Its low flash point of 14°C makes it highly flammable [1] [2]. The recommended airborne exposure limit (TWA) is 50 ppm [1]. It should be stored in a cool, well-ventilated area away from ignition sources [6].
  • This compound Safety: While less data is available, its higher flash point (57.6°C) suggests a lower flammability hazard compared to MIBK [7]. It should be stored away from oxidizing agents in a cool, dry, well-sealed container [4].

Solvent Selection Workflow

The choice between MIBK and this compound depends entirely on the application. The following diagram outlines the basic decision-making process.

G Start Solvent Selection Requirement A Industrial Solvent or Extraction of Metals? Start->A B Pharmaceutical Intermediate or Proteomics Research? Start->B MIBK Choose MIBK A->MIBK Yes Prop1 Verify Required Properties: • Boiling Point • Polarity • Water Solubility A->Prop1 No MethylOct Choose this compound B->MethylOct Yes Prop2 Verify Required Properties: • Boiling Point • Lipophilicity (LogP) B->Prop2 No Prop1->MIBK Properties Match Prop1->MethylOct Properties Match Prop2->MIBK Properties Match Prop2->MethylOct Properties Match

Conclusion and Key Differences

  • Methyl Isobutyl Ketone (MIBK) is a lower-boiling, more water-soluble, and highly flammable solvent. It is well-established in large-scale industrial applications such as surface coatings, metal extraction, and polymer manufacturing.
  • This compound is a higher-boiling, more lipophilic compound. It serves as a specialized research chemical and building block in scientific fields like proteomics and pharmaceutical development.

References

2-Methyl-4-octanone analytical standard purity verification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Specification Comparison

The table below summarizes the available information for 2-Methyl-4-octanone and, for comparison, a standard for 2-Octanone.

Property This compound 2-Octanone (Analytical Standard)
CAS Number 7492-38-8 [1] [2] [3] 111-13-7 [4] [5]
Molecular Formula C₉H₁₈O [1] [2] [3] C₈H₁₆O [4] [5]
Molecular Weight 142.24 g/mol [1] [2] [3] 128.21 g/mol [4] [5]
Purity ≥98% to 99% [1] [2] [3] ≥99.5% (GC) [4]
Boiling Point 180°C [2] [3] [6] 173°C [4] [5]
Refractive Index n₂₀/D 1.415 [2] [3] n₂₀/D 1.416 [4]
Primary Application Building block for proteomics research; pharmaceutical intermediates [2] [3] Analytical standard for chromatography [4]
Available Sizes 5 g, 25 g, 100 g [1] [2] [7] 1 kg, 4 kg, 20 kg [4] [5]

Analytical Methods for Purity Verification

While specific experimental protocols for this compound are not detailed in the search results, the verification of high-purity chemicals typically involves chromatographic techniques. For the related compound 2-Octanone, Gas Chromatography (GC) is explicitly cited as a suitable method for analysis [4].

A generalized workflow for purity verification using Gas Chromatography is outlined below. This standard approach can be applied to compounds like this compound.

Start Sample Preparation A Instrumental Analysis (Gas Chromatography) Start->A B Data Acquisition (Chromatogram) A->B C Data Analysis (Peak Integration) B->C D Result Interpretation (Purity % Calculation) C->D

Detailed Experimental Protocol
  • Sample Preparation:

    • Precisely weigh a small amount of the this compound sample.
    • Dilute it to an appropriate concentration with a high-purity volatile solvent suitable for GC injection (e.g., methanol or hexane).
    • Ensure all vials and equipment are clean to prevent contamination.
  • Instrumental Analysis - Gas Chromatography (GC):

    • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MSD).
    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane, 30m length x 0.25mm ID x 0.25µm film thickness).
    • Method Parameters:
      • Injector Temperature: ~250°C
      • Detector Temperature (FID): ~280°C
      • Oven Temperature Program: Ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) at a defined rate to achieve optimal separation.
      • Carrier Gas: Helium or Nitrogen at a constant flow rate.
      • Injection Volume: Typically 1 µL, using a split or splitless mode as required.
  • Data Analysis & Purity Calculation:

    • The GC software will generate a chromatogram showing peaks corresponding to the main compound and any impurities.
    • The area of each peak is integrated. The purity percentage is calculated using the formula:
      • Purity (%) = [Area of Main Peak / Total Area of All Peaks] × 100%

Key Information for Researchers

  • Distinct Compounds: this compound and 2-Octanone are different chemicals with unique structures, properties, and applications. The former is a branched-chain ketone used in synthesis [2] [3], while the latter is a straight-chain methyl ketone often used in flavors and fragrances and as an analytical standard [4] [5].
  • Source for this compound: This compound is available from several chemical suppliers, including Santa Cruz Biotechnology [1] and Thermo Scientific Chemicals [2] [3].
  • Standard Protocols: For definitive purity verification, you should consult the Certificate of Analysis (CoA) provided by the supplier with the product [1]. The experimental protocol outlined above represents a standard, reliable method for independent verification.

References

validation of ketone quantification methods

Author: Smolecule Technical Support Team. Date: February 2026

Ketone Quantification Methods at a Glance

The following table summarizes the primary methods used for ketone body analysis, highlighting their core principles and typical use cases.

Method Core Principle / Technology Typical Use Case / Context
RP-UHPLC-MS/MS with Isotope-Labeled IS [1] [2] [3] Reverse-phase UHPLC separation with tandem mass spectrometry detection. Uses synthesized [13C4]AcAc and commercial [D4]βOHB as internal standards (IS). Gold-standard for basic & clinical research; high specificity for distinguishing isomers and enantiomers. [1] [3]
Enzymatic/Spectrophotometric Assays Traditional methods using enzymes like BDH1, tracking NADH production in redox cycles. [3] Historical and routine clinical use; noted for narrow dynamic range. [1] [3]
Blood Ketone Meters Electrochemical strips measuring β-hydroxybutyrate (βOHB) in capillary blood. [4] [5] Point-of-care testing; diabetes management (preventing ketoacidosis), and consumer nutritional ketosis monitoring. [6] [7] [4]
Breath Ketone Analyzers Devices measuring acetone in exhaled breath. [6] [5] Non-invasive consumer and sports/wellness applications for monitoring nutritional ketosis. [6] [5]
Urine Test Strips Chemical reaction (e.g., sodium nitroprusside) with acetoacetate (AcAc) producing a color change. [8] [5] Low-cost, at-home screening; semi-quantitative, but less reliable due to hydration status and renal function. [8] [5]

Detailed Look: RP-UHPLC-MS/MS Methodology

For the research community, the RP-UHPLC-MS/MS method with stable isotope-labeled internal standards represents the current state-of-the-art in terms of specificity, accuracy, and robustness [1] [3]. Here is a deeper dive into its components and experimental workflow.

Key Advantages and Validation Data

This method was developed to overcome specific challenges in ketone body analysis, such as the instability of AcAc and the difficulty in distinguishing the D-enantiomer of βOHB from its structural and enantiomeric isomers [3].

Key Performance Metrics (from a representative study) [3]:

  • Analysis Time: 7 minutes per sample [1] [2].
  • Linearity: Demonstrated over three orders of magnitude [3].
  • Limit of Detection (LOD) & Quantification (LOQ): Very low, with favorable recovery yields from serum and tissue [3].
  • Specificity: Can distinguish D-βOHB from structural isomers like 2-hydroxybutyrate (2-OHB), 3-hydroxyisobutyrate (3-HIB), and 4-hydroxybutyrate (4-OHB) via tandem MS, and from the L-βOHB enantiomer via a simple derivatization step [1] [3].
Experimental Protocol Workflow

The experimental process can be visualized in the following workflow, from sample preparation to data analysis.

SamplePrep Sample Preparation InternalStandards Add Internal Standards ([U-¹³C₄]AcAc & [D₄]βOHB) SamplePrep->InternalStandards ProteinPrecipitation Protein Precipitation (ACN:MeOH:H₂O) InternalStandards->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation UPLCSeparation UHPLC Separation (Reverse-Phase Column) Centrifugation->UPLCSeparation MSDetection MS/MS Detection & Quantification (Parallel Reaction Monitoring) UPLCSeparation->MSDetection DataAnalysis Data Analysis MSDetection->DataAnalysis

Critical Experimental Details:

  • Internal Standards: The protocol's accuracy relies on using [U-13C4]AcAc (synthesized via base-catalyzed hydrolysis of ethyl-[U-13C4]AcAc) and commercially available [3,4,4,4-D4]βOHB [3].
  • Sample Extraction: A common approach is using a cold extraction solution of acetonitrile:methanol:water (2:2:1, v/v/v) for protein precipitation from serum or tissue homogenates [3].
  • Chromatography: Separation is achieved on a reverse-phase column (e.g., Cortecs UPLC T3) with a rapid gradient, capable of resolving βOHB from its structural isomers [3].
  • Mass Spectrometry: Detection is typically performed using Parallel Reaction Monitoring (PRM) in negative ionization mode for high specificity. The D- and L- enantiomers of βOHB are distinguished by derivatization into diastereomers that can be chromatographically resolved [1] [3].
  • Stability Consideration: AcAc is unstable. Samples must be processed rapidly and stored at ≤ -80°C to prevent significant decay [3].

Key Insights for Researchers

  • Prioritize Internal Standards: For publication-quality data, using authentic stable isotope-labeled internal standards for both AcAc and βOHB is crucial. It corrects for analyte losses during preparation and matrix effects during MS analysis [1] [3].
  • Consider the Research Question: The choice of method depends heavily on your goal. The RP-UHPLC-MS/MS method is unmatched for detailed metabolic studies, while blood ketone meters may suffice for rapid, in-vivo monitoring in animal models or clinical settings [6] [4].
  • Acknowledge Limitations of Older Methods: While useful for initial screening, urine strips and enzymatic assays lack the specificity, dynamic range, and quantitative rigor required for advanced research into ketone metabolism and signaling [1] [3] [8].

References

2-Methyl-4-octanone compared to other C9 ketones

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of 2-Methyl-4-octanone

The table below consolidates the key identifiers and physical properties gathered from the search results.

Property Value / Description
CAS Registry Number 7492-38-8 [1] [2] [3]
IUPAC Name 2-methyloctan-4-one [2] [4]
Alternate Names n-Butyl isobutyl ketone [1]
Molecular Formula C₉H₁₈O [1] [2] [3]
Molecular Weight 142.24 g/mol [1] [2] [3]
Purity ≥98% [1]
Boiling Point 180°C [4]
Refractive Index 1.415 [4]
SMILES CCCCC(=O)CC(C)C [2] [4]
InChI Key ICSKJDZASFIJQK-UHFFFAOYSA-N [2] [4] [3]
Applications Building block for proteomics research; pharmaceutical intermediates [1] [2] [4]
Safety & Storage Store away from oxidizing agents in a cool, dry place in a well-sealed container [2] [4].

Potential Synthesis Pathway

The search results did not contain a specific synthesis protocol for this compound. However, a relevant method for synthesizing complex ketones was found in a study on palladium-catalyzed carbonylation.

The diagram below outlines the general workflow for this carbonylative coupling reaction, which can be used to synthesize α,β-unsaturated ketones [5].

CarbonylationWorkflow Ketone Synthesis via Carbonylation start Start: Vinyl Triflate pd_catalyst Pd Catalyst & Ligand Setup start->pd_catalyst co_intro Introduce CO (5 bar) pd_catalyst->co_intro boronic_acid Add Phenylboronic Acid co_intro->boronic_acid reaction Reaction in Toluene (60 °C) boronic_acid->reaction product Product: α,β-Unsaturated Ketone reaction->product

Key Experimental Details:

  • Catalyst System: Palladium acetate (Pd(OAc)₂) with the ligand cataCXium A (BuPAd₂) was found to be highly effective, yielding the desired product quantitatively (99%) in a benchmark reaction [5].
  • Conditions: The reaction is performed in toluene under 5 bar of CO pressure at 60°C. The catalyst loading can be as low as 0.1 mol% while still maintaining good yield (82%) [5].
  • Scope: This protocol is versatile and can be applied to various boronic acids (including aromatic and heteroaromatic) and different vinyl triflates, allowing for the synthesis of a diverse library of ketones [5].

How to Proceed with Your Comparison

Since the direct comparative data is limited in the search results I obtained, here are some suggestions for how you can build a comprehensive comparison guide:

  • Identify Key Isomers: First, define the set of C9 ketone isomers you wish to compare. Other common C9 ketones include 2-nonanone, 3-nonanone, 5-nonanone, and other methyl-substituted octanones.
  • Search for Specific Data: Look for specific experimental data on platforms like Reaxys or SciFinder using keywords such as "C9 ketone property comparison," "boiling point of nonanone isomers," or "chromatographic retention data for ketones."
  • Compare Physical Properties: You can create a more general comparison table by gathering data on the boiling points, melting points, density, and refractive index of the different C9 ketone isomers from chemical databases.
  • Focus on Application Data: For a guide aimed at drug development, search for literature where these ketones are used as building blocks or intermediates in specific synthetic pathways, and compare the reported yields, purity, or reactivity.

References

Performance Comparison of Carbonyl Analysis Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics of four analytical methods for carbonyl determination, highlighting their typical applications, advantages, and limitations to help you identify the most suitable technique for your needs.

Method Typical Applications Key Performance Metrics Advantages Limitations/Challenges
Potentiometric Titration (Faix Method) [1] Bio-oils (raw & hydrotreated); Tracking "aging" & upgrading processes [1] Quantifies total carbonyl content (aldehydes & ketones); High precision; Small sample size (100-150 mg); Reaction time: 2 hours [1] Fast sample throughput vs. traditional methods; Uses less toxic chemicals (triethanolamine); Small sample size [1] Only provides total content, not individual compounds; Not suitable for complex mixtures requiring speciation [1]
HPLC with Derivatization (UV/LED Detection) [2] Air samples (on DNPH tubes); Simultaneous analysis of 13 carbonyl compounds [2] LOD: 0.12-0.38 mg/L (UV), 0.45-1.04 mg/L (LED); Analysis time: <20 min; Precision: RSD <11.5% (UV), <14.1% (LED) [2] High selectivity & sensitivity; Can analyze complex mixtures; Fast analysis; Transportable systems available [2] Co-elution of certain critical pairs (e.g., BO-DNPH & BA-DNPH); LED detector may have lower sensitivity & linearity [2]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) [3] Indoor air analysis; Multicomponent mixtures; Dynamic concentration monitoring [3] High sensitivity; High time resolution; No chromatographic separation required [3] Excellent for identifying unknowns in mixtures; Real-time or near real-time monitoring; High throughput [3] Limited by isobaric interferences; May require supporting techniques for definitive identification [3]
Gas Chromatography (GC) with Derivatization [3] General indoor/outdoor air analysis; Requires derivatization for small molecules [3] High resolution for specific compounds; Well-established protocols [3] High specificity and sensitivity for target analytes [3] Often requires a derivatization step before analysis; Longer analysis time than some modern methods [3]

Detailed Experimental Protocols

Here are the step-by-step methodologies for two key techniques from the comparison table: the Faix titration method and the modern HPLC approach.

Protocol 1: Potentiometric Titration (Faix Method) for Total Carbonyl Content [1]

This method is crucial for tracking condensation reactions and instability in bio-oils during storage and processing [1].

  • Reagent Preparation:

    • Solution A (Hydroxylamine hydrochloride): Dissolve 7.7 g of hydroxylamine hydrochloride in 50 mL deionized water in a 250 mL volumetric flask. Dilute to the mark with ethanol to create a 0.55 M solution in 80% (v/v) ethanol [1].
    • Solution B (Triethanolamine): Add 17.4 mL of triethanolamine to a 250 mL volumetric flask. Add 10 mL of water and dilute to the mark with ethanol to create a 0.48 M solution in 96% (v/v) ethanol [1].
    • Acid Solution: Use a standardized 0.1 N hydrochloric acid (HCl) solution [1].
  • Bio-oil Sampling:

    • Homogenize the bio-oil sample thoroughly by shaking vigorously for at least one minute.
    • Accurately weigh 100-150 mg of bio-oil into a 5 mL vial. Minimize exposure to oxygen and heat to prevent degradation [1].
  • Analytical Procedure & Oximation Reaction:

    • To the vial containing the bio-oil sample, add 0.5 mL of dimethyl sulfoxide (DMSO), 2 mL of Solution A, and 2 mL of Solution B [1].
    • Cap the vial tightly and stir the mixture at 80 °C for 2 hours in a heater block or water bath. The carbonyl groups (aldehydes/ketones) react with hydroxylamine to form oximes, liberating HCl, which is consumed by the triethanolamine [1].
  • Titration and Calculation:

    • After the reaction, transfer the mixture to a titration vessel, washing the vial with ethanol and water to ensure a final 80% ethanol/water solution [1].
    • Titrate the unconsumed triethanolamine with the standardized 0.1 N HCl solution using an automatic titrator to the endpoint (the inflection point on the titration curve) [1].
    • The carbonyl content is calculated based on the equivalents of HCl consumed in the reaction, using a separate blank titration (without bio-oil) for correction [1].
Protocol 2: Rapid HPLC Analysis of Carbonyl-Hydrazones [2]

This method is designed for the simultaneous quantification of specific carbonyl compounds in air samples.

  • Sample Derivatization:

    • Sample air using cartridges or tubes coated with 2,4-dinitrophenylhydrazine (DNPH). Carbonyl compounds in the air (aldehydes and ketones) react with DNPH during sampling to form stable hydrazone derivatives [2].
  • HPLC System Configuration:

    • Pump: Isocratic pump for reliability and ease of operation [2].
    • Mobile Phase: Water and acetonitrile in isocratic mode [2].
    • Column: Reverse-phase column [2].
    • Detector: Ultraviolet (UV) or Light-Emitting Diode (LED) detector [2].
  • Chromatographic Separation:

    • Inject the derivatized sample into the HPLC system.
    • Achieve separation of 11 out of 13 target carbonyl-hydrazones in less than 20 minutes. Note that 2-butanone-DNPH and butanal-DNPH may co-elute as a critical pair [2].
  • Detection and Quantification:

    • Detect the separated hydrazones using the UV or LED detector [2].
    • Quantify each carbonyl compound by comparing the peak areas to a calibration curve generated from standards. The method provides low detection limits, especially with UV detection (0.12-0.38 mg/L for formaldehyde-DNPH) [2].

Method Selection Workflow

The diagram below visualizes the decision-making process for selecting an appropriate analytical method based on your research goals.

Carbonyl Analysis Method Selection Start Research Goal: Carbonyl Analysis Q1 Need to identify unknown compounds in a mixture? Start->Q1 Q2 Is real-time or high-time resolution monitoring required? Q1->Q2 Yes Q3 Is measuring total carbonyl content sufficient for the project? Q1->Q3 No M1 Method: PTR-MS Q2->M1 Yes M2 Method: GC or HPLC with Derivatization Q2->M2 No Q3->M2 No M3 Method: Potentiometric Titration (Faix) Q3->M3 Yes

References

2-Methyl-4-octanone in mixed ketone standards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Comparison

The following table summarizes the basic identifying information and physical properties of 2-Methyl-4-octanone gathered from chemical suppliers and databases [1] [2] [3].

Property Value for this compound
CAS Number 7492-38-8 [1] [2]
Molecular Formula C9H18O [1] [2]
Molecular Weight 142.24 g/mol [1] [2]
IUPAC Name 2-methyloctan-4-one [1] [3]
Boiling Point 180°C [1] [2]
Refractive Index 1.415 [1] [2]
Purity 99% [1] [3]
Primary Applications Building block for proteomics research; pharmaceutical intermediates [1] [3]

For context, here is a comparison with a similar straight-chain ketone, 2-Octanone [4].

Property This compound 2-Octanone (for comparison)
CAS Number 7492-38-8 [1] [2] 111-13-7 [4]
Molecular Formula C9H18O [1] [2] C8H16O [4]
Molecular Weight 142.24 g/mol [1] [2] 128.21 g/mol (implied)
Boiling Point 180°C [1] [2] 173°C [4]
Refractive Index 1.415 [1] [2] 1.416 [4]
Density 0.8258 (estimate) [2] 0.819 g/mL at 25°C [4]

Experimental Protocols for Ketone Detection

While specific protocols for this compound were not found, the following high-throughput colorimetric assays have been optimized for detecting a wide range of ketones and could be directly applicable for quantifying it in mixed standards [5].

1. 2,4-Dinitrophenylhydrazine (2,4-DNPH) Assay This method is versatile and can be adapted for various ketones and aldehydes [5].

  • Principle: 2,4-DNPH reacts with the carbonyl group of ketones to form a colored hydrazone derivative [5].
  • Workflow: The assay can be performed in a 96-well plate format. An aliquot of the sample is mixed with the 2,4-DNPH reagent. After incubation, the absorbance is measured, and the concentration is determined using a calibration curve [5].

2. Vanillin-Acetone Assay

  • Principle: This assay is highly specific for acetone. In an alkaline medium, acetone reacts with vanillin to produce a yellow-colored compound [5]. It would not be suitable for detecting this compound but is included here as a key method for ketone analysis.
  • Workflow: A sample supernatant is mixed with vanillin and sodium hydroxide. The mixture is incubated at 60°C for 10 minutes and then cooled. The resulting yellow color is measured at 430 nm [5].

The workflow for these assays, particularly the adaptable 2,4-DNPH method, can be visualized as follows:

G start Sample Preparation assay_choice Assay Selection start->assay_choice dnph_protocol 2,4-DNPH Assay (For various ketones) assay_choice->dnph_protocol Mixed Standards vanillin_protocol Vanillin-Acetone Assay (Specific for acetone) assay_choice->vanillin_protocol Acetone Only measure Measure Absorbance dnph_protocol->measure Incubate vanillin_protocol->measure Incubate at 60°C analyze Analyze via Calibration Curve measure->analyze end Quantification Result analyze->end

High-Throughput Ketone Assay Workflow

How to Proceed with Your Comparison Guide

Since direct comparative data is lacking, I suggest you consider the following steps to create a comprehensive guide:

  • Benchmark Experimentally: Use the provided 2,4-DNPH assay protocol to generate your own performance data. You can compare this compound against other common ketone standards like 2-Octanone, 3-Octanone, and Acetone.
  • Compare Key Parameters: In your experiments, focus on parameters critical for analytical standards, such as:
    • Chromatographic Behavior: Retention time and peak shape in GC/HPLC.
    • Detection Sensitivity: Response factor in different detectors (e.g., FID, MS).
    • Stability: Shelf life under different storage conditions.
    • Linearity and LOD/LOQ: Performance in calibration curves.

References

Cross-Reactivity and Interferences in DNPH Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key issues and their impact on analysis:

Issue Description Impact on Analysis
Stereoisomer Formation [1] [2] DNPhydrazones possess E- and Z-isomers due to C=N bond; ratio can change with UV light/acid [1]. Two HPLC peaks for single analyte; inaccurate quantification without separation [1].
Ozone Interference [2] Ozone in sample air reacts with DNPH on sampling cartridges [2]. Degrades DNPH reagent, causes low recovery of carbonyl compounds [2].
Unexpected Carboxylic Acid Reaction [2] Formic/acetic acids react with DNPH under specific conditions to form hydrazides [2]. Potential false positives if not accounted for in complex samples [2].

Experimental Protocol for DNPH Derivatization

The following workflow outlines the standard procedure for derivatizing carbonyl compounds with DNPH, highlighting where key issues typically occur.

DNPH_Workflow Start Sample Collection (Air, Water, Biological) Step1 Derivatization Reaction Carbonyl + DNPH (acidic) Start->Step1 Step2 Formation of 2,4-DNPhydrazone Step1->Step2 Issue1 Potential Issue: E/Z Stereoisomers Formed Step2->Issue1 Step3 HPLC Analysis (UV Detection ~360 nm) Issue1->Step3 Issue2 Potential Issue: Co-elution of Isomers Step3->Issue2 Result Data Interpretation Issue2->Result

Detailed Methodology

This protocol is typically used for determining carbonyl compounds in air, water, and biological samples like plasma or urine [2].

  • Derivatization Reagent: An acidic solution of 2,4-dinitrophenylhydrazine (DNPH) is used. The acidic conditions catalyze the reaction [2].
  • Sampling Method:
    • Liquid Samples: The sample is mixed directly with the acidic DNPH solution [2].
    • Air Samples: Air is drawn through a solid-phase cartridge or impinger containing a solid sorbent (e.g., silica gel, C18) coated with DNPH [2].
  • Reaction Conditions: The reaction is carried out at room temperature and proceeds to form the corresponding 2,4-DNPhydrazone derivatives. The reaction is reversible in aqueous acid, eventually reaching equilibrium [2].
  • Analysis: The derivatives are separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at around 360 nm [2].

Strategies to Mitigate Analytical Issues

To resolve the problem of E- and Z-stereoisomers, a reductive amination step can be introduced. The C=N double bond of the DNPhydrazone is reduced to a C-N single bond using a reducing agent like 2-picoline borane. This converts both isomers into a single, stable species, eliminating the dual peaks in HPLC and improving quantification accuracy [1].

References

comparison of ketone extraction efficiency methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ketone Extraction Methods

Extraction Method / Compound Key Performance Metric Efficiency & Specificity Relevant Experimental Data & Conditions
Ketones as Solvents
Isobutyl Methyl Ketone [1] Extraction of tetrachloro/tetrabromoaurate gold complexes. Effective for gold extraction; Co-extraction of iron can cause spectral interference. Comparative study; Optimum conditions established; Data on sensitivity and precision for Flame AAS. [1]
Diisobutyl Ketone [1] Extraction of tetrachloro/tetrabromoaurate gold complexes. Effective for gold extraction; Co-extraction of iron can cause spectral interference. Comparative study; Optimum conditions established; Data on sensitivity and precision for Flame AAS. [1]
t-Butyl Ketone Extractors [2] Enantioselective liquid-liquid extraction of underivatized amino acids. High stereoselectivity (L/D ratio of 5.4-9.4). Bulky t-butyl group enhances enantioselectivity without significantly affecting imine formation rates. [2]
Ketone-based Ionic Liquid [3] Extraction and separation of lithium ions from brine. High lithium extraction efficiency and good separation effect; materials are recyclable. Used as an extraction agent in a cyclohexane or trialkyl phosphine oxide solution. [3]
Separation of Ketones

| Bisulfite Extraction [4] [5] | Separation of aldehydes and reactive ketones from complex mixtures. | Effective for: Sterically unhindered cyclic ketones, methyl ketones, and aldehydes. Ineffective for: Sterically hindered, α,β-unsaturated, or aryl ketones. [4] | Rapid, facile protocol; Purity and recovery rates typically >95%; Tolerates many other functional groups. [4] [5] |

Detailed Experimental Protocols

For researchers looking to implement the bisulfite extraction method, here is a detailed protocol based on the published procedure [4] [5]. The following diagram outlines the logical workflow and decision points for this separation method.

Bisulfite Extraction Workflow Start Start: Mixture containing carbonyl contaminant Step1 Dissolve mixture in miscible solvent (Methanol or DMF) Start->Step1 Decision1 Is the target an aromatic aldehyde? Step1->Decision1 Step2a Use Methanol (Procedure 1) Decision1->Step2a Yes Step2b Use DMF (Procedure 2 & 3) Decision1->Step2b No Step3 Add saturated aqueous Sodium Bisulfite (NaHSO₃) Shake vigorously for 30s Step2a->Step3 Step2b->Step3 Step4 Add water and immiscible organic solvent (10% EtOAc/Hexanes or Hexanes) Step3->Step4 Step5 Separate layers Step4->Step5 Step6 Dry (MgSO₄), Filter, Concentrate organic phase Step5->Step6 Step8 Optional: Re-isolate carbonyl from aqueous phase by basification (pH 12) and extraction Step5->Step8 Aqueous layer contains carbonyl adduct Step7 Success: Purified compound free of aldehyde/reactive ketone Step6->Step7

Standard Protocol for Separation of Aromatic Aldehydes (Example: Anisaldehyde) [4] [5]
  • Dissolution: Dissolve the mixture (e.g., containing 175 μL anisaldehyde and 250 μL benzyl butyrate) in 5 mL of methanol and transfer to a separatory funnel.
  • Bisulfite Reaction: Add 1 mL of saturated aqueous sodium bisulfite. Caution: Perform in a fume hood as sulfur dioxide gas may be released. Shake vigorously for 30 seconds.
  • Phase Separation: Add 25 mL of deionized water and 25 mL of 10% ethyl acetate/hexanes. Shake vigorously and allow layers to separate.
  • Work-up: Separate the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. This layer contains the purified compound without the aldehyde.
Protocol for Aliphatic Ketones and Aldehydes (Example: Benzylacetone) [4]

For aliphatic carbonyls like the ketone benzylacetone, dimethylformamide (DMF) is used as the miscible solvent to improve removal rates.

  • Dissolution: Dissolve the mixture (e.g., 213 μL benzylacetone and 250 μL benzyl butyrate) in 10 mL of DMF in a separatory funnel.
  • Bisulfite Reaction: Add 25 mL of saturated aqueous sodium bisulfite and shake vigorously for 30 seconds.
  • Washing and Separation: Add 25 mL of deionized water and 25 mL of 10% ethyl acetate/hexanes. Shake, separate the layers, and return the aqueous layer to the funnel. Re-extract the aqueous layer with another 25 mL of solvent. Combine the organic layers and wash them three times with 10 mL of deionized water.
  • Work-up: Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate.

References

linearity and LOQ validation for ketone methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Linearity, LOD, and LOQ

In analytical method validation, Linearity describes the ability of a method to produce results that are directly proportional to the concentration of the analyte, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision [1] [2].

The Limit of Detection (LOD) is the lowest concentration that can be detected, but not necessarily quantified [1]. The following table compares these key parameters.

Parameter Definition Common Calculation Methods
Limit of Detection (LOD) Lowest analyte concentration that can be reliably distinguished from a blank sample [3]. Signal-to-Noise Ratio (3:1) [1]; Statistical: LoB + 1.645(SD of low concentration sample) [3].
Limit of Quantitation (LOQ) Lowest concentration that can be quantified with acceptable accuracy and precision [1]. Signal-to-Noise Ratio (10:1) [1]; Statistical: Based on calibration curve slope and standard deviation [2].
Linearity The ability to produce results directly proportional to analyte concentration within a given range [2]. Assessed via calibration curves; correlation coefficient (R²), slope, and intercept are key metrics [2].

Comparison of Ketone Testing Methods

Ketone levels can be measured through three distinct biological samples, each targeting a different ketone body [4]. The table below outlines the core characteristics of each method.

Method Analyte Measured Key Advantages Key Limitations
Blood Testing β-hydroxybutyrate (BHB) [4] High accuracy and precision; provides a direct, numerical result; considered the gold standard [4]. Invasive (finger-stick); ongoing cost of test strips [4].
Breath Testing Acetone [4] Non-invasive; reusable device offers long-term cost savings [4]. Readings can be skewed by alcohol, mouthwash, etc.; requires calibration and maintenance [4].
Urine Testing Acetoacetate (AcAc) [4] Low cost and easy to use; provides semi-quantitative results (e.g., trace, moderate) [4]. Less precise; results can be affected by hydration and kidney function; not reliable for long-term ketosis [4].

A Framework for Validation Experiments

To objectively compare the performance of different ketone methods (e.g., multiple blood meters or breath analyzers), you would need to design a validation study. The diagram below outlines a core experimental workflow for establishing and evaluating the linearity and LOQ of an analytical method.

Start Start Method Validation Prep Prepare Calibration Standards Start->Prep Analyze Analyze Samples Prep->Analyze LOD_LOQ Determine LOD/LOQ Analyze->LOD_LOQ Eval Evaluate Linearity Analyze->Eval Validate Validate Method Performance LOD_LOQ->Validate Eval->Validate

Experimental Protocol for Generating Validation Data:

  • Sample Preparation: Prepare a series of calibration standards with known concentrations of the target ketone body (e.g., BHB for blood tests) spanning the expected range (from zero to above the expected upper limit of linearity) [2].
  • Sample Analysis: Analyze each calibration standard multiple times (e.g., n=5) using the method under validation. Include blank samples and low-concentration samples specifically for LOD/LOQ determination [3].
  • Data Analysis:
    • Linearity: Plot the mean measured value against the known concentration for each standard. Calculate the regression line (y = mx + c), the coefficient of determination (R²), and assess the residual plots [2].
    • LOD & LOQ: Use the statistical methods outlined earlier. For example, LOQ can be calculated as (LOQ = k \times \sigma), where (k) is a constant (often 10) and (\sigma) is the standard deviation of the blank or a low-concentration sample [3] [2].
  • Method Validation: Test the method's accuracy and precision at the claimed LOQ and across the linear range by analyzing quality control samples.

References

interlaboratory comparison of ketone analysis

Author: Smolecule Technical Support Team. Date: February 2026

Ketone Analysis Methods at a Glance

The table below summarizes the three main analytical approaches for measuring ketone bodies, their key performance characteristics, and typical applications based on the search results.

Method Analyte Key Performance/Characteristics Common Application Context
Blood Ketone Meter (Enzymatic) [1] [2] Beta-hydroxybutyrate (BHB) High accuracy & precision (CV <2.5%) in controlled lab settings [2]; point-of-care devices are widely recommended for managing diabetic ketoacidosis (DKA) [1]. Clinical management (e.g., DKA), therapeutic monitoring [1].
Enzymatic Assay (Lab-based) [2] Acetoacetate (AcAc) & BHB Considered a reliable reference method; requires strict pre-analytical control (e.g., rapid sample separation) [2]. Research, arterial ketone body ratio calculation for prognostic evaluation [2].
Urine Test Strips [3] Acetoacetate (AcAc) Semi-quantitative and less accurate; measures excess, unused ketones; readings can be affected by hydration and keto-adaptation [3]. Consumer-grade nutritional ketosis monitoring (low cost) [3].

A study on DKA management highlights a key consideration for method selection: the corrected Anion Gap (cAG), calculated from standard blood gas analysis, showed a very strong correlation (r=0.97) with blood BHB levels measured by a meter [1]. This suggests that in clinical settings, cAG could serve as a widely available and inexpensive surrogate marker for tracking ketone levels [1].

Experimental Protocol Insights

For any interlaboratory comparison, a standardized protocol is crucial. Here is a detailed methodology based on an enzymatic assay described in the search results, which could serve as a reference method [2].

  • Analytical Principle: The assay uses the enzyme 3-hydroxybutyrate dehydrogenase (E.C. 1.1.1.30) to catalyze the interconversion of acetoacetate and beta-hydroxybutyrate, allowing for the measurement of both key ketone bodies [2].
  • Sample Requirements:
    • Type: Plasma or serum.
    • Volume: As little as 23.5 µL is sufficient.
    • Measurable Range: 5–500 µmol/L for each ketone body [2].
  • Critical Pre-analytical Steps:
    • Sample Separation: Corpuscular elements must be separated from plasma within 1 hour of collection.
    • Storage: Samples must be stored on ice and analyzed within 1 hour to prevent the decay of the unstable ketone body acetoacetate. For longer storage, plasma should be kept at temperatures below -17°C [2].
  • Performance Metrics: The described assay demonstrates high sensitivity, specificity (±5%), and precision with a coefficient of variation (CV) of less than 2.5% [2].

Workflow for Ketone Analysis & Correlation

The following diagram illustrates the logical workflow for selecting a ketone measurement method and understanding the relationship between blood ketones and a surrogate marker (cAG) in a clinical context, as outlined in the research [1].

KetoneAnalysisWorkflow cluster_method Select Primary Measurement Method cluster_cag Clinical Management (DKA) Pathway Start Start: Need for Ketone Measurement Method_Blood Blood Ketone Meter (Analyte: BHB) Start->Method_Blood Method_Lab Lab-based Assay (Analyte: AcAc & BHB) Start->Method_Lab Method_Urine Urine Test Strips (Analyte: AcAc) Start->Method_Urine BGA Perform Standard Blood Gas Analysis (BGA) Method_Blood->BGA If BGA is available Calculate Calculate Corrected Anion Gap (cAG) BGA->Calculate Correlate cAG strongly correlates with Blood BHB (r=0.97) Calculate->Correlate Surrogate Use cAG as a Surrogate Marker for Ketones Correlate->Surrogate

This diagram outlines the method selection logic and the validated clinical correlation between blood ketones and a calculated gap.

References

×

XLogP3

2.6

Other CAS

7492-38-8

Wikipedia

2-Methyl-4-octanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Last modified: 08-16-2023

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